Product packaging for [(Thiophene-2-carbonyl)-amino]-acetic acid(Cat. No.:CAS No. 33955-17-8)

[(Thiophene-2-carbonyl)-amino]-acetic acid

Cat. No.: B1361314
CAS No.: 33955-17-8
M. Wt: 185.2 g/mol
InChI Key: NXTJGIBOVGESBV-UHFFFAOYSA-N
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Description

[(Thiophene-2-carbonyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3S B1361314 [(Thiophene-2-carbonyl)-amino]-acetic acid CAS No. 33955-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophene-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTJGIBOVGESBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350436
Record name [(Thiophene-2-carbonyl)-amino]-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33955-17-8
Record name [(Thiophene-2-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2-Thienylcarbonyl)amino)acetic acid
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Foundational & Exploratory

Technical Guide: [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, with the Chemical Abstracts Service (CAS) number 33955-17-8, is an organic compound with the molecular formula C7H7NO3S and a molecular weight of 185.20.[1] This document provides a comprehensive overview of this compound, with a focus on its role as a potential inhibitor of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a key regulator in the cellular response to hypoxia. The information presented is primarily derived from a study on a series of furan- and thiophene-2-carbonyl amino acid derivatives and their effect on the hypoxia-inducible factor (HIF) pathway.[2]

Chemical and Physical Properties

A summary of the basic chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 33955-17-8[1]
Molecular Formula C7H7NO3S[1]
Molecular Weight 185.20 g/mol [1]

Biological Activity and Mechanism of Action

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-α (HIF-α) is targeted for degradation. This process is initiated by prolyl hydroxylase domain-containing proteins (PHDs) and Factor Inhibiting HIF-1 (FIH-1), which hydroxylate HIF-α. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind to HIF-α, leading to its polyubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of oxygen, a necessary cofactor. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes that help cells adapt to low oxygen levels.[2]

This compound and its derivatives have been investigated as small-molecule inhibitors of FIH-1. By inhibiting FIH-1, these compounds can activate HIF-α even under normoxic conditions, which has potential therapeutic applications. The design of these inhibitors is based on antagonizing the binding of 2-oxoglutarate (2OG), a required cofactor for FIH-1 activity.[2]

Signaling Pathway

The following diagram illustrates the Hypoxia-Inducible Factor (HIF) signaling pathway and the role of FIH-1.

HIF Signaling Pathway and Inhibition by Thiophene Derivatives.

Experimental Protocols

The synthesis and evaluation of thiophene-2-carbonyl amino acid derivatives as FIH-1 inhibitors involve several key experimental steps.[2]

Synthesis of Furan- and Thiophene-2-carbonyl Amino Acid Derivatives

A general method for the synthesis of these compounds involves the condensation of thiophene-2-carboxylic acids with amino acid salts.[2]

Workflow for Synthesis:

Synthesis_Workflow Start Start Materials: - Thiophene-2-carboxylic acid - Amino acid salt Condensation Condensation Reaction Start->Condensation Purification Purification of Product Condensation->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization Final_Product Final Product: This compound derivative Characterization->Final_Product

General Synthesis Workflow.
Cell-Based Assay for FIH-1 Inhibition

The inhibitory activity of the synthesized compounds on FIH-1 is evaluated by measuring the transcriptional activity of the HIF response element (HRE) in a cell line, such as the human neuroblastoma cell line SK-N-BE(2)c.[2]

Experimental Workflow for HRE Promoter Activity Assay:

HRE_Assay_Workflow Cell_Culture 1. Culture SK-N-BE(2)c cells Transfection 2. Transfect cells with an HRE-luciferase reporter plasmid Cell_Culture->Transfection Treatment 3. Treat cells with This compound derivatives Transfection->Treatment Incubation 4. Incubate under normoxic conditions Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure luciferase activity Lysis->Luciferase_Assay Analysis 7. Analyze data to determine HRE promoter activity Luciferase_Assay->Analysis

HRE Promoter Activity Assay Workflow.

Quantitative Data

The study on furan- and thiophene-2-carbonyl amino acid derivatives evaluated the HIF-α/HRE transcriptional activity of these compounds. While specific quantitative data for this compound itself was not detailed in the summary, the study established a correlation between the docking score of the compounds in the FIH-1 active site, their chemical structure, and their biological activity.[2] This suggests that compounds with favorable docking scores and specific structural features are more potent inhibitors of FIH-1.

Disclaimer: This document is intended for research and informational purposes only. This compound is for research use only and not for diagnostic or therapeutic use.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on [(Thiophene-2-carbonyl)-amino]-acetic Acid

This technical guide provides a comprehensive overview of this compound, also known as N-(thiophen-2-ylcarbonyl)glycine. It covers the molecule's physicochemical properties, potential biological activities, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a derivative of the amino acid glycine. The incorporation of the thiophene-2-carbonyl group significantly influences its chemical and biological characteristics.

PropertyValueReference
Molecular Weight 185.20 g/mol [1]
Molecular Formula C₇H₇NO₃S[1]
CAS Number 33955-17-8[1]
Canonical SMILES C1=CSC(=C1)C(=O)NCC(=O)O
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol

Synthesis

Experimental Protocol: General Synthesis of N-(thiophen-2-ylcarbonyl)glycine

Materials:

  • Glycine

  • Thiophene-2-carbonyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Preparation of Glycine Solution: Dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents) at 0-5°C with stirring.

  • Addition of Acylating Agent: Slowly add a solution of thiophene-2-carbonyl chloride (1.0-1.1 equivalents) in dichloromethane to the glycine solution while maintaining the temperature at 0-5°C and vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Glycine Glycine Glycine_sol Glycine Solution Glycine->Glycine_sol NaOH_sol Aqueous NaOH NaOH_sol->Glycine_sol Reaction_mixture Reaction Mixture Glycine_sol->Reaction_mixture Thiophene_chloride Thiophene-2-carbonyl chloride in DCM Thiophene_chloride->Reaction_mixture Separation Phase Separation Reaction_mixture->Separation Extraction Extraction with DCM Separation->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Final_Product [(Thiophene-2-carbonyl)-amino] -acetic acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of thiophene-2-carboxylic acid have been investigated for a range of biological activities. A notable study explored a series of furan- and thiophene-2-carbonyl amino acid derivatives as potential inhibitors of the enzyme Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1).[2] FIH-1 is a key negative regulator of the Hypoxia-Inducible Factor (HIF-1) signaling pathway.

The HIF-1 Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs) and FIH-1. This hydroxylation leads to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, the activity of PHDs and FIH-1 is inhibited, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes such as angiogenesis, glucose metabolism, and cell survival.

Inhibition of FIH-1 can lead to the activation of HIF-1 transcriptional activity even under normoxic or mild hypoxic conditions.[2]

Signaling Pathway Diagram

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus HIF1a_normoxia HIF-1α VHL VHL Complex HIF1a_normoxia->VHL Hydroxylation PHDs PHDs PHDs->HIF1a_normoxia FIH1 FIH-1 FIH1->HIF1a_normoxia Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor [(Thiophene-2-carbonyl)-amino] -acetic acid Inhibitor->FIH1 Inhibition

Caption: The Hypoxia-Inducible Factor (HIF-1) signaling pathway.

Experimental Protocol: HIF Response Element (HRE) Promoter Activity Assay

This assay is used to evaluate the ability of a compound to inhibit FIH-1, leading to the activation of HIF-1 transcriptional activity.[2]

Cell Line:

  • A human cell line (e.g., SK-N-BE(2)c neuroblastoma) stably transfected with a reporter vector containing a luciferase gene under the control of multiple HREs.

Procedure:

  • Cell Seeding: Seed the HRE-reporter cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells under normoxic (21% O₂) or mild hypoxic (3% O₂) conditions for a specified period (e.g., 24 hours).

  • Luciferase Assay: Measure the luciferase activity in the cell culture supernatant or cell lysate using a luminometer according to the manufacturer's instructions for the specific luciferase reporter system.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay like MTT or total protein concentration) and express the results as fold induction over the vehicle-treated control.

Quantitative Data

While the study by Kawaguchi et al. (2018) investigated a series of thiophene-2-carbonyl amino acid derivatives, it did not report specific quantitative data (e.g., IC₅₀ or percent inhibition) for this compound.[2] The study did, however, demonstrate that several other derivatives in the series were effective inhibitors of FIH-1. The table below summarizes data for some of the reported active compounds from that study.

Compound (Structure)HIF-α/HRE Transcriptional Activity (Fold Induction) at 100 µM
N-(Furan-2-ylcarbonyl)glycine ~2.5
N-(5-Methylfuran-2-ylcarbonyl)glycine ~3.0
N-(Benzofuran-2-ylcarbonyl)glycine ~2.0
N-(Thiophen-2-ylcarbonyl)-L-alanine ~2.0

Data is estimated from graphical representations in the source publication and is for illustrative purposes.[2]

Conclusion

This compound is a readily synthesizable molecule with a molecular weight of 185.20 g/mol . Based on the activity of structurally related compounds, it holds potential as a modulator of the HIF-1 signaling pathway through the inhibition of FIH-1. This makes it an interesting candidate for further investigation in the context of diseases where HIF-1 activity is implicated, such as cancer and ischemic disorders. Future research should focus on the detailed biological evaluation of this specific compound to ascertain its potency and selectivity as an FIH-1 inhibitor and to explore its broader pharmacological profile.

References

An In-depth Technical Guide on the Chemical Properties of [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(thiophene-2-carbonyl)glycine, is a compound of growing interest in the field of drug discovery and development. Its structural motif, combining a thiophene-2-carbonyl group with the amino acid glycine, has been identified as a key pharmacophore in the modulation of the Hypoxia-Inducible Factor (HIF) signaling pathway. Specifically, this compound has been investigated as an inhibitor of Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of HIF-1α. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, aimed at supporting further research and development efforts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(thiophene-2-carboxamido)acetic acid
Synonyms N-(Thiophene-2-carbonyl)glycine, (Thiophene-2-carbonyl)glycine
CAS Number 33955-17-8
Molecular Formula C₇H₇NO₃S
Molecular Weight 185.20 g/mol
Canonical SMILES C1=CSC(=C1)C(=O)NCC(=O)O

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not availableData for the specific compound is not readily available in the public domain.
Boiling Point Not availableData for the specific compound is not readily available in the public domain.
Solubility Soluble in waterBased on the polar nature of the carboxylic acid and amide functional groups.[1]
pKa Carboxylic acid: ~3-5Estimated based on the pKa of similar carboxylic acids.[2][3] The amide proton is significantly less acidic.
logP Not availablePredicted values may vary. Experimental determination is recommended for accuracy.

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward condensation reaction between thiophene-2-carboxylic acid and glycine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiophene-2-carboxylic acid

  • Glycine

  • A suitable coupling agent (e.g., DCC/HOBt, HATU)

  • An organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of thiophene-2-carboxylic acid in an anhydrous solvent, add the coupling agent and an organic base.

  • Stir the mixture at room temperature for a designated time to activate the carboxylic acid.

  • Add glycine to the reaction mixture and continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification of the crude this compound can be performed using column chromatography or recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of methanol in dichloromethane is typically effective for eluting the polar product.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected signals would include those for the thiophene ring protons, the methylene protons of the glycine moiety, and the amide proton.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of Factor Inhibiting HIF-1 (FIH-1), a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway.[4][5]

HIF Signaling Pathway

The HIF signaling pathway is a master regulator of the cellular response to hypoxia (low oxygen levels). Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylases (PHDs) and FIH-1.[5][6] Prolyl hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-α.[6] Asparaginyl hydroxylation by FIH-1 at a specific asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-α prevents its interaction with the transcriptional coactivators p300/CBP, thereby inhibiting its transcriptional activity.[7][8][9]

Under hypoxic conditions, the activity of PHDs and FIH-1 is inhibited due to the lack of their co-substrate, oxygen.[6][8] This leads to the stabilization of HIF-α, its translocation to the nucleus, dimerization with HIF-β, and binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6] This, in turn, activates the transcription of genes involved in various processes such as angiogenesis, erythropoiesis, and glucose metabolism, which are crucial for cellular adaptation to low oxygen.[5][10]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-alpha_normoxia HIF-α PHDs PHDs HIF-alpha_normoxia->PHDs Prolyl Hydroxylation FIH-1 FIH-1 HIF-alpha_normoxia->FIH-1 Asparaginyl Hydroxylation Proteasome Proteasome PHDs->Proteasome Ubiquitination & Degradation p300/CBP p300/CBP FIH-1->p300/CBP Blocks Interaction HIF-alpha_hypoxia HIF-α (stabilized) HIF_complex HIF-1 Complex HIF-alpha_hypoxia->HIF_complex HIF-beta HIF-β HIF-beta->HIF_complex HRE HRE HIF_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes Oxygen Oxygen Oxygen->PHDs Required Oxygen->FIH-1 Required This compound This compound This compound->FIH-1 Inhibits FIH1_Inhibition_Workflow HIF-alpha HIF-α FIH-1 FIH-1 HIF-alpha->FIH-1 Substrate p300/CBP p300/CBP HIF-alpha->p300/CBP Interaction Hydroxylated_HIF-alpha Hydroxylated HIF-α FIH-1->Hydroxylated_HIF-alpha Hydroxylation Hydroxylated_HIF-alpha->p300/CBP Interaction Blocked No_Transcription No Target Gene Transcription p300/CBP->No_Transcription Transcription Target Gene Transcription p300/CBP->Transcription TCAA [(Thiophene-2-carbonyl)-amino]- acetic acid TCAA->FIH-1 Inhibition HRE_Assay_Workflow Start Start Seed_Cells Seed HRE-luciferase reporter cells Start->Seed_Cells Treat_Cells Treat cells with compound (e.g., TCAA, control) Seed_Cells->Treat_Cells Incubate Incubate under normoxic conditions Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase reagent Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and determine activity Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide on the Structure Elucidation of [(Thiophene-2-carbonyl)-amino]-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of [(Thiophene-2-carbonyl)-amino]-acetic acid, a molecule of interest in drug discovery, particularly as a potential inhibitor of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). This document details the key physicochemical properties, a proposed synthetic pathway, and an in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound, also known as N-(thiophen-2-ylcarbonyl)glycine, belongs to a class of compounds that have garnered significant attention in medicinal chemistry. The molecule incorporates a thiophene ring, a common scaffold in pharmacologically active compounds, linked via an amide bond to the amino acid glycine. Recent studies have highlighted the potential for furan- and thiophene-2-carbonyl amino acid derivatives to act as inhibitors of Factor Inhibiting HIF-1 (FIH-1), a key enzyme in the hypoxia signaling pathway.[1][2] This inhibitory action can lead to the activation of Hypoxia-Inducible Factor (HIF), a transcription factor that plays a crucial role in cellular response to low oxygen levels and is a key target in various pathological conditions, including cancer. This guide focuses on the fundamental structural aspects of this compound, providing essential data for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇NO₃S[3]
Molecular Weight 185.20 g/mol [3]
CAS Number 33955-17-8[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and aqueous basic solutions (predicted)

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between thiophene-2-carboxylic acid and glycine. This amide bond formation can be facilitated by a variety of coupling agents. A general and adaptable experimental protocol is provided below, based on standard peptide coupling methodologies.

Experimental Protocol: Synthesis of N-(thiophen-2-ylcarbonyl)glycine

This protocol is adapted from established methods for N-acyl amino acid synthesis.[4][5]

Materials:

  • Thiophene-2-carboxylic acid

  • Glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • In a separate flask, dissolve glycine (1.2 eq) in a minimal amount of water and add DIPEA (2.5 eq).

  • Add the glycine solution to the activated thiophene-2-carboxylic acid solution and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Coupling Reagents & Base Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Activation Activation Thiophene-2-carboxylic acid->Activation DMF Glycine Glycine Coupling Coupling Glycine->Coupling DIPEA EDCI EDCI EDCI->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA Activation->Coupling Activated Ester Intermediate Work-up & Purification Work-up & Purification Coupling->Work-up & Purification Crude Product Final Product Final Product Work-up & Purification->Final Product This compound

Synthetic workflow for this compound.

Structure Elucidation: Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons of the glycine moiety, and the amide proton.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8br s1H-COOH
~9.0t1H-NH-
~7.9dd1HThiophene H5
~7.7dd1HThiophene H3
~7.2dd1HThiophene H4
~4.0d2H-CH₂-

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~171Carboxylic Acid Carbon (-COOH)
~162Amide Carbonyl Carbon (-CONH-)
~138Thiophene C2
~132Thiophene C5
~130Thiophene C3
~128Thiophene C4
~41Methylene Carbon (-CH₂-)

Note: Chemical shifts are predictions and can be influenced by experimental conditions.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

m/z (charge/mass ratio)Interpretation
186.02[M+H]⁺ (Calculated for C₇H₈NO₃S⁺)
184.01[M-H]⁻ (Calculated for C₇H₆NO₃S⁻)
111.98Fragment ion: [Thiophene-2-carbonyl]⁺
75.02Fragment ion: [Glycine-H]⁺
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchAmide
3300-2500O-H Stretch (broad)Carboxylic Acid
~1720C=O StretchCarboxylic Acid
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1410, ~1350C-C Stretch in ringThiophene
~700C-S StretchThiophene

Biological Activity and Signaling Pathway

As previously mentioned, this compound and related compounds have been identified as potential inhibitors of Factor Inhibiting HIF-1 (FIH-1).[1][2] FIH-1 is a hydroxylase that, under normoxic conditions, hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby preventing its interaction with the coactivator p300/CBP and suppressing its transcriptional activity. Inhibition of FIH-1 allows for the activation of HIF-α even under normoxic conditions, leading to the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.

FIH-1 Inhibition Signaling Pathway

G cluster_normoxia Normoxia HIF-1α HIF-1α FIH-1 FIH-1 HIF-1α->FIH-1 Hydroxylation p300/CBP p300/CBP HIF-1α->p300/CBP Binding FIH-1->HIF-1α Blocks p300/CBP binding Target Gene Transcription Target Gene Transcription p300/CBP->Target Gene Transcription Activation This compound This compound This compound->FIH-1 Inhibition

Inhibition of FIH-1 by this compound.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of this compound. The presented physicochemical properties, synthetic protocol, and comprehensive spectroscopic analysis serve as a foundational resource for researchers in the field. The potential of this compound as an FIH-1 inhibitor underscores its importance in the development of novel therapeutics targeting the hypoxia signaling pathway. Further investigation into its biological activity and optimization of its structure could lead to the development of potent and selective drugs for a range of diseases.

References

An In-depth Technical Guide to [(Thiophene-2-carbonyl)-amino]-acetic acid: Synonyms, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound [(Thiophene-2-carbonyl)-amino]-acetic acid, including its nomenclature, synonyms, key identifiers, and a detailed, plausible experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

This compound is a derivative of the simplest amino acid, glycine, where the amino group is acylated with a thiophene-2-carbonyl group. This compound is also known by several synonyms and systematic names.

Synonyms:

  • N-(Thiophen-2-ylcarbonyl)glycine

  • N-(2-Thenoyl)glycine

  • 2-(Thiophene-2-carboxamido)acetic acid

  • 2-(Thiophen-2-ylformamido)acetic acid

  • ((2-Thienylcarbonyl)amino)acetic acid

IUPAC Name:

  • 2-(Thiophene-2-carboxamido)acetic acid

CAS Registry Number:

  • 33955-17-8

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₇NO₃S
Molecular Weight 185.2 g/mol
pKa Data not available
logP Data not available
Solubility Data not available

Note: The absence of readily available experimental data for pKa, logP, and solubility suggests that these properties have not been widely determined or published for this specific molecule.

Experimental Protocol: Synthesis of this compound

The following is a detailed, plausible experimental protocol for the synthesis of this compound via the acylation of glycine. This method is based on standard and well-established procedures for amide bond formation.

Reaction Scheme:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation (Schotten-Baumann conditions) cluster_2 Work-up Thiophene_COOH Thiophene-2-carboxylic acid Thiophene_COCl Thiophene-2-carbonyl chloride Thiophene_COOH->Thiophene_COCl Activation SOCl2 SOCl₂ (Thionyl chloride) Target This compound Thiophene_COCl->Target Acylation Glycine Glycine Glycine->Target NaOH NaOH (aq) Product Final Product Target->Product Acidification HCl HCl (aq)

A plausible synthetic pathway for this compound.

Materials and Reagents:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of Thiophene-2-carbonyl chloride (Acyl Chloride Formation)

  • In a fume hood, add thiophene-2-carboxylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask.

  • Gently heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude thiophene-2-carbonyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Acylation of Glycine (Amide Bond Formation)

  • In a separate beaker, dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2-3 equivalents). Cool the solution in an ice bath to 0-5 °C.

  • Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.

  • Add the solution of thiophene-2-carbonyl chloride dropwise to the cold glycine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

Step 3: Work-up and Isolation

  • After the reaction period, transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted acyl chloride and other organic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated or 1M hydrochloric acid while cooling in an ice bath. The product, this compound, should precipitate as a solid.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the crude this compound.

Step 4: Purification (Optional)

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield the pure this compound.

Logical Relationships of Nomenclature

The various names and identifiers for this compound are logically interconnected, stemming from its fundamental chemical structure. The following diagram illustrates these relationships.

G Core This compound Synonym1 N-(Thiophen-2-ylcarbonyl)glycine Core->Synonym1 is a synonym Synonym2 N-(2-Thenoyl)glycine Core->Synonym2 is a synonym IUPAC 2-(Thiophene-2-carboxamido)acetic acid Core->IUPAC has IUPAC name CAS CAS: 33955-17-8 Core->CAS has CAS number

The Advent of Thiophene in Amino Acid Chemistry: A Technical History and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic scaffolds into amino acid structures has long been a pivotal strategy in medicinal chemistry, offering a means to modulate physicochemical properties and enhance biological activity. Among these, thiophene-containing amino acids have carved a significant niche, acting as versatile building blocks in the design of novel therapeutics and chemical probes. This technical guide provides an in-depth exploration of the discovery and history of these unique amino acids, detailing seminal synthetic methodologies, quantitative biological data, and their impact on cellular pathways.

A Serendipitous Discovery and the Dawn of a New Class of Amino Acids

The journey of thiophene-containing amino acids begins with the discovery of thiophene itself in 1882 by Viktor Meyer, who identified it as a contaminant in benzene derived from coal tar.[1] However, it was not until the mid-20th century that the isosteric relationship between the thiophene ring and the phenyl ring sparked interest in creating thiophene-based analogues of proteinogenic amino acids. The rationale was that these "unnatural" amino acids could act as antagonists to their natural counterparts, thereby providing tools to probe biological systems and potentially develop new therapeutic agents.

The pioneering work in this area focused on the synthesis of thiophene analogues of phenylalanine. In 1946, Karl Dittmer, Werner Herz, and J. S. Chambers at the University of Colorado reported an improved synthesis of β-2-thienylalanine .[2] This was shortly followed by the work of E. Campaigne and R. C. Bourgeois in 1948, and a more detailed study by Roger Goodwin Garst in 1949, who described the synthesis and physiological effects of β-3-thienylalanine .[3][4] These early syntheses laid the foundation for the exploration of a new class of amino acids with unique properties and biological activities.

Foundational Synthetic Methodologies

The classical approach to the synthesis of β-thienylalanines, and the one employed in the initial discoveries, is the diethyl acetamidomalonate synthesis . This robust method allows for the introduction of the thienylmethyl side chain via alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid.

Experimental Protocol: The Diethyl Acetamidomalonate Synthesis of β-2-Thienylalanine (Adapted from Dittmer et al., 1946)

This protocol outlines the key steps in the foundational synthesis of β-2-thienylalanine.

Step 1: Preparation of 2-Thenyl Bromide

  • Materials: 2-Methylthiophene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.

  • Procedure: A solution of 2-methylthiophene and a catalytic amount of benzoyl peroxide in anhydrous carbon tetrachloride is heated to reflux. N-bromosuccinimide is added portion-wise to initiate the radical bromination. The reaction mixture is refluxed until the reaction is complete (monitored by the disappearance of the starting material). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-thenyl bromide, which can be purified by distillation.

Step 2: Alkylation of Diethyl Acetamidomalonate

  • Materials: Diethyl acetamidomalonate, sodium ethoxide, absolute ethanol, 2-thenyl bromide.

  • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl acetamidomalonate is added, and the mixture is stirred until a clear solution is obtained. The freshly prepared 2-thenyl bromide is then added dropwise, and the reaction mixture is refluxed for several hours. The resulting sodium bromide precipitate is removed by filtration, and the ethanol is evaporated.

Step 3: Hydrolysis and Decarboxylation

  • Materials: The alkylated diethyl acetamidomalonate intermediate, concentrated hydrochloric acid.

  • Procedure: The crude product from the previous step is hydrolyzed by refluxing with concentrated hydrochloric acid. This step removes the acetyl protecting group and hydrolyzes the ester groups. The resulting intermediate undergoes decarboxylation upon continued heating. The solution is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the β-2-thienylalanine. The product is collected by filtration, washed with cold water and ethanol, and dried.

Modern Synthetic Approaches

While the diethyl acetamidomalonate synthesis remains a classic and reliable method, modern organic synthesis has introduced a variety of other techniques for the preparation of thiophene-containing amino acids. These include:

  • Gewald Reaction: This multicomponent reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[5] The resulting 2-aminothiophene can be further functionalized to produce various thiophene-containing amino acids.

  • Asymmetric Synthesis: Enantiomerically pure thiophene-containing amino acids can be prepared using chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, provide powerful tools for the synthesis of more complex and substituted thiophene-containing amino acids.

Quantitative Data on Thiophene-Containing Amino Acids

The biological activity of thiophene-containing amino acids is often quantified by their ability to inhibit specific enzymes or cellular processes. The following tables summarize key quantitative data for some of the most studied compounds.

CompoundBiological Target/AssayValueReference
β-2-Thienyl-dl-alaninePhenylalanine Hydroxylase (rat liver)Ki = 24 mM (competitive)[6]
β-2-Thienyl-dl-alaninePhenylalanine intestinal transport (rat)Ki = 81 mM (competitive)[6]
Thiophene-based derivativesCOX-2 InhibitionIC50 = 0.31–1.40 µM[7]
Thiophene carboxamidesVEGFR-2 InhibitionIC50 values in µM range[8]
Thienopyrimidine derivativesHIV-1 Reverse TranscriptaseEC50 = 0.031–2.355 µM[9]

Table 1: Inhibition Constants and Potency of Thiophene-Containing Compounds.

CompoundPropertyValueReference
β-2-ThienylalanineMolecular Weight171.22 g/mol [5]
Melting Point278-280 °C (dec.)Dittmer et al., 1946
β-3-ThienylalanineMolecular Weight171.22 g/mol PubChem CID: 18642059
Melting Point268-270 °C (dec.)Garst, 1949

Table 2: Physicochemical Properties of Early Thiophene-Containing Amino Acids.

Impact on Signaling Pathways and Biological Processes

The primary mechanism by which β-2-thienylalanine exerts its biological effects is through its action as a phenylalanine antagonist . Due to its structural similarity to phenylalanine, it can be recognized by the cellular machinery responsible for protein synthesis and incorporated into nascent polypeptide chains.[10][11] This "fraudulent" incorporation can lead to the production of non-functional or misfolded proteins, thereby disrupting a multitude of cellular processes.

Inhibition of Aromatic Amino Acid Biosynthesis

β-2-Thienylalanine has been shown to cause false feedback inhibition of the aromatic amino acid biosynthesis pathway in bacteria such as E. coli.[12] This pathway is responsible for the synthesis of phenylalanine, tyrosine, and tryptophan. The thienylalanine analogue mimics the end-product (phenylalanine) and allosterically inhibits key enzymes in the pathway, thus shutting down the production of these essential amino acids.

Caption: False feedback inhibition of the aromatic amino acid biosynthesis pathway by β-2-thienylalanine.

Disruption of Protein Synthesis and Function

The incorporation of β-2-thienylalanine into proteins can have profound consequences on their structure and function. The subtle differences in the electronic properties and geometry of the thiophene ring compared to the phenyl ring can lead to improper protein folding, altered substrate binding in enzymes, and disruption of protein-protein interactions. This can ultimately lead to a general inhibition of protein synthesis and cell growth.[13]

Protein_Synthesis_Disruption cluster_0 Normal Protein Synthesis cluster_1 Disrupted Protein Synthesis Phe_tRNA Phenylalanyl-tRNA Ribosome_Normal Ribosome Phe_tRNA->Ribosome_Normal Functional_Protein Functional Protein Ribosome_Normal->Functional_Protein Normal Cellular Function Normal Cellular Function Functional_Protein->Normal Cellular Function Thienyl_tRNA β-2-Thienylalanyl-tRNA Ribosome_Disrupted Ribosome Thienyl_tRNA->Ribosome_Disrupted Misfolded_Protein Misfolded/Non-functional Protein Ribosome_Disrupted->Misfolded_Protein Disrupted Cellular Function Disrupted Cellular Function Misfolded_Protein->Disrupted Cellular Function Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase Aminoacyl_tRNA_Synthetase->Phe_tRNA Aminoacyl_tRNA_Synthetase->Thienyl_tRNA Phenylalanine Phenylalanine Phenylalanine->Aminoacyl_tRNA_Synthetase beta_2_Thienylalanine β-2-Thienylalanine beta_2_Thienylalanine->Aminoacyl_tRNA_Synthetase

Caption: Mechanism of disruption of protein synthesis by β-2-thienylalanine.

Conclusion

The discovery of thiophene-containing amino acids marked a significant milestone in the field of medicinal chemistry. From their initial synthesis in the mid-20th century to their current use as sophisticated tools in drug discovery and chemical biology, these "unnatural" amino acids have proven to be invaluable. The foundational synthetic methodologies, such as the diethyl acetamidomalonate synthesis, have paved the way for the development of a vast array of derivatives with diverse biological activities. The ability of compounds like β-2-thienylalanine to act as antagonists of their natural counterparts and disrupt key cellular processes such as protein synthesis and metabolic pathways underscores their potential as therapeutic agents and probes of biological function. Future research in this area will undoubtedly continue to uncover new applications for these versatile building blocks in the ongoing quest for novel and effective medicines.

References

Spectroscopic Profile of [(Thiophene-2-carbonyl)-amino]-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(2-thenoyl)glycine. This compound is of interest in medicinal chemistry and drug development, making its thorough characterization essential. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its structural identification and verification.

Table 1: Mass Spectrometry Data

PropertyValue
Molecular Formula C₇H₇NO₃S
Molecular Weight 185.2 g/mol
Exact Mass 185.014664 g/mol
Primary Ion [M+H]⁺ or [M-H]⁻ depending on mode

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8ddThiophene H5
~7.5ddThiophene H3
~7.1ddThiophene H4
~9.0 (broad)sAmide NH
~4.2dMethylene CH₂
~12.5 (broad)sCarboxylic Acid OH

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~171Carboxylic Acid C=O
~162Amide C=O
~138Thiophene C2
~132Thiophene C5
~129Thiophene C3
~128Thiophene C4
~42Methylene CH₂

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 4: IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)O-H stretch (Carboxylic Acid)
~3300N-H stretch (Amide)
~1720C=O stretch (Carboxylic Acid)
~1640C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1410, ~1250C-O stretch, O-H bend
~720C-S stretch (Thiophene)

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Proton-decoupled carbon spectra are acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid State (KBr Pellet) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum is recorded, followed by the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), although direct infusion is also possible. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

  • Ionization Techniques : Common ionization methods include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition : The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the resulting ions is measured. Data can be acquired in either positive or negative ion mode.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms process Spectral Processing (e.g., Fourier Transform, Peak Picking) nmr->process ir->process ms->process interpret Structural Elucidation & Data Interpretation process->interpret final_report final_report interpret->final_report Final Report

Caption: Spectroscopic Analysis Workflow.

Unveiling the Therapeutic Potential of [(Thiophene-2-carbonyl)-amino]-acetic acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide delves into the potential therapeutic targets of [(Thiophene-2-carbonyl)-amino]-acetic acid and its structurally related thiophene-2-carboxamide derivatives. While direct studies on the specific title compound are limited, a wealth of research on its analogs provides compelling insights into its potential mechanisms of action and therapeutic applications, primarily in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Potential Therapeutic Arenas and Molecular Targets

Thiophene derivatives have demonstrated significant promise across various disease landscapes. Their biological activity is largely dictated by the nature and position of substitutions on the thiophene ring.[1][2]

1. Oncology:

Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] The proposed mechanisms of action are diverse and often depend on the specific molecular structure.

  • Enzyme Inhibition: A prominent mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival. One such target is Protein Tyrosine Phosphatase 1B (PTP1B) , an enzyme implicated in tumor growth.[4][5] Inhibition of PTP1B by thiophene-2-carboxamide derivatives can disrupt cancer cell signaling pathways.

  • Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a validated target for many successful anticancer drugs.[4]

  • Induction of Apoptosis: Thiophene compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells through the activation of caspases and the disruption of the mitochondrial membrane potential.[4]

  • VEGFR-2 Inhibition: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another potential mechanism, which would disrupt tumor angiogenesis.[4]

2. Antimicrobial Activity:

With the rise of antibiotic resistance, the need for novel antimicrobial agents is critical. Thiophene derivatives have shown promising activity against various pathogens, including drug-resistant bacteria.[6][7]

  • Membrane Permeabilization: A key mechanism of action for their antibacterial effect is the increased permeabilization of the bacterial cell membrane, leading to cell death.[6][7]

3. Anti-inflammatory Effects:

Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have been investigated as anti-inflammatory agents, with their primary mechanism being the inhibition of key enzymes in the inflammatory cascade.[8][9][10]

  • COX and LOX Inhibition: Many thiophene-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9][10] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

4. Neurodegenerative Disorders:

The structural features of thiophene derivatives make them attractive candidates for targeting diseases of the central nervous system.[11][12][13]

  • Acetylcholinesterase (AChE) Inhibition: Several thiophene derivatives have been identified as inhibitors of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[12][13] This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • Modulation of Amyloid-β Aggregation: Thiophene compounds have been shown to modulate the aggregation of amyloid-β peptides, a pathological hallmark of Alzheimer's disease.[11][13]

Quantitative Data Summary

The following tables summarize the reported biological activities of various thiophene-2-carboxamide derivatives, providing a quantitative basis for their potential therapeutic efficacy.

Table 1: Anticancer Activity of Thiophene-2-carboxamide Derivatives (IC50 values in µM)

Compound IDMCF-7 (Breast)K562 (Leukemia)HepG2 (Liver)MDA-MB-231 (Breast)Reference
Derivative with 4-Cl-phenyl ring Potent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition[5]
Compound 5b 0.09---[5]
Compound 5c 2.22-0.72-[5]
Compound 480 --33.42 µg/mL-[3]

Table 2: Antimicrobial Activity of Thiophene Derivatives (MIC50 values in mg/L)

Compound IDAcinetobacter baumannii (Col-R)Escherichia coli (Col-R)Reference
Thiophene 4 16 - 328 - 32[6][7]
Thiophene 5 16 - 328 - 32[6][7]
Thiophene 8 16 - 328 - 32[6][7]

Table 3: Enzyme Inhibitory Activity of Thiophene Derivatives (IC50/Ki values in µM)

Compound IDTarget EnzymeInhibitory ValueReference
Compound 1i AcetylcholinesteraseIC50: 0.42[14]
Compound 20 AcetylcholinesteraseIC50: 3.08[12]
Compound 20 ButyrylcholinesteraseIC50: 1.65[12]
Compound 10 AcetylcholinesteraseKi: 19.88[15]
Compound 8 ButyrylcholinesteraseKi: 13.72[15]
Compound 7 Glutathione S-transferaseKi: 16.44[15]
Molecule 3t' RAGEIC50: 13.2[16]
Compound P28 PTP1BIC50: 2.1[5]
Compound 5b PTP1BIC50: 5.25[5]
Compound 5c PTP1BIC50: 6.37[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of thiophene derivatives.

1. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thiophene derivative for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

2. Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the thiophene derivative.

  • Reagent Addition: A luminogenic substrate for caspase-3/7 is added to the wells.

  • Luminescence Measurement: If caspases are active, the substrate is cleaved, generating a luminescent signal that is measured with a luminometer. The intensity of the signal is proportional to the amount of caspase activity.[4]

3. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[4]

4. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Broth Microdilution: A standardized suspension of the target bacteria is added to the wells of a microtiter plate containing serial dilutions of the thiophene compound.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Workflows

Diagram 1: General Experimental Workflow for Anticancer Evaluation

G cluster_invitro In Vitro Evaluation cluster_moa MoA cluster_invivo In Vivo Evaluation (Potential Next Step) A Compound Synthesis This compound analogs B Cell Line Selection (e.g., MCF-7, HepG2) A->B C Cytotoxicity Assay (MTT Assay) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Caspase Activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Enzyme Inhibition Assays (e.g., PTP1B, Tubulin) E->H I Animal Model Selection E->I J Toxicity Studies I->J K Efficacy Studies J->K

Caption: Workflow for evaluating the anticancer potential of thiophene derivatives.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway

G compound [(Thiophene-2-carbonyl)-amino] -acetic acid analog COX COX Enzymes (COX-1, COX-2) compound->COX Inhibition LOX LOX Enzyme compound->LOX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX ArachidonicAcid->LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Diagram 3: Potential Mechanism in Neurodegenerative Disease

G compound [(Thiophene-2-carbonyl)-amino] -acetic acid analog AChE Acetylcholinesterase (AChE) compound->AChE Inhibition AbetaAgg Amyloid-β Aggregates compound->AbetaAgg Modulation ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Acetylcholine Receptor ACh->AChR Binds to NeuronalSignaling Enhanced Neuronal Signaling AChR->NeuronalSignaling Abeta Amyloid-β Monomers Abeta->AbetaAgg Neurotoxicity Neurotoxicity AbetaAgg->Neurotoxicity

Caption: Dual mechanism of action of thiophene derivatives in neurodegeneration.

References

In Silico Prediction of [(Thiophene-2-carbonyl)-amino]-acetic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly shaped by computational methodologies. In silico techniques offer a rapid and cost-effective approach to predict the biological activity of novel chemical entities, thereby streamlining the early phases of drug development. This guide provides a comprehensive overview of the computational prediction of bioactivity for [(Thiophene-2-carbonyl)-amino]-acetic acid, a molecule belonging to the versatile class of thiophene derivatives. Thiophene-based compounds are recognized as privileged pharmacophores in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This document outlines key in silico experimental protocols, summarizes predictive data, and visualizes relevant biological pathways to facilitate further research and development of this compound.

Predicted Bioactivities and Physicochemical Properties

This compound and its derivatives have been investigated for a variety of biological activities. Computational studies, primarily Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in elucidating their potential therapeutic applications. The core structure, combining a thiophene ring with an amino acid moiety, suggests potential interactions with a range of biological targets.

Predicted Bioactivity Key Findings from In Silico Studies Relevant Molecular Descriptors
Anti-inflammatory Activity Thiophene analogs show a correlation between their electronic properties and anti-inflammatory effects.[1][7] A three-point pharmacophore model has been proposed for designing novel anti-inflammatory molecules based on the thiophene scaffold.[1]Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Dipole Moment[1][7]
Antitumor Activity For thiophene amides and quinolones, antitumor activity is linked to molecular volume, hydrophobic surface area, and the presence of easily ionizable groups.[2]Molecular Volume, Sum of Hydrophobic Surfaces, Ionization Potential[2]
Antibacterial Activity Molecular docking studies of thiophene derivatives against bacterial enzymes, such as S. aureus tyrosyl-tRNA synthetase, have identified key intermolecular interactions.[3][8]Binding Affinity, Hydrogen Bonding, Hydrophobic Interactions[3][8]
Antioxidant Activity Certain thiophene-2-carboxamide derivatives have demonstrated significant antioxidant potential, which can be correlated with their electronic properties.[9][10]HOMO-LUMO Energy Gap[9][10]
HIF-1α Activation Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate Hypoxia-Inducible Factor (HIF-1α) by inhibiting the Factor Inhibiting HIF-1 (FIH-1).[11]Docking Score with FIH-1 Active Site[11]

In Silico Experimental Protocols

The prediction of bioactivity for this compound relies on a suite of computational techniques. The following sections detail the methodologies for key in silico experiments.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity.

Methodology:

  • Dataset Preparation: A dataset of thiophene derivatives with experimentally determined biological activities (e.g., anti-inflammatory, antitumor) is compiled.[1][2]

  • Molecular Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each molecule in the dataset.[1][7]

  • Model Development: Statistical methods such as multiple linear regression or partial least squares are used to build a mathematical model that relates the molecular descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques, such as leave-one-out cross-validation and prediction on a test set of compounds.[1]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity.

Methodology:

  • Target Protein Preparation: The three-dimensional structure of the target protein (e.g., cyclooxygenase-2 for anti-inflammatory activity, tyrosyl-tRNA synthetase for antibacterial activity) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein. The binding affinity is estimated using a scoring function.[3][8]

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[10]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Methodology:

  • Training Set Selection: A set of active compounds with a common biological activity is selected.

  • Feature Identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified among the training set molecules.

  • Pharmacophore Generation: A 3D model representing the spatial arrangement of these features is generated.

  • Model Validation: The pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a database.[1]

Visualizing Molecular Interactions and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate key concepts in the in silico analysis of this compound.

experimental_workflow cluster_data Data Acquisition cluster_insilico In Silico Analysis cluster_prediction Prediction & Validation cluster_output Output compound This compound qsar QSAR Modeling compound->qsar docking Molecular Docking compound->docking pharmacophore Pharmacophore Modeling compound->pharmacophore target_db Protein Databases (PDB) target_db->docking activity_db Bioactivity Databases activity_db->qsar activity_db->pharmacophore bioactivity Predicted Bioactivity qsar->bioactivity binding_mode Binding Mode Analysis docking->binding_mode sar Structure-Activity Relationship pharmacophore->sar lead_optimization Lead Optimization bioactivity->lead_optimization binding_mode->lead_optimization sar->lead_optimization signaling_pathway compound [(Thiophene-2-carbonyl)- amino]-acetic acid fih1 FIH-1 (Factor Inhibiting HIF-1) compound->fih1 Inhibition hif1a HIF-1α fih1->hif1a Hydroxylation (Inhibition of transcriptional activity) hre Hypoxia Response Element (HRE) hif1a->hre Binding gene_expression Target Gene Expression (e.g., VEGF, EPO) hre->gene_expression Activation

References

In-depth Technical Guide: Hypothesized Mechanisms of Action for [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(Thiophene-2-carbonyl)-amino]-acetic acid, a novel small molecule, has emerged as a compound of interest within drug discovery due to its potential to modulate cellular responses to hypoxia. This technical guide provides a comprehensive overview of the current hypothesized mechanisms of action for this compound and its derivatives. The primary hypothesis centers on the inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a key negative regulator of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting FIH-1, this compound is proposed to activate HIF-mediated transcription of genes involved in angiogenesis, erythropoiesis, and cell survival. This guide will delve into the supporting evidence, present available quantitative data, detail relevant experimental protocols, and explore potential alternative mechanisms of action.

Primary Hypothesized Mechanism of Action: Inhibition of Factor Inhibiting HIF-1 (FIH-1)

The central hypothesis for the mechanism of action of this compound and its analogs is the inhibition of FIH-1. FIH-1 is an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of HIF.

Under normoxic (normal oxygen) conditions, FIH-1 hydroxylates an asparagine residue in the C-terminal transactivation domain (CAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of the transcriptional coactivators p300 and CBP, thereby suppressing HIF-dependent gene expression.

In hypoxic (low oxygen) conditions, the activity of FIH-1 is reduced due to the lack of its co-substrate, molecular oxygen. This allows for the recruitment of coactivators and the subsequent transcription of HIF target genes.

This compound is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for FIH-1. It is hypothesized that the compound acts as a competitive inhibitor by binding to the Fe(II) center in the active site of FIH-1, thereby preventing the binding of 2-OG and inhibiting the enzyme's hydroxylase activity. This inhibition mimics a hypoxic state, leading to the activation of HIF-α and the transcription of its target genes even under normoxic conditions.[1][2][3][4]

Signaling Pathway

The proposed signaling pathway for the action of this compound is illustrated below.

FIH1_Inhibition_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound TCAA This compound FIH1 FIH-1 TCAA->FIH1 Inhibits HIF_alpha HIF-α p300_CBP p300/CBP HIF_alpha->p300_CBP Binding HRE Hypoxia Response Element (HRE) p300_CBP->HRE Recruitment Target_Genes Target Gene Transcription HRE->Target_Genes Activation FIH1_active Active FIH-1 FIH1_active->HIF_alpha Hydroxylation HIF_alpha_hydroxylated Hydroxylated HIF-α HIF_alpha_hydroxylated->p300_CBP Blocks Binding

Caption: Proposed mechanism of FIH-1 inhibition by this compound.

Quantitative Data

A study by Kawaguchi et al. (2018) investigated a series of furan- and thiophene-2-carbonyl amino acid derivatives for their ability to activate HIF-α/HRE transcriptional activity, which serves as an indicator of FIH-1 inhibition. The following table summarizes the reported data for selected thiophene derivatives.

CompoundStructureHIF-α/HRE Transcriptional Activity (Fold Induction vs. Control)
This compound Thiophene ring linked via a carbonyl group to the nitrogen of glycine.Data not specifically reported for the unsubstituted compound.
[(5-Methylthiophene-2-carbonyl)-amino]-acetic acid Methyl group at the 5-position of the thiophene ring.~2.5-fold increase
[(5-Ethylthiophene-2-carbonyl)-amino]-acetic acid Ethyl group at the 5-position of the thiophene ring.~3.0-fold increase
[(5-Propylthiophene-2-carbonyl)-amino]-acetic acid Propyl group at the 5-position of the thiophene ring.~3.5-fold increase
[(5-Butylthiophene-2-carbonyl)-amino]-acetic acid Butyl group at the 5-position of the thiophene ring.~4.0-fold increase

Data extracted from Kawaguchi et al., 2018. The study evaluated the compounds at a concentration of 100 µM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and its derivatives.

Synthesis of this compound Derivatives

This protocol is based on the general synthesis method described by Kawaguchi et al. (2018).

Workflow Diagram:

Synthesis_Workflow start Start Materials: Thiophene-2-carboxylic acid Glycine methyl ester hydrochloride step1 Dissolve reactants in N,N-Dimethylformamide (DMF) start->step1 step2 Add coupling agents: EDC·HCl and HOBt step1->step2 step3 Stir at room temperature for 12 hours step2->step3 step4 Extract with ethyl acetate and wash with brine step3->step4 step5 Purify intermediate by silica gel chromatography step4->step5 step6 Hydrolyze the ester with LiOH in THF/water step5->step6 step7 Acidify with HCl and extract with ethyl acetate step6->step7 end_product Final Product: This compound step7->end_product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Amide Coupling: To a solution of thiophene-2-carboxylic acid (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in N,N-dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification of Intermediate: The crude product, methyl [(thiophene-2-carbonyl)-amino]-acetate, is purified by silica gel column chromatography.

  • Hydrolysis: The purified ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.

  • Final Product Isolation: The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of HIF.

Workflow Diagram:

HRE_Assay_Workflow start Seed cells in a 96-well plate step1 Transfect cells with HRE-luciferase reporter plasmid start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with This compound derivatives or vehicle control step2->step3 step4 Incubate under normoxic conditions for 16-24 hours step3->step4 step5 Lyse cells and measure luciferase activity step4->step5 end_result Quantify HIF transcriptional activity step5->end_result

Caption: Workflow for the HRE-luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection: Human neuroblastoma SK-N-BE(2)c cells are seeded in 96-well plates. The cells are then co-transfected with a hypoxia response element (HRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound derivatives at 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated under normoxic conditions (21% O2) for 16-24 hours.

  • Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of HRE activity is calculated relative to the vehicle-treated control.

Potential Alternative Mechanisms of Action

While the inhibition of FIH-1 is the most strongly supported hypothesis, the thiophene moiety is a versatile scaffold present in numerous biologically active compounds. Therefore, it is prudent to consider other potential mechanisms of action for this compound.

  • Prolyl Hydroxylase (PHD) Inhibition: Thiophene derivatives have been reported to inhibit PHDs, another class of 2-OG-dependent dioxygenases that regulate HIF-α stability. While the primary study focused on FIH-1, some level of PHD inhibition cannot be entirely ruled out and may contribute to the overall activation of the HIF pathway.

  • Other Dioxygenase Inhibition: The structural similarity to 2-OG suggests that this compound could potentially interact with other 2-OG-dependent dioxygenases, leading to off-target effects.

  • General Thiophene-Related Activities: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7] Further studies would be required to determine if this compound possesses any of these activities and if they contribute to its overall pharmacological profile.

Conclusion

The primary hypothesized mechanism of action for this compound is the inhibition of FIH-1, leading to the activation of the HIF transcriptional pathway. This hypothesis is supported by the compound's design as a 2-oxoglutarate analog and by experimental data demonstrating the ability of its derivatives to induce HIF-α/HRE transcriptional activity. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research in this area. While alternative mechanisms of action are plausible due to the versatile nature of the thiophene scaffold, the current evidence strongly points towards FIH-1 inhibition as the core mechanism. Further investigation, including direct enzymatic assays with purified FIH-1 and broader pharmacological profiling, will be crucial to fully elucidate the molecular pharmacology of this promising compound.

References

The Thiophene Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, playing a pivotal role in the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, metabolic profile, and ability to serve as a versatile pharmacophore have made it an indispensable tool for drug designers aiming to enhance biological activity, optimize pharmacokinetic profiles, and discover novel drug candidates.[3][4] This technical guide delves into the multifaceted role of the thiophene moiety in biological activity, providing a comprehensive overview of its significance, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical and Bioisosteric Advantages of Thiophene

The significance of the thiophene nucleus in drug design can be attributed to several key characteristics. It is an electron-rich aromatic system, which allows it to engage in various interactions with biological targets.[1] One of its most valuable roles is as a bioisostere of the phenyl ring.[1][5] This substitution can lead to improved metabolic stability and target-binding affinity.[6] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] Moreover, the lipophilicity of the thiophene moiety can contribute to its ability to cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system.[1]

The incorporation of a thiophene ring can significantly modify a compound's physicochemical properties, such as solubility and metabolism, due to the electronegativity and the presence of unshared electron pairs on the sulfur atom.[1] These modifications can be strategically exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6]

Diverse Biological Activities of Thiophene-Containing Compounds

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs across various therapeutic areas.[1] Analysis of approved drugs reveals that the thiophene nucleus is present in medications for a wide range of conditions, including cancer, inflammation, infectious diseases, and neurological disorders.[1][7]

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[8] These include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][8] The planar nature of the thiophene ring can facilitate the binding of these compounds to their respective biological targets.[1]

Anti-inflammatory Activity

Several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene ring.[7][9] These compounds often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[9][10] The presence of specific substituents on the thiophene ring, such as carboxylic acids, esters, amines, and amides, has been shown to be important for their anti-inflammatory activity.[10][11]

Antimicrobial Activity

The thiophene scaffold is also a key component in many compounds with antibacterial and antifungal properties.[12][13] The versatility of the thiophene ring allows for the synthesis of a diverse library of derivatives that can be screened for potent antimicrobial activity against a wide range of pathogens.[14]

Quantitative Data on Biological Activity

To facilitate a comparative analysis of the biological efficacy of various thiophene derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Derivative AA549 (Lung)5.2[15]
Thiophene Derivative BHepG2 (Liver)3.8[16]
Thiophene Derivative CMCF-7 (Breast)7.1[4]
Thiophene Derivative DHCT116 (Colon)4.5[14]

Table 2: Anti-inflammatory Activity of Thiophene-Based Compounds

CompoundEnzyme/AssayInhibition (%) / IC50 (µM)Reference
TinoridineCOX-165% at 10 µM[9]
Tiaprofenic AcidCOX-2IC50 = 2.5 µM[9]
Thiophene Derivative E5-LOXIC50 = 8.1 µM[10]
Thiophene Derivative FCarrageenan-induced paw edema58.46% inhibition at 50 mg/kg[9]

Table 3: Antimicrobial Activity of Thiophene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiophene Derivative GStaphylococcus aureus12.5[12]
Thiophene Derivative HEscherichia coli25[12]
Thiophene Derivative ICandida albicans6.25[15]
Thiophene Derivative JAspergillus fumigatus3.125[16]

Key Experimental Protocols

The synthesis and biological evaluation of thiophene derivatives involve a range of established methodologies. The following sections provide detailed protocols for key experiments frequently cited in the research of thiophene-containing compounds.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a widely used and versatile method for the preparation of 2-aminothiophenes.[2][17]

Protocol:

  • Reaction Setup: To a stirred mixture of an activated nitrile (e.g., ethyl cyanoacetate) and a ketone or aldehyde with an α-methylene group (e.g., acetylacetone) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., diethylamine or morpholine).[17]

  • Addition of Sulfur: To this mixture, add elemental sulfur portion-wise while maintaining the reaction temperature between 40-50°C.[17]

  • Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-water.[12]

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with a suitable solvent, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified 2-aminothiophene derivative.[17]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Signaling Pathways and Mechanisms of Action

Thiophene-containing compounds modulate various signaling pathways to exert their biological effects. Visualizing these pathways can aid in understanding their mechanisms of action.

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolized by LOX LOX Arachidonic Acid->LOX Metabolized by Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Derivatives (e.g., Tinoridine, Tiaprofenic acid) Thiophene Derivatives (e.g., Tinoridine, Tiaprofenic acid) Thiophene Derivatives (e.g., Tinoridine, Tiaprofenic acid)->COX-1/COX-2 Inhibit Thiophene Derivatives (e.g., Tinoridine, Tiaprofenic acid)->LOX Inhibit anticancer_tubulin_pathway cluster_cell Cancer Cell Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Assembly->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->Microtubule Assembly Inhibit Polymerization

References

Methodological & Application

Application Notes and Protocols: Synthesis of [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(thiophen-2-ylcarbonyl)glycine, is a chemical compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a thiophene ring, a common scaffold in various pharmaceuticals, linked to the amino acid glycine via an amide bond. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the fields of organic synthesis and drug discovery. The described method is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the N-acylation of amino acids.

Reaction Scheme

The synthesis involves the acylation of glycine with thiophene-2-carbonyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

Chemical Equation:

Thiophene-2-carbonyl chloride + Glycine → this compound + HCl

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormRepresentative Yield (%)
Thiophene-2-carbonyl chlorideC₅H₃ClOS146.595271-67-0LiquidN/A
GlycineC₂H₅NO₂75.0756-40-6SolidN/A
Sodium CarbonateNa₂CO₃105.99497-19-8SolidN/A
This compoundC₇H₇NO₃S185.2033955-17-8Solid~80*

Note: The yield is an approximation based on analogous reactions, such as the synthesis of N-[(2S)-2-Chloropropanoyl]glycine, which reports a yield of 80%.[1] Actual yields may vary depending on experimental conditions and scale.

Experimental Protocol

This protocol is adapted from a general and reliable method for the N-acylation of glycine.[1]

Materials and Reagents
  • Glycine (1.0 eq)

  • Sodium Carbonate (2.0 eq)

  • Thiophene-2-carbonyl chloride (1.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 4 N Sodium Carbonate solution

  • 1 L four-necked round-bottom flask

  • Mechanical stirrer

  • Two dropping funnels

  • Ice bath

  • pH meter or Congo red indicator paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure
  • Preparation of Glycine Solution: In a 1 L four-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve glycine (1.0 mole, 75.07 g) and sodium carbonate (1.0 mole, 105.99 g) in 500 mL of deionized water.

  • Reaction Setup: Cool the flask in an ice bath to bring the temperature of the solution down to 0-5 °C.

  • Reagent Addition: Vigorously stir the cooled solution. Simultaneously, add thiophene-2-carbonyl chloride (1.0 mole, 146.59 g) from one dropping funnel and a 4 N sodium carbonate solution (prepared by dissolving 105.99 g of Na₂CO₃ in water to make a 250 mL solution) from the second dropping funnel. Maintain a steady addition rate over a period of 25-30 minutes, ensuring the reaction temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 3 hours to ensure the reaction goes to completion.

  • Acidification: While keeping the solution cooled in the ice bath, carefully acidify the aqueous solution to a pH of approximately 2 using concentrated hydrochloric acid. The product should precipitate out of the solution. Use Congo red indicator paper or a pH meter to monitor the acidity.

  • Extraction: Extract the product from the reaction mixture using ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep Prepare Glycine & Na2CO3 in Aqueous Solution reaction Simultaneous Addition of Thiophene-2-carbonyl chloride & 4N Na2CO3 at 0-5°C prep->reaction Cool to 0-5°C stir Stir for 3 hours reaction->stir acidify Acidify with HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract purify Recrystallize extract->purify product [(Thiophene-2-carbonyl)-amino]- acetic acid purify->product

Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Reactants to Product

The diagram below shows the relationship between the starting materials and the final product in the acylation reaction.

Reaction_Components cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product r1 Thiophene-2-carbonyl chloride p1 This compound r1->p1 r2 Glycine r2->p1 c1 Sodium Carbonate (Base) c1->p1 c2 Water (Solvent) c2->p1 c3 0-5 °C c3->p1

Caption: Reactants and conditions for the synthesis.

References

Application Notes and Protocols for the Gewald Synthesis of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald synthesis is a powerful and versatile one-pot, multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1] First reported by Karl Gewald in 1961, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions. The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. This document provides detailed application notes on the significance of these derivatives and comprehensive protocols for their synthesis.

Application Notes: Significance in Research and Drug Development

Substituted 2-aminothiophenes are crucial intermediates and core structures in the development of new therapeutic agents. The thiophene ring is often considered a bioisosteric replacement for the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1]

Key Therapeutic Areas:

  • Anti-inflammatory Agents: A notable example of a marketed drug based on the 2-aminothiophene structure is the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[1][2] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the transcription factor NF-κB. Some derivatives also activate the NRF2 pathway, which is involved in the antioxidant response and inflammation modulation.[3][4]

  • Anticancer Agents: Many 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] They can function as kinase inhibitors, targeting enzymes like FMS-like tyrosine kinase 3 (FLT3), which is implicated in certain types of leukemia.[5] Others act as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[6]

  • Antimicrobial and Antifungal Agents: This class of compounds has shown broad-spectrum activity against various bacterial and fungal strains.[1]

  • Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors contain the 2-aminothiophene motif, highlighting its importance in neuroscience.[1][2]

  • Enzyme Inhibitors: Besides kinases, 2-aminothiophenes have been identified as inhibitors of other enzymes, such as urokinase, which is involved in cancer progression.[7]

Reaction Mechanism and Workflow

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[8] The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[8]

Gewald_Mechanism start Ketone/Aldehyde + α-Active Methylene Nitrile knoevenagel Knoevenagel Condensation start->knoevenagel Base intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_add Sulfur Addition (Base-catalyzed) intermediate->sulfur_add Sulfur thioamide Thioamide Intermediate sulfur_add->thioamide cyclization Intramolecular Cyclization thioamide->cyclization thiophene_inter Tetrahydrothiophene Intermediate cyclization->thiophene_inter tautomerization Oxidation & Tautomerization thiophene_inter->tautomerization - H2S product 2-Aminothiophene Product tautomerization->product

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocols

Numerous variations of the Gewald synthesis exist, employing different catalysts, solvents, and energy sources to optimize reaction times and yields. Below are detailed protocols for conventional, microwave-assisted, and L-proline catalyzed methods.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis using an amine base like morpholine or pyrrolidine.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine or pyrrolidine)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Add the chosen solvent (e.g., ethanol) to the flask.

  • Add the base (e.g., morpholine, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 50-80°C) and stir for the required time (can range from 2 to 24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Ketone or aldehyde (e.g., 4-nitroacetophenone)

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., pyrrolidine)

  • Solvent (e.g., DMF or ethanol)

  • Microwave reaction vial (5-10 mL)

  • Microwave reactor

  • Standard workup and purification equipment

Procedure:

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[9]

  • Add the appropriate solvent (3 mL).[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[9]

Protocol 3: L-Proline Catalyzed Gewald Synthesis

L-proline serves as an efficient and environmentally friendly organocatalyst for the Gewald reaction.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • L-proline (10 mol%)

  • Solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the ketone (1.0 mmol), active methylene nitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol).

  • Add DMF (3 mL) as the solvent.

  • Stir the reaction mixture at 60°C for the appropriate time (typically 1-3 hours).[10] Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 20 mL of ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 2-aminothiophenes under different conditions.

Table 1: Conventional Heating Conditions

Entry Carbonyl Compound Active Methylene Nitrile Base Solvent Temp (°C) Time (h) Yield (%)
1 Cyclohexanone Malononitrile Morpholine Ethanol Reflux 4 92
2 Acetophenone Ethyl Cyanoacetate Diethylamine Ethanol 50 10 75
3 4-Methylcyclohexanone Malononitrile Pyrrolidine Methanol Reflux 3 88

| 4 | Propanal | Cyanoacetamide | Triethylamine | DMF | 50 | 6 | 65 |

Table 2: Microwave-Assisted Conditions

Entry Carbonyl Compound Active Methylene Nitrile Base Solvent Temp (°C) Time (min) Yield (%) Reference
1 Butyraldehyde Methyl Cyanoacetate Pyrrolidine DMF 75 30 95 [11]
2 4-Nitroacetophenone Ethyl Cyanoacetate - Ethanol 120 46 - [9]
3 Phenylacetaldehyde Malononitrile Morpholine Ethanol 70 20 85 [12]

| 4 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 75 | 30 | 82 |[11] |

Table 3: L-Proline Catalyzed Conditions

Entry Carbonyl Compound Active Methylene Nitrile Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
1 Cyclohexanone Malononitrile 10 DMF 60 1 84 [10]
2 Cyclopentanone Malononitrile 10 DMF 60 1.5 81 [10]
3 Acetophenone Malononitrile 10 DMF 60 3 76 [10]

| 4 | Cyclohexanone | Ethyl Cyanoacetate | 10 | DMF | 60 | 2 | 78 |[10] |

Signaling Pathways and Drug Action

2-Aminothiophene derivatives have been shown to modulate several signaling pathways implicated in inflammation and cancer. For instance, their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2, often involving the suppression of the NF-κB signaling pathway. In cancer, they can act as kinase inhibitors, blocking aberrant signaling that drives cell proliferation and survival.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus / Growth Factor cluster_pathways Cellular Signaling Pathways cluster_targets Drug Targets cluster_effects Cellular Response Stimulus e.g., LPS, TNF-α NFkB_path NF-κB Pathway Stimulus->NFkB_path GF e.g., FLT3 Ligand Kinase_path Kinase Cascade (e.g., FLT3) GF->Kinase_path Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, IL-6, TNF-α) NFkB_path->Inflammation Activates Proliferation Cancer Cell Proliferation & Survival Kinase_path->Proliferation Promotes Aminothiophene 2-Aminothiophene Derivative Aminothiophene->NFkB_path Inhibits Aminothiophene->Kinase_path Inhibits

Caption: Mechanism of action for 2-aminothiophene derivatives.

References

Application Notes and Protocols for the Quantification of [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(2-thenoyl)glycine, is a metabolite of thiophene-2-carboxylic acid, a compound of interest in pharmaceutical and metabolic research. The glycine conjugation pathway is a significant route for the metabolism and detoxification of various endogenous and exogenous carboxylic acids.[1][2][3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and understanding the biochemical pathways involving thiophene derivatives.

These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification at moderate concentrations.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalysis, capable of detecting low concentrations in complex biological matrices.[4][5]

Data Presentation

The following tables summarize the typical quantitative performance parameters for the proposed analytical methods. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method - Quantitative Parameters

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 3%
Inter-day Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method - Quantitative Parameters

ParameterResult
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy (% Recovery)97 - 108%
Matrix Effect< 15%

Experimental Protocols

I. HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (CAS: 33955-17-8)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Internal Standard (IS), e.g., N-benzoyl-glycine

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

4. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer to an HPLC vial for injection.

5. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Prepare calibration standards by spiking the working standard solutions into a blank matrix.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

II. LC-MS/MS Method

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological fluids.

1. Materials and Reagents

  • This compound reference standard (CAS: 33955-17-8)[6]

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d2

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.6-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Mass Transitions (MRM):

    • Analyte: 184.0 -> 71.0 (Quantifier), 184.0 -> 110.0 (Qualifier)

    • SIL-IS: 186.0 -> 73.0

4. Sample Preparation (Plasma)

  • To 50 µL of plasma sample, add 10 µL of SIL-IS working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid.

  • Transfer to an LC-MS vial for injection.

5. Calibration and Quantification

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations from 0.5 to 1000 ng/mL.

  • Prepare calibration standards by spiking the working standard solutions into a blank matrix.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration.

  • Quantify the analyte in samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (245 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute inject Inject into LC-MS/MS dilute->inject separation UPLC C18 Separation inject->separation ionization ESI (Negative) separation->ionization detection MS/MS Detection (MRM) ionization->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling_Pathway cluster_xenobiotic Xenobiotic Metabolism cluster_activation Mitochondrial Activation cluster_conjugation Glycine Conjugation cluster_excretion Excretion TCA Thiophene-2-Carboxylic Acid (Exogenous Compound) Acyl_CoA_Synthetase Acyl-CoA Synthetase TCA->Acyl_CoA_Synthetase TCA_CoA Thiophene-2-Carbonyl-CoA Acyl_CoA_Synthetase->TCA_CoA GLYAT Glycine N-Acyltransferase (GLYAT) TCA_CoA->GLYAT Glycine Glycine Glycine->GLYAT Target_Analyte This compound GLYAT->Target_Analyte Urine Urinary Excretion Target_Analyte->Urine

Caption: Metabolic pathway of Thiophene-2-Carboxylic Acid to its glycine conjugate.

References

Application Note: HPLC-MS Analysis of Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of thiophene carboxamide derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Thiophene carboxamides are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate identification and quantification crucial in drug discovery and development.

Introduction

Thiophene carboxamide derivatives are recognized for their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The thiophene ring acts as a versatile pharmacophore, and its functionalization allows for the fine-tuning of therapeutic properties.[4] HPLC-MS is a powerful analytical technique for the separation, identification, and quantification of these compounds in various matrices, from synthetic reaction mixtures to biological samples. This application note outlines the essential protocols for sample preparation and HPLC-MS analysis of novel thiophene carboxamide derivatives.

Experimental Protocols

Sample Preparation

A critical step for accurate HPLC-MS analysis is proper sample preparation to ensure the removal of interfering substances and compatibility with the analytical system.

Protocol for Synthetic Reaction Mixtures:

  • Aliquot Collection: Withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench it by diluting the aliquot in a suitable solvent that stops the reaction.

  • Dilution: Dilute the sample with the initial mobile phase (e.g., 1:100 or 1:1000) to a concentration within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., Nylon or PTFE) to remove any particulate matter before injection into the HPLC system.

Protocol for Biological Matrices (Illustrative):

For more complex samples like plasma or tissue homogenates, a more rigorous sample clean-up is required.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Experimental Workflow for Sample Preparation

cluster_sample_prep Sample Preparation Sample Sample Aliquot Dilution Dilution with Mobile Phase Sample->Dilution 1:100 to 1:1000 Filtration Filtration (0.22 µm filter) Dilution->Filtration Injection Injection into HPLC Filtration->Injection

Caption: General workflow for preparing samples for HPLC-MS analysis.

HPLC-MS Analysis

Reverse-phase HPLC coupled with mass spectrometry is the method of choice for the analysis of thiophene carboxamide derivatives.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Mass Spectrometer: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass analysis, or a triple quadrupole instrument for quantitative studies.[4]

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode, as thiophene carboxamides readily form [M+H]+ ions.[4] Atmospheric Pressure Chemical Ionization (APCI) can also be employed, particularly for less polar compounds.[5]

HPLC Conditions:

  • Column: A C18 column is generally suitable for the separation of these compounds. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water is typically used.[6] The addition of 0.1% formic acid to the mobile phase is recommended to improve peak shape and enhance ionization efficiency in the mass spectrometer.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for example, at 30 °C, ensures reproducible retention times.

  • UV Detection: If a UV detector is used, monitoring between 230-320 nm is recommended, as thiophene derivatives generally exhibit strong absorbance in this range.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive ion mode is generally preferred.[4]

  • Scan Mode: For identification and structural confirmation, full scan mode is used. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) will provide higher sensitivity and selectivity.

  • Capillary Voltage: Typically in the range of 3-4 kV.

  • Nebulizer Gas: Nitrogen is commonly used.

  • Drying Gas Flow and Temperature: These parameters should be optimized for the specific instrument and mobile phase flow rate.

HPLC-MS Analysis Workflow

cluster_hplc_ms HPLC-MS Analysis HPLC HPLC Separation (C18 Column) Ionization Ionization Source (ESI or APCI) HPLC->Ionization Eluent MS Mass Analyzer (TOF, Orbitrap, or Quadrupole) Ionization->MS Ions Detection Detector MS->Detection Data Data Acquisition & Processing Detection->Data

Caption: The logical flow of the HPLC-MS analytical process.

Data Presentation

Quantitative data from HPLC-MS analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: HPLC and MS Parameters for a Typical Analysis

ParameterValue
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10-90% B over 20 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Wavelength254 nm
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Scan Rangem/z 100-1000
Source Temperature120 °C
Desolvation Temp.350 °C

Table 2: Example Quantitative Data for Hypothetical Thiophene Carboxamide Derivatives

Compound IDRetention Time (min)[M+H]+ (Observed m/z)[M+H]+ (Calculated m/z)
TCD-0018.52289.0982289.0987
TCD-0029.78321.1245321.1252
TCD-00311.23353.1508353.1518

Conclusion

This application note provides a comprehensive overview and detailed protocols for the HPLC-MS analysis of thiophene carboxamide derivatives. The methodologies described herein, from sample preparation to data acquisition and presentation, offer a robust framework for researchers in the field of medicinal chemistry and drug development. Adherence to these guidelines will facilitate the reliable characterization and quantification of this important class of compounds. Further method development and validation will be necessary for specific applications and matrices.

References

Applications of [(Thiophene-2-carbonyl)-amino]-acetic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid serves as a crucial scaffold in the design and development of novel therapeutics, primarily targeting the cellular hypoxia response pathway. Derivatives of this core structure have emerged as potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), with significant potential in the treatment of renal anemia and other ischemia-related conditions. This document provides a comprehensive overview of the applications of this compound and its derivatives, including detailed experimental protocols and quantitative data to support further research and development.

The primary mechanism of action for this class of compounds is the inhibition of PHD enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound derivatives prevent HIF-α degradation, leading to its stabilization and accumulation. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates the expression of various proteins, including erythropoietin (EPO), which is essential for red blood cell production.[1][2] Some derivatives have also been investigated for their potential to inhibit Factor Inhibiting HIF (FIH-1), another key regulator of HIF activity.[3][4][5]

Key Applications

The principal application of this compound derivatives in drug discovery is the development of small molecule therapeutics for the treatment of renal anemia . By stabilizing HIF-α, these compounds stimulate endogenous EPO production, offering an oral alternative to injectable erythropoiesis-stimulating agents.

Quantitative Data

While this compound itself is a foundational scaffold, its derivatives have been optimized to achieve high potency against PHD enzymes. The following table summarizes the inhibitory activity of selected derivatives.

Compound Class/ScaffoldTargetIC50 (nM)Therapeutic ApplicationReference
Tetrahydropyridin-4-ylpicolinoylglycinesPHD26.55 ± 0.41Renal Anemia[6]
Furan- and Thiophene-2-carbonyl amino acid derivativesFIH-1Data not specifiedAnemia, Ischemia[3][4][5]

Note: Specific IC50 values for the parent compound, this compound, are not widely reported in the literature, as research has primarily focused on the enhanced potency of its derivatives.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF signaling pathway targeted by this compound derivatives and a typical experimental workflow for their evaluation.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIFa_normoxia HIF-1α PHD PHD Enzymes HIFa_normoxia->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor [(Thiophene-2-carbonyl)-amino] -acetic acid derivative Inhibitor->PHD Inhibition HIFa_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIFa_hypoxia->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE (DNA) EPO_gene EPO Gene Transcription HRE->EPO_gene Binding & Activation EPO_protein Erythropoietin (EPO) EPO_gene->EPO_protein Translation

Caption: HIF signaling pathway under normoxia and with PHD inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models enzymatic_assay PHD2/FIH-1 Enzymatic Assay ic50 Determine IC50 enzymatic_assay->ic50 cell_culture Cell Culture (e.g., HEK293, HeLa) ic50->cell_culture compound_treatment Treat with Compound cell_culture->compound_treatment western_blot Western Blot for HIF-1α compound_treatment->western_blot hre_assay HRE Reporter Assay compound_treatment->hre_assay elisa EPO ELISA compound_treatment->elisa animal_model Animal Model of Anemia elisa->animal_model dosing Administer Compound animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling hematology Measure Hematocrit, Hemoglobin, RBCs blood_sampling->hematology

Caption: Experimental workflow for evaluating PHD inhibitors.

Experimental Protocols

Protocol 1: In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of a test compound on recombinant PHD2 enzyme by measuring the consumption of the co-substrate α-ketoglutarate.[7]

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (containing the P564 residue)

  • α-ketoglutarate (α-KG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution

  • Sodium hydroxide (NaOH) solution

  • 96-well microplate

  • Microplate reader (absorbance at ~540 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HIF-1α peptide in assay buffer.

    • Prepare fresh solutions of α-KG, FeSO₄, and ascorbic acid in assay buffer on the day of the experiment.

    • Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound dilutions (or vehicle control)

      • Recombinant PHD2 enzyme

      • HIF-1α peptide substrate

      • FeSO₄ and ascorbic acid

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding α-KG to each well.

    • Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction is in the linear range.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the 2,4-DNPH solution to each well. This will react with the remaining α-KG.

    • Incubate at room temperature for 10-15 minutes.

    • Add NaOH solution to each well to develop the color.

  • Measurement and Data Analysis:

    • Read the absorbance of each well at ~540 nm using a microplate reader.

    • The decrease in absorbance is proportional to the amount of α-KG consumed and thus to PHD2 activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: HIF-1α Stabilization Assay by Western Blot

This protocol assesses the ability of a test compound to stabilize HIF-1α in cultured cells.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-HIF-1α

  • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 4-6 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Analyze the band intensities to determine the relative levels of HIF-1α stabilization.

Protocol 3: HRE-Luciferase Reporter Assay for HIF-1 Activation

This cell-based assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.[5][8]

Materials:

  • HeLa or HEK293 cells stably expressing an HRE-luciferase reporter construct

  • Cell culture medium

  • Test compound

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom microplate

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HRE-luciferase reporter cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., CoCl₂ or a known PHD inhibitor).

    • Incubate for 6-16 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the fold induction of luciferase activity relative to the vehicle control to determine the extent of HIF-1 activation.

Protocol 4: Erythropoietin (EPO) Secretion Assay by ELISA

This protocol quantifies the amount of EPO secreted into the cell culture medium following treatment with a test compound.

Materials:

  • Cell line known to produce EPO (e.g., HepG2)

  • Cell culture medium

  • Test compound

  • Human EPO ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in a multi-well plate until they reach the desired confluency.

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to remove any cell debris.

  • ELISA:

    • Perform the EPO ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves:

      • Adding standards and samples to a pre-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of EPO in each sample based on the standard curve.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of oral therapies for renal anemia and potentially other diseases characterized by hypoxia or ischemia. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of these molecules. Through systematic evaluation using the described in vitro, cell-based, and in vivo assays, novel and effective drug candidates can be identified and advanced toward clinical applications.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Thiophene-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of thiophene-2-carboxamides as a promising class of antimicrobial agents, including their structure-activity relationships and potential mechanisms of action. Detailed protocols for the synthesis, antimicrobial susceptibility testing, cytotoxicity evaluation, and a key mechanistic assay are provided to guide researchers in the development and evaluation of these compounds.

Application Notes

Thiophene-2-carboxamides are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1] Their chemical structure, featuring a central thiophene ring linked to a carboxamide group, allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the thiophene ring and the carboxamide nitrogen. Key SAR findings from various studies indicate that:

  • Substituents on the Thiophene Ring: The introduction of different functional groups on the thiophene ring can modulate the antimicrobial activity. For instance, amino groups at the 3-position of the thiophene ring have been shown to enhance antibacterial activity compared to hydroxyl or methyl groups.[1]

  • Substituents on the Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is crucial for activity. Aryl or substituted aryl groups are common, and their electronic and steric properties can impact the compound's interaction with its biological target. For example, the presence of a methoxy group on an aryl substituent has been associated with increased activity against both Gram-positive and Gram-negative bacteria.[1]

  • Hydrophilicity and Lipophilicity: The overall hydrophilic-lipophilic balance of the molecule plays a role in its ability to penetrate bacterial cell membranes. Modifications that increase hydrophilicity, such as the introduction of a methoxy group, have been correlated with enhanced antibacterial efficacy.[1]

Mechanism of Action:

While the exact mechanism of action can vary between different thiophene-2-carboxamide derivatives, several key cellular targets have been identified:

  • DNA Gyrase Inhibition: A significant number of thiophene-2-carboxamides have been found to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair.[2][3][4] Some of these compounds have been shown to bind to an allosteric pocket on the enzyme, leading to the stabilization of DNA-cleavage complexes, a mechanism distinct from that of fluoroquinolones.[2][4] This offers a potential advantage against fluoroquinolone-resistant strains.

  • Efflux Pump Inhibition: In Gram-negative bacteria, efflux pumps are a major mechanism of antibiotic resistance. Some thiophene-2-carboxamide derivatives have been designed to evade or inhibit these efflux pumps, thereby increasing their intracellular concentration and antimicrobial activity.[5]

  • Other Potential Targets: Research suggests that other bacterial enzymes and cellular processes may also be targeted by this class of compounds.

Data Presentation

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected thiophene-2-carboxamide derivatives against various microbial strains as reported in the literature.

Table 1: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Series 1 Staphylococcus aureus32 - >64[6]
Escherichia coli64 - >64[6]
Series 2 Staphylococcus aureus125 - 500[7][8]
Bacillus subtilis7.8 - 125[7][8]
Pseudomonas aeruginosa31.25 - 250[7][8]
Escherichia coli31.25 - 250[7][8]
Compound 4a ESBL-producing E. coli-[9]
Compound 4c ESBL-producing E. coli-[9]

Note: The original data for some compounds were presented as percentage inhibition or zone of inhibition and have been noted as "-" in the MIC column. Please refer to the cited literature for detailed activity data.

Table 2: Antifungal Activity of Thiophene-2-Carboxamide Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Series 2 Candida albicans31.25 - 62.5[7][8]
Aspergillus niger31.25 - 62.5[7][8]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-Thiophene-2-Carboxamides

This protocol describes a general method for the synthesis of N-aryl-thiophene-2-carboxamides via the amidation of thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid or a substituted derivative

  • Appropriate aryl amine

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Pyridine (as catalyst)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude thiophene-2-carbonyl chloride.

  • Amidation Reaction:

    • Dissolve the crude thiophene-2-carbonyl chloride in anhydrous DCM or DMF.

    • In a separate flask, dissolve the aryl amine (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in the same anhydrous solvent.

    • Slowly add the solution of thiophene-2-carbonyl chloride to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-12 hours (monitor by TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-thiophene-2-carboxamide.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[10][11][12][13]

Materials:

  • Test compounds (thiophene-2-carboxamides) dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial or fungal strains to be tested

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin, fluconazole)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and the positive control antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on the expected activity of the compounds.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds and the control wells. The final volume in each well will be 200 µL.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only broth and inoculum (no antimicrobial agent).

      • Sterility Control: Wells containing only broth (no inoculum).

      • Positive Control: Wells with a known antibiotic.

  • Incubation:

    • Incubate the plates at 35-37 °C for 16-20 hours for most bacteria. Fungal plates may require incubation for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

    • Read the plates visually or using a microplate reader. The MIC is the well with the lowest drug concentration showing no turbidity.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against a mammalian cell line.[14]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates (sterile)

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory effect of thiophene-2-carboxamides on the supercoiling activity of bacterial DNA gyrase.[1][2][14]

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322) as a substrate

  • 5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., ciprofloxacin or novobiocin)

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

      • 4 µL of 5X Gyrase Assay Buffer

      • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

      • 1 µL of test compound at various concentrations (or DMSO for the no-inhibitor control)

      • x µL of sterile water to bring the volume to 19 µL

    • Include a "no enzyme" control (with DMSO but without gyrase) and a positive control with a known gyrase inhibitor.

  • Enzyme Addition and Incubation:

    • Add 1 µL of DNA gyrase enzyme to each reaction tube (except the "no enzyme" control).

    • Gently mix the contents and incubate the reactions at 37 °C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of the stop solution/loading dye to each tube.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer.

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

    • Destain the gel in water for 10-15 minutes.

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC₅₀ value can be estimated as the concentration of the compound that inhibits 50% of the supercoiling activity compared to the no-inhibitor control.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Thiophene-2-Carboxamide Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination (Brooth Microdilution) characterization->mic cytotoxicity Cytotoxicity Assay (MTT Assay) mic->cytotoxicity moa Mechanism of Action (DNA Gyrase Assay) mic->moa signaling_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound Thiophene-2-Carboxamide compound->inhibition compound->inhibition2 efflux Efflux Pump dna_gyrase DNA Gyrase dna Bacterial DNA dna_gyrase->dna Supercoiling inhibition->dna_gyrase Inhibition inhibition2->efflux Inhibition

References

Application Notes and Protocols: [(Thiophene-2-carbonyl)-amino]-acetic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(2-thenoyl)glycine, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The thiophene ring is a well-recognized pharmacophore, present in numerous approved drugs, and its incorporation into molecular scaffolds can significantly influence their physicochemical and biological properties.[1] This scaffold, combining a thiophene moiety with an amino acid residue, provides a versatile platform for the synthesis of a diverse range of bioactive molecules. Its derivatives have shown potential in various therapeutic areas, including the inhibition of enzymes involved in hypoxia signaling, antimicrobial and antifungal applications, and the modulation of kinase activity.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel bioactive compounds.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data for various bioactive molecules derived from or related to the this compound scaffold.

Table 1: Inhibition of Factor Inhibiting Hypoxia-Inducible Factor (FIH-1) by Thiophene-2-carbonyl Amino Acid Derivatives

CompoundAmino Acid MoietyHIF-α/HRE Transcriptional Activity (Fold Induction)Reference
(Thiophene-2-carbonyl)-glycineGlycine~2.5[3]
(5-Methylthiophene-2-carbonyl)-glycineGlycine~3.0[3]
(Benzothiophene-2-carbonyl)-glycineGlycine~2.0[3]

Data represents the fold induction of a Hypoxia Response Element (HRE) luciferase reporter in SK-N-BE(2)c cells, indicating inhibition of FIH-1. Higher fold induction suggests stronger inhibition.

Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives

Compound ClassTest OrganismMIC (μg/mL)Reference
2-Thiophene carboxylic acid thioureidesStaphylococcus aureus (MDR)125 - 500[5]
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125[5]
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[5]
2-Thiophene carboxylic acid thioureidesCandida albicans31.25 - 62.5[5]
Thiophene/Furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorum0.140 - 1.1

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Kinase Inhibitory Activity of Thiophene Derivatives

Compound ClassTarget KinaseIC50 (μM)Reference
5-{--INVALID-LINK--amino}thiophene-2-carboxylic acid derivativesTyrosine KinasesPreliminary Activity[4]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of glycine with thiophene-2-carbonyl chloride.

Materials:

  • Glycine

  • Thiophene-2-carbonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Glycinate Solution:

    • In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

    • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Acylation Reaction:

    • Slowly add thiophene-2-carbonyl chloride (1.0 equivalent) dropwise to the cold, stirring solution of sodium glycinate over a period of 30-60 minutes.

    • Maintain the temperature of the reaction mixture below 10°C throughout the addition.

    • After the addition is complete, continue to stir the mixture vigorously for 1 hour at room temperature.

  • Precipitation of the Product:

    • After the reaction is complete, add a few grams of crushed ice to the reaction mixture with stirring.

    • Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain the purified this compound.

    • Dry the purified product under vacuum.

Protocol 2: Hypoxia-Inducible Factor 1 (HIF-1) Luciferase Reporter Assay

This protocol is designed to screen for inhibitors of Factor Inhibiting HIF-1 (FIH-1) by measuring the activity of a Hypoxia Response Element (HRE)-driven luciferase reporter gene.

Materials:

  • SK-N-BE(2)c cells (or other suitable cell line)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., a known FIH-1 inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed SK-N-BE(2)c cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds, positive control, and negative control in the cell culture medium.

    • Remove the transfection medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Incubate the cells for an additional 16-24 hours.

  • Luciferase Assay:

    • After the incubation period, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of HRE-luciferase activity for each compound concentration relative to the vehicle control.

    • Plot the fold induction against the compound concentration to determine the dose-response relationship and calculate EC50 values if desired.

Visualizations

HIF-1_Signaling_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Normoxia Normoxia (21% O2) PHDs PHDs Normoxia->PHDs activates FIH1 FIH-1 Normoxia->FIH1 activates Hypoxia Hypoxia (<5% O2) Hypoxia->PHDs inhibits Hypoxia->FIH1 inhibits HIF1a HIF-1α HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex Hydroxylation_P Hydroxylation (Pro) HIF1a->Hydroxylation_P Hydroxylation_A Hydroxylation (Asn) HIF1a->Hydroxylation_A Ubiquitination Ub HIF1a->Ubiquitination PHDs->Hydroxylation_P FIH1->Hydroxylation_A VHL VHL VHL->Ubiquitination Proteasome Proteasome HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Activates Hydroxylation_P->VHL Binding Ubiquitination->Proteasome Degradation Building_Block This compound Derivatives Building_Block->FIH1 Inhibits

Caption: HIF-1 signaling pathway and the point of intervention for FIH-1 inhibitors.

Synthesis_Workflow Start Start Step1 Dissolve Glycine in aq. NaOH solution Start->Step1 Step2 Cool solution to 0-5°C Step1->Step2 Step3 Add Thiophene-2-carbonyl chloride dropwise Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Acidify with HCl to precipitate product Step4->Step5 Step6 Filter the solid product Step5->Step6 Step7 Recrystallize from Ethanol/Water Step6->Step7 Step8 Dry the purified product Step7->Step8 End End: Purified Product Step8->End

Caption: General workflow for the synthesis of this compound.

Luciferase_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Co-transfect with HRE-luciferase and control plasmids Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Treat cells with test compounds Step3->Step4 Step5 Incubate for 16-24 hours Step4->Step5 Step6 Lyse cells Step5->Step6 Step7 Measure Firefly and Renilla luciferase activity Step6->Step7 Step8 Normalize Firefly to Renilla activity Step7->Step8 Step9 Calculate fold induction vs. control Step8->Step9 End End: Dose-response curve Step9->End

Caption: Workflow for the HIF-1 Luciferase Reporter Assay.

References

FIH-1 Inhibition Assay Using Thiophene-2-Carbonyl Amino Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β).[2] Under normal oxygen conditions (normoxia), the activity of HIF-α is suppressed by a class of Fe(II) and 2-oxoglutarate-dependent dioxygenases. One key negative regulator is the Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase.[3] FIH-1 hydroxylates a specific asparagine residue in the C-terminal transactivation domain of HIF-α.[3][4] This modification blocks the recruitment of the transcriptional coactivators p300/CBP, thereby preventing the transcription of HIF target genes such as those involved in angiogenesis (e.g., VEGF), and metabolic adaptation.[2][5][6]

Under hypoxic conditions, the oxygen-dependent activity of FIH-1 is inhibited.[2][4] This allows HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β, and recruit coactivators to initiate the transcription of genes that promote cell survival in low-oxygen environments.[1][2][4]

Therapeutic Potential of FIH-1 Inhibition

The targeted inhibition of FIH-1 represents a promising therapeutic strategy. By blocking FIH-1, it is possible to activate the HIF signaling pathway even under normoxic conditions. This has significant potential for treating ischemic diseases, such as myocardial infarction, stroke, and peripheral artery disease, by promoting angiogenesis and improving tissue oxygenation.

Thiophene-2-Carbonyl Amino Acid Derivatives as FIH-1 Inhibitors

Recent studies have identified thiophene-2-carbonyl amino acid derivatives as a novel class of small-molecule inhibitors of FIH-1. These compounds are designed as mimetics of the 2-oxoglutarate co-substrate, competing for the active site of the FIH-1 enzyme. Inhibition of FIH-1 by these derivatives leads to the activation of HIF-1 transcriptional activity, which can be quantitatively measured using a cell-based reporter assay.

Assay Principle

The primary method for screening and characterizing these inhibitors is a cell-based luciferase reporter assay. This assay utilizes a cell line that has been genetically engineered to contain a reporter construct. This construct consists of a Hypoxia Response Element (HRE) — the DNA sequence that HIF-1 binds to — upstream of a promoter driving the expression of a luciferase gene.[7][8] When FIH-1 is inhibited by a compound, the stabilized HIF-1 complex binds to the HRE and activates the transcription of the luciferase gene. The resulting increase in luciferase protein produces a luminescent signal upon the addition of a substrate, which can be measured with a luminometer. The intensity of the signal is directly proportional to the HIF-1 transcriptional activity and, therefore, to the inhibitory potency of the tested compound against FIH-1.[7][8]

HIF-1 Signaling Pathway and FIH-1 Inhibition

The following diagram illustrates the central role of FIH-1 in regulating HIF-1 activity and the mechanism of action for thiophene-based inhibitors.

FIH_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) / FIH-1 Inhibition O2_norm O₂ FIH_active FIH-1 (Active) O2_norm->FIH_active activates Asn Asn803 FIH_active->Asn hydroxylates HIFa_norm HIF-1α HIFa_norm->Asn Asn_OH Asn803-OH Asn->Asn_OH p300_norm p300/CBP Coactivators Asn_OH->p300_norm blocks binding Transcription_norm No Gene Transcription p300_norm->Transcription_norm FIH_inactive FIH-1 (Inactive) HIFa_hyp HIF-1α HIF_dimer HIF-1 Dimer HIFa_hyp->HIF_dimer HIFb HIF-1β HIFb->HIF_dimer p300_hyp p300/CBP Coactivators HIF_dimer->p300_hyp recruits HRE HRE Binding HIF_dimer->HRE binds p300_hyp->HRE Transcription_hyp Target Gene Transcription (e.g., VEGF, EPO) HRE->Transcription_hyp activates Inhibitor Thiophene-2-carbonyl Amino Acid Derivative Inhibitor->FIH_active inhibits

Caption: HIF-1 signaling under normoxia vs. hypoxia, showing FIH-1 inhibition.

Experimental Protocols

Protocol 1: General Synthesis of Thiophene-2-Carbonyl Amino Acid Derivatives

This protocol describes a general method for synthesizing the inhibitor compounds via a condensation reaction.

Materials:

  • Appropriate thiophene-2-carboxylic acid

  • Appropriate amino acid salt (e.g., glycine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the thiophene-2-carboxylic acid (1.0 eq), amino acid salt (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes.

  • Condensation: Add EDC (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure thiophene-2-carbonyl amino acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Protocol 2: Cell-Based HRE-Luciferase Reporter Assay for FIH-1 Inhibition

This protocol details the screening of thiophene derivatives for their ability to inhibit FIH-1 and activate HIF-1 signaling.

Materials:

  • Human cell line stably transfected with an HRE-luciferase reporter construct (e.g., SK-N-BE(2)c-HRE-luc).

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 96-well white, clear-bottom cell culture plates.

  • Test compounds (thiophene-2-carbonyl amino acid derivatives) dissolved in DMSO.

  • Positive control: Dimethyloxalylglycine (DMOG), a known 2-oxoglutarate analogue inhibitor.

  • Vehicle control: DMSO.

  • Luciferase assay reagent kit (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer for plate reading.

Procedure:

  • Cell Seeding: Seed the HRE-luciferase reporter cells into 96-well white plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.[7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control (e.g., 100 µM DMOG), or vehicle control.

  • Incubation: Incubate the treated plates for an additional 16-24 hours under normoxic conditions (21% O₂, 5% CO₂).[7]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Mix briefly by orbital shaking for 2-5 minutes to ensure complete cell lysis.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data by expressing the luminescence of each well as a fold-induction relative to the average of the vehicle-treated (DMSO) control wells.

    • Plot the fold-induction against the compound concentration to generate dose-response curves and calculate EC₅₀ values where applicable.

Experimental Workflow

The diagram below outlines the key steps of the cell-based screening assay.

Workflow start Start step1 Seed HRE-Reporter Cells in 96-well Plate start->step1 end End step2 Incubate for 24h (37°C, 5% CO₂) step1->step2 step3 Treat Cells with Thiophene Derivatives step2->step3 step4 Incubate for 16-24h (Normoxia) step3->step4 step5 Add Luciferase Assay Reagent step4->step5 step6 Measure Luminescence (Luminometer) step5->step6 step7 Data Analysis (Fold Induction vs. Control) step6->step7 step7->end

Caption: Workflow for the HRE-luciferase reporter assay to screen FIH-1 inhibitors.

Data Presentation

The following table summarizes representative data for the activation of HIF-1 by various thiophene-2-carbonyl amino acid derivatives in a human neuroblastoma cell line (SK-N-BE(2)c) under normoxic conditions. Activity is presented as fold-induction of HRE-luciferase reporter activity relative to a vehicle control.

Compound IDR¹ GroupR³ Group (Amino Acid)HRE Activity (Fold Induction at 100 µM)
Control --1.0
DMOG --~8.5
1a HGlycine~5.2
1b HAlanine~3.1
1c HPhenylalanine~2.5
2a MethylGlycine~6.1
3a PhenylGlycine~8.0
4a 4'-BiphenylGlycine~10.1
5a 4'-PhenoxyphenylGlycine~11.5

Data is adapted from Kawaguchi, S. et al., Molecules, 2018. The values are illustrative of the reported trends.

References

Application Notes and Protocols for Evaluating Thiophene Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process to determine their therapeutic potential and toxicological profile. This document provides detailed application notes and protocols for commonly used cell-based assays to assess the cytotoxicity of thiophene compounds. The methodologies cover the evaluation of cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 480 HeLa12.61 (µg/mL)[1]
HepG233.42 (µg/mL)[1]
Compound 471 HeLa23.79 (µg/mL)[1]
HepG213.34 (µg/mL)[1]
TP 5 HepG2<30.0 (µg/mL)[1]
SMMC-7721<30.0 (µg/mL)[1]
F8 CCRF-CEM0.805 - 3.05[2][3]
Compound 3b HepG23.105 ± 0.14[4]
PC-32.15 ± 0.12[4]
Compound 4a HepG2Close to Sorafenib[5]
MCF-7Close to Sorafenib[5]
Compound 4b HepG2Close to Sorafenib[5]
MCF-7Close to Sorafenib[5]
Compound 14a HepG2Close to Sorafenib[5]
MCF-7Close to Sorafenib[5]
Compound 14b HepG2Close to Sorafenib[5]
MCF-7Close to Sorafenib[5]

Key Experimental Protocols

Cell Culture and Compound Preparation

Proper cell culture and compound handling are fundamental for reliable cytotoxicity assessment.

  • Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic target. Commonly used cancer cell lines include HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). Normal cell lines like L-929 (fibroblasts) can be used to evaluate general toxicity.[6]

  • Cell Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Solubilization: Thiophene compounds are often dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] This stock is then diluted in the cell culture medium to the desired final concentrations. The final DMSO concentration should be non-toxic to the cells, typically ≤ 0.5%.[6]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (or 8 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[1][6]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the thiophene compound. Include a vehicle control (medium with the same DMSO concentration) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[1][6]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[6][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[6] If working with suspension cells, centrifuge the plate to pellet the cells before collecting the supernatant.[9][10]

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.[6]

  • Absorbance Measurement: After a specified incubation time (e.g., 30 minutes), measure the absorbance at the recommended wavelength (usually 490 nm).[6][11]

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[6]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the thiophene compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]

  • Staining: Resuspend the cells in a binding buffer provided with an Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[6]

Visualization of Experimental Workflows and Signaling Pathways

G MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiophene Compound B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H

Caption: Workflow for the MTT cell viability assay.

G LDH Assay Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction A Seed Cells & Treat with Compound B Collect Culture Supernatant A->B C Add Supernatant to Reaction Mixture B->C D Incubate at Room Temperature C->D E Measure Absorbance at 490nm D->E

Caption: Workflow for the LDH cytotoxicity assay.

G Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells & Treat with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathways in Thiophene-Induced Cytotoxicity

Thiophene derivatives can induce cytotoxicity through various mechanisms, often involving the induction of apoptosis.[2] A common pathway is the intrinsic apoptotic pathway, which is triggered by cellular stress and involves the mitochondria.

Intrinsic Apoptotic Pathway

Certain thiophene compounds have been shown to induce apoptosis via the intrinsic pathway.[2][3] This process is characterized by:

  • Generation of Reactive Oxygen Species (ROS): Excessive ROS production can cause cellular stress and damage.[2]

  • Mitochondrial Membrane Depolarization: ROS can lead to the depolarization of the mitochondrial membrane.[2]

  • Caspase Activation: This leads to the activation of executioner caspases, such as caspase-3/7, which are key mediators of apoptosis.[2][3]

G Intrinsic Apoptotic Pathway Thiophene Thiophene Compound ROS Increased ROS Generation Thiophene->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Thiophene-induced intrinsic apoptosis.

Other Signaling Pathways

Some thiophene derivatives have also been found to downregulate members of the Jak/STAT pathway, suggesting another possible mechanism for inducing cell death.[2] Additionally, inhibition of tubulin polymerization is another reported mechanism of action for certain thiophene compounds, leading to cell cycle arrest and apoptosis.[1]

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the cytotoxicity of thiophene compounds. By assessing cell viability, membrane integrity, and the induction of apoptosis, researchers can gain valuable insights into the therapeutic potential and mechanisms of action of these compounds. The provided protocols and diagrams serve as a comprehensive guide for scientists in the field of drug discovery and development.

References

Application Notes and Protocols for Molecular Docking Studies of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for conducting molecular docking studies of thiophene derivatives against various protein targets. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Molecular Docking of Thiophene Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is a powerful tool for predicting the interaction between a small molecule (ligand), such as a thiophene derivative, and a protein target at the atomic level.[2] Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The electron-rich nature of the thiophene ring and its ability to act as a bioisosteric replacement for phenyl rings make it a privileged scaffold in medicinal chemistry.[3] Molecular docking helps in understanding the binding modes of these derivatives, elucidating structure-activity relationships (SAR), and screening large libraries of compounds to identify potential drug candidates.[2]

Protocol for Molecular Docking

A typical molecular docking workflow involves several key stages, from the preparation of the target protein and ligands to the analysis and validation of the results.[5]

Part 1: Preparation of the Target Protein
  • Obtain Protein Structure : The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[5][6]

  • Clean the Structure : It is crucial to prepare the protein structure before docking. This involves:

    • Removing non-essential molecules such as water, ions, and co-crystallized ligands from the PDB file.[6][7]

    • Selecting a single chain if the protein is a multimer, unless the binding site is at the interface of multiple chains.[8][9]

  • Add Hydrogens and Assign Charges :

    • Most crystal structures lack hydrogen atoms, which are essential for accurate docking simulations. Therefore, polar hydrogens must be added.[10][11]

    • Assign partial charges to each atom of the protein. Docking algorithms require each atom to have a charge and an atom type to describe its properties.[11] Various force fields like CHARMm or AMBER can be used for this purpose.[6]

  • Minimize the Structure : To relieve any steric clashes, the protein structure is minimized using a suitable force field.[6]

Part 2: Preparation of Thiophene Derivative Ligands
  • Create 3D Structures : The 2D structures of the thiophene-based ligands can be drawn using chemical drawing software like ChemDraw and then converted to 3D structures.[6][12]

  • Energy Minimization : The 3D structures of the ligands are energetically minimized to obtain a stable conformation. Force fields such as MMFF94 are commonly used for this step.[6]

  • Assign Charges and Define Rotatable Bonds :

    • Add hydrogen atoms and assign Gasteiger charges to the ligand structures.[6]

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.[11]

Part 3: Docking Simulation
  • Define the Binding Site : A grid box is defined around the active site of the target protein.[6] This box specifies the search space for the ligand. The grid is typically centered on the co-crystallized ligand from the original PDB structure or key active site residues.[6]

  • Run Docking : Perform the molecular docking using software such as AutoDock, Glide, or PyRx.[6][12] These programs explore various conformations and orientations of the ligand within the defined binding site.[6] The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[13]

  • Scoring : The docking results are scored using a scoring function that estimates the binding affinity, often represented as a docking score or binding energy in kcal/mol.[6][14] A lower docking score generally indicates a stronger binding affinity.[14]

Part 4: Analysis and Validation of Results
  • Analyze Docked Poses : Visually inspect the top-ranked docked poses to analyze the binding mode. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the thiophene derivative and the amino acid residues of the protein's active site.[6]

  • Rank Compounds : Rank the compounds based on their docking scores to predict their relative inhibitory potential.[6]

  • Validate the Docking Protocol :

    • Re-docking : A common validation method is to extract the co-crystallized ligand from the PDB file and re-dock it into the protein's active site. The protocol is considered reliable if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is less than 2.0 Å.[15][16]

    • Correlation with Experimental Data : The ultimate validation is the correlation between the predicted binding energies and experimentally determined activities, such as IC50 or Ki values.[17] A strong correlation provides confidence in the predictive power of the docking model.[17]

Data Presentation

The following tables summarize quantitative data from various docking studies of thiophene derivatives.

Table 1: Docking Scores of Thiophene Derivatives against Various Protein Targets

Thiophene Derivative ClassTarget Protein (PDB ID)Docking Software/MethodBinding Energy / Docking Score (kcal/mol)Reference
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)MOE 2019-5.436 to -6.161[18]
Thiophene-based Oxadiazole, Triazole, and ThiazolidinoneHuman Carbonic Anhydrase IX (CA IX)Not SpecifiedNot Specified (Binding Energies Demonstrated)[4]
Thieno[2,3-d]pyrimidine DerivativesFMS-like Tyrosine Kinase 3 (FLT3)Not Specified-7.529 to -9.01[6]
Thiophene-based EGFR/HER2 InhibitorsEGFR T790MNot Specified-7.7[6]
2-[(Trimethylsilyl)ethynyl]thiopheneAntibacterial Target (2J6M)AutoDock 4.2-4.9[13]
2-[(Trimethylsilyl)ethynyl]thiopheneAntibacterial Target (3ERT)AutoDock 4.2-4.6[13]
Thiophene Carbohydrazide AnaloguesFolate Receptor α (FRα)PyRx 0.8 (AutoDock Vina)-8.2 to -11.0[19]
Thieno[2,3-d]pyrimidin-4(3H)-onesHuman Lactate DehydrogenaseNot SpecifiedMolDock Scores: -127 to -171[20]

Table 2: Correlation of Docking Scores with Experimental IC50 Values

Thiophene Derivative SeriesTarget KinaseCompound IDDocking Score (kcal/mol)Experimental IC50Reference
Thieno[2,3-d]pyrimidine DerivativesFLT35-8.06832.435 ± 5.5 μM[6]
Thiophene-based EGFR/HER2 InhibitorsEGFR21aNot Specified0.47 nM[6]
Thiophene-based EGFR/HER2 InhibitorsHER221aNot Specified0.14 nM[6]
Quinolyl-thienyl ChalconesVEGFR-219Not Specified73.41 nM[6]
Thieno[2,3-d]pyrimidine DerivativesEGFR (Wild Type)5bNot Specified37.19 nM[6]
Thieno[2,3-d]pyrimidine DerivativesEGFR (T790M)5bNot Specified204.10 nM[6]

Visualizations

Diagrams created using DOT language to illustrate key workflows and pathways.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Clean_PDB 3. Clean Protein (Remove water, ions, etc.) PDB->Clean_PDB Ligand 2. Prepare Thiophene Ligands (2D to 3D Conversion) Prep_Ligand 4. Minimize Ligand Energy (e.g., MMFF94) Ligand->Prep_Ligand Add_H_P 5. Add Hydrogens & Charges to Protein Clean_PDB->Add_H_P Add_H_L 6. Add Hydrogens & Charges to Ligand Prep_Ligand->Add_H_L Grid 7. Define Binding Site (Grid Generation) Add_H_P->Grid Add_H_L->Grid Run 8. Run Docking Simulation (e.g., AutoDock Vina) Grid->Run Score 9. Analyze Docking Score & Binding Poses Run->Score Visualize 10. Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize Validate 11. Validate Protocol (RMSD, Experimental Correlation) Visualize->Validate

Caption: General workflow for molecular docking of thiophene derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Thiophene Thiophene-based Inhibitor Thiophene->EGFR Inhibits ATP Binding ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway showing inhibition by thiophene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Thiophene-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiophene-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. The synthesis of amide bonds is a cornerstone of medicinal chemistry, and the unique electronic properties of the thiophene ring present both opportunities and challenges.[1][2] This document provides in-depth, experience-driven advice to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target thiophene-2-carboxamides.

I. Foundational Synthesis Strategies: An Overview

The two primary routes for synthesizing thiophene-2-carboxamides involve either a two-step process via an acyl chloride intermediate or a one-pot reaction using coupling agents. Understanding the nuances of each approach is critical for selecting the optimal conditions for your specific substrate and scale.

Route A: The Acyl Chloride Method

This classic and often robust method involves the conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride, followed by a reaction with the desired amine.

Step 1: Formation of Thiophene-2-carbonyl chloride

Thiophene-2-carboxylic acid is typically reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride.[3]

Step 2: Amidation

The resulting thiophene-2-carbonyl chloride is then reacted with the amine in the presence of a base to yield the final amide product.

Route B: Direct Amide Coupling

This approach avoids the isolation of the often-moisture-sensitive acyl chloride by using a coupling agent to activate the carboxylic acid in situ for reaction with the amine. A wide array of coupling agents can be employed, each with its own advantages and disadvantages.[4][5]

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common problems encountered during the synthesis of thiophene-2-carboxamides, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent frustrations in synthesis. The root cause can often be traced back to several factors.[6]

Potential Cause Explanation Recommended Solution
Poor Quality Starting Materials Impurities in thiophene-2-carboxylic acid or the amine can interfere with the reaction. For instance, residual water can quench the acyl chloride intermediate.Ensure starting materials are pure and dry. Thiophene-2-carbonyl chloride is particularly sensitive to moisture and may decompose upon exposure to moist air or water.[7]
Inefficient Acyl Chloride Formation Incomplete conversion of the carboxylic acid to the acyl chloride will naturally lead to a lower overall yield.Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of SOCl₂). The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion.
Decomposition of Acyl Chloride Thiophene-2-carbonyl chloride can be unstable, especially at elevated temperatures or in the presence of moisture.[7]Use the freshly prepared acyl chloride immediately in the next step. If storage is necessary, keep it under an inert atmosphere at a low temperature (2-8°C).
Ineffective Amide Coupling Agent The chosen coupling agent may not be potent enough to activate the thiophene-2-carboxylic acid, especially if the amine is a weak nucleophile.For challenging couplings, consider more powerful reagents like HATU or T3P.[8] The choice of coupling agent is critical and should be tailored to the specific substrates.[3]
Suboptimal Reaction Temperature Both acyl chloride formation and the amidation step are sensitive to temperature. Excessively high temperatures can lead to side reactions and decomposition.For acyl chloride formation with SOCl₂, a moderate temperature is usually sufficient. For the amidation step, it is often beneficial to add the amine at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Incorrect Stoichiometry Using an incorrect ratio of reactants can leave unreacted starting materials and result in a lower yield of the desired product.Carefully measure all reactants. For the amidation step, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.
Issue 2: Presence of Significant Impurities

The formation of byproducts can complicate purification and reduce the overall yield of the desired thiophene-2-carboxamide.

Observed Impurity Potential Cause Troubleshooting Steps
Unreacted Thiophene-2-carboxylic Acid Incomplete reaction due to insufficient activation or reaction time.- Ensure complete conversion to the acyl chloride in Route A. - Increase the amount of coupling agent in Route B. - Extend the reaction time.
Side Products from Self-Condensation In some cases, particularly at higher temperatures, side reactions involving the thiophene ring can occur.[9]- Maintain a lower reaction temperature. - Add the reagents in a controlled manner, for example, by dropwise addition of the amine solution.
Byproducts from the Coupling Agent Reagents like DCC can form dicyclohexylurea, which can be difficult to remove.[5]- Choose a coupling agent with water-soluble byproducts (e.g., EDC). - Optimize the purification strategy, for example, by using a specific solvent to precipitate the byproduct.
Residual Amine Excess amine used in the reaction remains in the crude product.- Use a smaller excess of the amine. - During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess base.
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure thiophene-2-carboxamide can be challenging.

Problem Suggested Approach
Product is an oil or difficult to crystallize - Try different solvent systems for crystallization. - If crystallization fails, column chromatography is a reliable alternative. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is often effective.[1][10]
Co-elution of product and impurities during chromatography - Experiment with different solvent systems for the mobile phase. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is water-soluble - After quenching the reaction, extract the aqueous layer multiple times with an organic solvent. - Brine washes can help to "salt out" the product from the aqueous phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of thiophene-2-carboxamide?

Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice for both the acyl chloride and direct coupling methods.[3] Other options include tetrahydrofuran (THF), acetonitrile, and N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rates and solubility of reactants.[11][12]

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, techniques like LC-MS or GC-MS can be used.[8]

Q3: My amine is very sterically hindered. What conditions should I use?

For sterically demanding amines, the acyl chloride method is often more successful than direct coupling. Using a more reactive acylating agent like oxalyl chloride might also be beneficial. In direct coupling, a highly active coupling agent such as COMU or TCFH-NMI may be necessary.[8]

Q4: Are there any specific safety precautions I should take?

Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases.[13][14] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][14] Thiophene-2-carbonyl chloride is also corrosive.

IV. Experimental Protocols & Workflows

Protocol 1: Synthesis via Thiophene-2-carbonyl chloride

Step A: Preparation of Thiophene-2-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carboxylic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.

Step B: Amidation

  • Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent (e.g., DCM) in a separate flask.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the crude thiophene-2-carbonyl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and proceed with aqueous workup and purification.

Workflow Diagram: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid Acyl Chloride Formation Acyl Chloride Formation Thiophene-2-carboxylic Acid->Acyl Chloride Formation SOCl2 or Coupling Agent Amidation Amidation Acyl Chloride Formation->Amidation Amine, Base Quench Quench Amidation->Quench Water Amine Amine Amine->Amidation Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Thiophene-2-carboxamide Thiophene-2-carboxamide Purification->Thiophene-2-carboxamide

Caption: General workflow for the synthesis of thiophene-2-carboxamide.

V. References

  • ChemicalBook. (n.d.). Thiophene-2-carbonyl chloride(5271-67-0). Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). Retrieved from --INVALID-LINK--

  • PubMed. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Thiopheneacetyl chloride. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Thiophenecarbonyl chloride 97. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from --INVALID-LINK--

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2-Thiophenecarbonyl chloride. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Choosing amide coupling agent. Retrieved from --INVALID-LINK--

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Thiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation. Retrieved from --INVALID-LINK--

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. (2005). Thiophene-2,5-dicarboxylic acid bis-aryl(alkyl) amides. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Retrieved from --INVALID-LINK--

References

Improving yield of the Gewald reaction for aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

Low or no yield in a Gewald reaction is a frequent issue that can typically be traced back to one of several key areas: the initial condensation step, sulfur reactivity, or steric hindrance.

  • Inefficient Knoevenagel-Cope Condensation: This initial step is catalyzed by a base and produces water, which can inhibit the reaction.[1]

    • Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[1] For less reactive ketones, you may need to screen different bases to find the most effective one.[1]

    • Water Removal: Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove the water produced during the condensation.[1]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must be effectively dissolved and activated to participate in the reaction.

    • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are recommended as they improve the solubility and reactivity of sulfur.[1][2]

    • Temperature: Gently heating the reaction mixture to a range of 40-60 °C can enhance sulfur's reactivity. However, be cautious, as excessive heat can trigger unwanted side reactions.[1]

  • Steric Hindrance: If you are working with sterically hindered ketones, a standard one-pot procedure may not be effective.

    • Two-Step Protocol: A modified, two-step approach can be more successful. First, perform the Knoevenagel-Cope condensation to isolate the α,β-unsaturated nitrile. In a second step, react this intermediate with sulfur and a base.[1]

To diagnose the specific issue, you can run a small-scale reaction of only the carbonyl compound and the active methylene nitrile with the base. Monitoring the formation of the condensed product by TLC will confirm if this initial step is proceeding correctly before you add sulfur.[2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize their formation?

The presence of multiple byproducts indicates that side reactions may be competing with the main Gewald reaction pathway. Common culprits include unreacted starting materials, the Knoevenagel-Cope intermediate, and polymers.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see your initial carbonyl and active methylene compounds. To address this, try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[1]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent sulfur addition and cyclization steps are too slow. Ensure you have added sufficient sulfur and that the reaction conditions (base, temperature) are adequate for cyclization.[1]

  • Dimerization or Polymerization: Intermediates or starting materials can sometimes self-condense or polymerize.[1] To mitigate this, you can try adjusting reactant concentrations, changing the rate of reagent addition, or using a different solvent.[1][2]

Q3: How critical is the choice of base and catalyst for the reaction yield?

The base is a crucial component of the Gewald reaction, as it catalyzes the initial condensation. The choice and amount of base can significantly influence both the reaction rate and the final yield.[1] While traditional amine bases like morpholine, piperidine, or triethylamine are often used in stoichiometric amounts, modern variations have shown that catalytic amounts can also be highly effective.[3][4]

Recent studies have explored various catalytic systems to improve efficiency and greenness, including L-proline and heterogeneous catalysts like nano-structured Na2CaP2O7.[5][6] The use of a piperidinium borate conjugate acid-base pair has also been shown to be effective in truly catalytic amounts.[4]

Data Presentation: Influence of Base on Gewald Reaction Yield

The following table summarizes the effect of different bases on the yield of a model Gewald reaction involving cyclohexanone, malononitrile, and sulfur.

Base/CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate10Ethanol/Water (9:1)10030 min92[4]
Piperidinium Borate15Ethanol/Water (9:1)10025 min94[4]
Piperidinium Borate20Ethanol/Water (9:1)10020 min96[4]
L-Proline10DMF60-84[6]
Na2CaP2O7-WaterReflux30 min96[5]
TriethylamineStoichiometricDMF605 h41[7]
MorpholineStoichiometricEthanolReflux1.5 h69-86[8]

Q4: Does the solvent choice significantly impact the reaction outcome?

Yes, the solvent plays a critical role. Polar solvents are generally preferred as they can enhance the condensation of intermediates with sulfur and improve sulfur's solubility.[1][2] Commonly used solvents include ethanol, methanol, and DMF.[1] Some modern, greener protocols have also demonstrated high yields using water or mixtures of ethanol and water.[2][9]

Data Presentation: Effect of Solvent on Gewald Reaction Yield

This table shows the effect of different solvents on the yield of a model Gewald reaction using a piperidinium borate catalyst.[2]

SolventTime (min)Yield (%)
Toluene6045
Dichloromethane (DCM)5065
Acetonitrile (ACN)4080
Tetrahydrofuran (THF)3585
Ethanol/Water (9:1)2096

Q5: I am struggling to purify the final 2-aminothiophene product. What are the recommended purification methods?

Purifying 2-aminothiophenes can be challenging, but several standard laboratory techniques are generally effective. The best method will depend on whether your product is a solid or an oil.

  • Recrystallization: This is often the most effective technique for solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Washing: A simple wash can be very effective for removing certain impurities. Washing the crude product with water will help remove inorganic salts and polar impurities, while a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]

Q6: Are there any alternative reaction conditions that can improve yields, especially for difficult substrates?

Yes, several modifications to the standard Gewald protocol have been developed to improve yields and reduce reaction times.

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to be beneficial for both reaction times and yields, particularly for challenging substrates.[1][10]

  • Solvent-Free Mechanochemistry: High-speed ball milling (HSBM) offers a solvent-free alternative that can produce moderate to good yields. Combining ball milling with heating can significantly increase the reaction rate.[3]

  • Ultrasound Activation: In some green chemistry approaches, ultrasound has been used to activate the reaction in an aqueous medium.[9]

Experimental Protocols

General Protocol for One-Pot Gewald Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Solvent Addition: Add a suitable polar solvent, such as ethanol or methanol.

  • Base Addition: Add the base (e.g., morpholine or triethylamine) in either a catalytic (10-20 mol%) or stoichiometric amount.

  • Reaction: Stir the reaction mixture at a temperature between room temperature and 50 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Isolation:

    • If a precipitate forms, collect the solid product by filtration and wash it with a cold solvent like ethanol.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by either recrystallization or column chromatography.[1]

Visual Guides

Reaction Mechanism and Workflows

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition cluster_step3 Step 3: Cyclization & Tautomerization A Carbonyl Compound C α,β-Unsaturated Nitrile Intermediate A->C B Active Methylene Nitrile B->C H2O H₂O C->H2O - H₂O D Sulfur Adduct Intermediate C->D Base Base Base->C S8 Elemental Sulfur (S₈) S8->D E Cyclized Intermediate D->E Intramolecular Attack F 2-Aminothiophene (Final Product) E->F Aromatization

Caption: The Gewald reaction mechanism proceeds in three main stages.

Troubleshooting_Workflow Start Low / No Yield CheckCondensation Is Knoevenagel-Cope condensation working? (Monitor by TLC) Start->CheckCondensation CondensationNo No CheckCondensation->CondensationNo No CondensationYes Yes CheckCondensation->CondensationYes Yes FixCondensation 1. Screen different bases 2. Add dehydrating agent 3. Check reagent purity CondensationNo->FixCondensation CheckSulfur Is sulfur reacting? CondensationYes->CheckSulfur SulfurNo No CheckSulfur->SulfurNo No SulfurYes Yes CheckSulfur->SulfurYes Yes FixSulfur 1. Switch to polar solvent (EtOH, DMF) 2. Gently heat (40-60 °C) 3. Ensure correct stoichiometry SulfurNo->FixSulfur CheckSubstrate Is substrate sterically hindered? SulfurYes->CheckSubstrate SubstrateYes Yes CheckSubstrate->SubstrateYes Yes SubstrateNo No CheckSubstrate->SubstrateNo No FixSubstrate 1. Use two-step protocol 2. Try microwave irradiation SubstrateYes->FixSubstrate Optimize Optimize Conditions: - Increase reaction time - Screen temperatures SubstrateNo->Optimize

Caption: A logical workflow for troubleshooting low-yield Gewald reactions.

Experimental_Workflow Start Start: Reagent Prep Step1 1. Combine carbonyl, nitrile, and sulfur in flask Start->Step1 Step2 2. Add solvent and base Step1->Step2 Step3 3. Stir and heat (if necessary) Monitor by TLC Step2->Step3 Step4 4. Reaction Complete: Cool to Room Temp Step3->Step4 Decision Precipitate Forms? Step4->Decision PathA1 Filter solid Decision->PathA1 Yes PathB1 Concentrate in vacuo Decision->PathB1 No PathA2 Wash with cold solvent PathA1->PathA2 End End: Pure Product PathA2->End PathB2 Purify by recrystallization or column chromatography PathB1->PathB2 PathB2->End

Caption: General experimental workflow for the Gewald synthesis.

References

Overcoming solubility issues of [(Thiophene-2-carbonyl)-amino]-acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with [(Thiophene-2-carbonyl)-amino]-acetic acid (TCAA) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (TCAA)?

A1: this compound is a carboxylic acid derivative. As such, its aqueous solubility is expected to be highly dependent on pH. It is predicted to have low solubility in neutral and acidic aqueous solutions and higher solubility in alkaline conditions where the carboxylic acid group is deprotonated. Due to the presence of the thiophene ring, it possesses hydrophobic characteristics, which can limit its aqueous solubility. It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a stock solution of TCAA?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TCAA for use in most biological assays. It is a powerful solvent capable of dissolving a wide range of organic molecules.

Q3: What is the maximum concentration of DMSO that is tolerable in most cell-based assays?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept at or below 0.5% (v/v). However, the tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line at the intended final concentration.

Q4: My TCAA precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A4: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Q5: How does pH influence the solubility of TCAA?

A5: As a carboxylic acid, the solubility of TCAA in aqueous solutions is significantly affected by pH. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. At a pH above its pKa, the carboxylic acid group is deprotonated to form a carboxylate salt, which is more polar and exhibits higher aqueous solubility.[1][2][3][4]

Troubleshooting Guides

Issue 1: TCAA Stock Solution Preparation

Problem: Difficulty in dissolving TCAA in DMSO to prepare a concentrated stock solution.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes. This can increase the dissolution rate.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Use a bath sonicator for 5-15 minutes to break up any aggregates and enhance dissolution.

  • Fresh Solvent: Ensure that you are using high-purity, anhydrous DMSO, as water contamination can reduce the solubilizing capacity of DMSO for hydrophobic compounds.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Problem: TCAA precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Improve Dilution Technique: Instead of adding the aqueous medium to the DMSO stock, add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This rapid mixing can help prevent the compound from crashing out of solution.

  • Lower Final Concentration: The intended final concentration of TCAA may be above its aqueous solubility limit. Try using a lower final concentration in your assay.

  • Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in the assay medium.

  • Adjust pH: If your assay permits, increasing the pH of the final aqueous medium can significantly improve the solubility of TCAA.

  • Use of Co-solvents or Excipients: Consider the inclusion of a low percentage of a co-solvent like ethanol or a solubility-enhancing excipient such as a surfactant (e.g., Tween® 20, Pluronic® F-68) or cyclodextrin in your final assay buffer. The compatibility and potential effects of these additives on your assay should be validated.

Data Presentation

Disclaimer: The following quantitative data are estimations based on the chemical properties of TCAA and typical values for similar carboxylic acid-containing small molecules. Actual solubility should be determined experimentally.

Table 1: Estimated Solubility of TCAA in Common Solvents

SolventEstimated SolubilityNotes
Water (pH 5-6)< 0.1 mg/mLVery poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)0.1 - 0.5 mg/mLSlight increase in solubility due to partial deprotonation.[1]
Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh solubility is expected.
Ethanol1 - 10 mg/mLModerately soluble.
Methanol1 - 10 mg/mLModerately soluble.

Table 2: Estimated Effect of pH on Aqueous Solubility of TCAA

pHEstimated SolubilityRationale
3.0Very LowThe compound is fully protonated and less polar.[1]
7.4Low to ModeratePartial deprotonation of the carboxylic acid increases polarity and solubility.[1][2]
9.0Moderate to HighComplete deprotonation of the carboxylic acid significantly increases polarity and solubility.[1][2]

Experimental Protocols

Protocol 1: Preparation of a TCAA Stock Solution in DMSO
  • Accurately weigh a precise amount of TCAA powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • If undissolved particles remain, sonicate the solution in a bath sonicator for 5-15 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Aqueous Solubility Assessment of TCAA
  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of TCAA to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved TCAA in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility as a function of pH.

Visualizations

experimental_workflow Workflow for Preparing TCAA Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh TCAA add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat (37°C) / Sonicate add_dmso->dissolve stock_sol High Concentration Stock Solution (e.g., 50 mM in DMSO) dissolve->stock_sol dilute Add DMSO Stock Dropwise While Vortexing stock_sol->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute check_precipitate Check for Precipitation dilute->check_precipitate success Clear Working Solution check_precipitate->success No failure Precipitation Observed check_precipitate->failure Yes troubleshoot Troubleshoot: - Lower Final Concentration - Adjust pH - Use Co-solvents failure->troubleshoot

Caption: Workflow for preparing TCAA working solutions.

ph_solubility Logical Relationship of pH and TCAA Solubility cluster_ph pH Environment cluster_tcaa TCAA State cluster_solubility Aqueous Solubility low_ph Low pH (Acidic) protonated Protonated Carboxylic Acid (TCAA-COOH) low_ph->protonated favors high_ph High pH (Alkaline) deprotonated Deprotonated Carboxylate (TCAA-COO⁻) high_ph->deprotonated favors low_sol Low Solubility protonated->low_sol leads to high_sol High Solubility deprotonated->high_sol leads to

References

Technical Support Center: Stabilizing Thiophene Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of thiophene compounds. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: My thiophene compound has turned yellow/brown upon storage. Is it still usable?

A color change is a common visual indicator of degradation, likely due to oxidation or photodegradation. While minor discoloration might not affect all applications, it is crucial to verify the compound's purity before use. It is highly recommended to perform an analytical check using techniques like HPLC, NMR, or GC-MS to quantify the purity and identify potential degradants.[1][2]

Q2: What are the primary degradation pathways for thiophene compounds?

Thiophene derivatives are susceptible to several degradation pathways:

  • Oxidative Degradation: The sulfur atom in the thiophene ring is prone to oxidation, which can form thiophene S-oxides (sulfoxides) and, with further oxidation, S,S-dioxides (sulfones).[1] This process can be initiated by atmospheric oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate degradation. This may involve the formation of reactive oxygen species that attack the thiophene ring.[1]

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions. The C-S bond is often the weakest in the thiophene ring and can cleave at elevated temperatures.

  • Acid/Base Instability: Some thiophene derivatives can be unstable in the presence of strong acids or bases. For instance, 2-thiophenemethanol is prone to acid-catalyzed polymerization.[3]

Q3: What are the ideal storage conditions for ensuring the long-term stability of thiophene compounds?

For optimal long-term stability, thiophene compounds should be stored in a cool, dry, and dark environment.[4][5] The following conditions are recommended:

  • Temperature: Refrigeration at 2-8°C or freezing at -20°C is generally advised to minimize thermal degradation.[1][2]

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[2][5]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][4]

  • Moisture: Store in a tightly sealed container, preferably within a desiccator, to protect against hydrolysis.[1]

Q4: How should I handle a thiophene compound that is known to be air-sensitive?

Air-sensitive thiophene compounds should be handled exclusively under an inert atmosphere.[4] This can be achieved using:

  • Gloveboxes: Provide a sealed environment with very low levels of oxygen and moisture.[4]

  • Schlenk Lines: Allow for the manipulation of compounds under vacuum or a positive pressure of an inert gas.[6][7]

  • Air-tight containers: Specialized containers, such as Sure/Seal™ bottles, are designed for storing and dispensing air-sensitive reagents using syringes.[7]

Always use dry, oven-dried glassware and deoxygenated solvents to prevent contamination with moisture and oxygen.[3][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Reagent degradation due to improper storage.Verify the purity of the thiophene compound using HPLC or NMR. Compare the results against a fresh, properly stored sample or the certificate of analysis.[1]
Formation of an insoluble precipitate Polymerization of the thiophene compound, which can be catalyzed by acid or heat.[2][3]If a precipitate is observed, it is a strong indicator of degradation. The material should not be used for experiments where high purity is required. Review your experimental conditions to eliminate potential acid contaminants or excessive heat.
Low or no reactivity in a reaction The compound may have degraded, leading to a lower concentration of the active substance.Re-quantify the concentration of your stock solution. If degradation is confirmed, use a fresh batch of the compound.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Formation of degradation products (e.g., sulfoxides, sulfones, or hydrolysis products).[1]Attempt to identify the impurity peaks by comparing them with known standards of potential degradants or by using mass spectrometry (LC-MS or GC-MS).

Data Presentation

The stability of thiophene compounds is highly dependent on storage conditions. The following table provides illustrative data on the stability of a hypothetical thiophene derivative under various long-term storage scenarios.

Table 1: Illustrative Long-Term Stability Data for "Thiophene-Derivative X"

Storage ConditionPurity after 6 Months (%)Purity after 12 Months (%)Purity after 24 Months (%)
-20°C, Inert Atmosphere, Dark >99.5>99.0>98.5
2-8°C, Inert Atmosphere, Dark 99.098.096.5
25°C, Inert Atmosphere, Dark 97.595.090.0
25°C, Air, Dark 95.088.075.0
25°C, Air, Light 90.075.0<60.0

Note: Data are for illustrative purposes only and will vary depending on the specific thiophene compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Thiophene Compounds

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of a thiophene compound and detect degradation products.[8][9][10][11]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (high-purity, e.g., Milli-Q).

  • Thiophene compound standard of known purity.

2. Preparation of Solutions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Prepare a stock solution of the thiophene standard in acetonitrile at a concentration of 1 mg/mL. From this, create a working standard of approximately 10 µg/mL by diluting with the mobile phase.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the thiophene compound has maximum absorbance (e.g., 230-320 nm). A DAD is useful for identifying the optimal wavelength and assessing peak purity.

  • Gradient Elution (Example):

    • 0-15 min: 30% to 90% B.

    • 15-20 min: Hold at 90% B.

    • 20-21 min: 90% to 30% B.

    • 21-25 min: Hold at 30% B (re-equilibration).

4. Data Analysis:

  • Identify the peak for the parent thiophene compound by comparing its retention time with the standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The presence of new peaks indicates the formation of degradation products.

Protocol 2: Accelerated Stability Study

This protocol describes a forced degradation study to quickly assess the stability of a thiophene compound under various stress conditions.

1. Sample Preparation:

  • Prepare several accurately weighed samples of the thiophene compound in individual, appropriate containers (e.g., amber glass vials).

  • For solution-state studies, dissolve the compound in a relevant solvent at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample and store at room temperature for 24 hours.

  • Thermal Degradation: Place the solid sample in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the sample to a light source (e.g., a photostability chamber) for a defined period.

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

4. Evaluation:

  • Quantify the percentage of the remaining parent compound and the formation of any degradation products.

  • This data will help identify the compound's vulnerabilities and inform the selection of appropriate long-term storage conditions.

Visualizations

degradation_pathway Thiophene Thiophene Compound S_Oxide Thiophene S-Oxide (Sulfoxide) Thiophene->S_Oxide Oxidation (O2, H2O2) Photo_Products Photodegradation Products Thiophene->Photo_Products Light (UV) Polymer Polymerization Products Thiophene->Polymer Acid / Heat SS_Dioxide Thiophene S,S-Dioxide (Sulfone) S_Oxide->SS_Dioxide Further Oxidation

Caption: Primary degradation pathways for thiophene compounds.

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Start prep_sample Prepare Sample & Control Solutions start->prep_sample stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) prep_sample->stress sampling Sample at Time Intervals stress->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc end_point Assess Degradation & Determine Stability hplc->end_point

Caption: Workflow for an accelerated stability study.

storage_decision_tree start Is the compound sensitive to air/oxygen? inert_atm Store under Inert Atmosphere (N2 or Ar) start->inert_atm Yes light_sensitive2 Is it light sensitive? start->light_sensitive2 No light_sensitive1 Is it light sensitive? inert_atm->light_sensitive1 amber_vial1 Use Amber Vial or Foil Wrap light_sensitive1->amber_vial1 Yes temp_sensitive1 Is it thermally sensitive? light_sensitive1->temp_sensitive1 No amber_vial1->temp_sensitive1 refrigerate1 Refrigerate (2-8°C) or Freeze (-20°C) temp_sensitive1->refrigerate1 Yes room_temp1 Store at Room Temp. temp_sensitive1->room_temp1 No amber_vial2 Use Amber Vial or Foil Wrap light_sensitive2->amber_vial2 Yes temp_sensitive2 Is it thermally sensitive? light_sensitive2->temp_sensitive2 No amber_vial2->temp_sensitive2 refrigerate2 Refrigerate (2-8°C) or Freeze (-20°C) temp_sensitive2->refrigerate2 Yes room_temp2 Store at Room Temp. temp_sensitive2->room_temp2 No

Caption: Decision tree for selecting storage conditions.

References

Preventing degradation of [(Thiophene-2-carbonyl)-amino]-acetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [(Thiophene-2-carbonyl)-amino]-acetic acid (TCAA). Our goal is to help you prevent its degradation during chemical reactions and ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of TCAA in chemical synthesis, particularly in amide coupling reactions.

Question: I am observing low yields in my coupling reaction with this compound. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in coupling reactions involving TCAA can stem from several factors, primarily incomplete reaction or degradation of the starting material. Here is a systematic approach to troubleshoot this issue:

  • Optimize Coupling Reagents and Conditions: The choice of coupling reagent is critical. For amide bond formation, common reagents include carbodiimides (like EDC), uronium/aminium salts (like HATU), and phosphonium salts.[1] If you are using a standard reagent like EDC, consider adding an additive such as NHS or HOBt to suppress side reactions and improve efficiency.[1][2] For challenging couplings, switching to a more powerful reagent like HATU may be beneficial.[3]

  • Control Reaction Temperature: While heating can accelerate reactions, it can also promote the degradation of sensitive molecules. It is generally advisable to start coupling reactions at room temperature.[1][4] If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully.

  • Ensure Appropriate Stoichiometry and Concentration: Using an excess of the amine and coupling reagents (typically 1.1 to 1.5 equivalents) can drive the reaction to completion. However, excessive amounts can lead to purification challenges. Increasing the concentration of the reactants may also improve the reaction rate.[5]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of TCAA and the formation of the product.[1][4] This will help you determine the optimal reaction time and prevent prolonged exposure to potentially harsh conditions.

  • Consider a "Double Coupling" approach: If monitoring indicates an incomplete reaction, you can perform a second addition of the coupling reagents and the amine to the reaction mixture. This is a common strategy in solid-phase peptide synthesis to ensure complete reaction.[3]

Question: My final product is impure, and I suspect degradation of the thiophene ring in this compound. How can I prevent this?

Answer:

The thiophene ring, while aromatic, can be susceptible to degradation under certain conditions, such as strong oxidation or harsh acidic/basic environments.

  • Avoid Strong Oxidizing Agents: Thiophene moieties can be oxidized, which can lead to ring-opening or other unwanted side reactions.[6] Be mindful of all reagents in your reaction mixture, including any potential impurities.

  • Maintain a Controlled pH: While some coupling reactions are performed under mildly acidic or basic conditions, extreme pH levels should be avoided. For instance, EDC coupling can be effective under acidic conditions (pH 4.5), but prolonged exposure to strong acids or bases can lead to hydrolysis of the amide bond or degradation of the thiophene ring.[4]

  • Protect Sensitive Functional Groups: If your reaction involves other functional groups that require harsh conditions for transformation, consider a synthetic route that allows for the introduction of the TCAA moiety at a later stage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

Q2: Can I use water as a solvent for reactions with this compound?

A2: Yes, water can be used as a solvent, particularly in EDC/NHS coupling reactions for bioconjugation.[1] However, it is important to control the pH, typically using a buffer system (e.g., MES buffer at pH 5-6 for activation and PBS at pH 7.2-8.0 for coupling).[1] Keep in mind that the solubility of TCAA and other reactants in water may be limited.

Q3: How can I monitor the purity of my this compound starting material?

A3: The purity of TCAA can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The certificate of analysis from the supplier will also provide lot-specific purity data.[7][8]

Q4: What are the common side reactions to be aware of during amide coupling with this compound?

A4: Besides the degradation of the thiophene ring, a common side reaction in amide coupling is racemization, although this is not a concern for the achiral glycine moiety in TCAA. Another potential side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling agents like EDC without an additive like HOBt or NHS.[1]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDCNHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproductsN-acylurea formation, Racemization
HATU-DIPEADMF, NMP1-4 hours80-98%High efficiency, Low racemizationCost
DCCDMAP-DCM, THF2-12 hours70-95%InexpensiveDicyclohexylurea (DCU) byproduct (solid), Racemization

Data compiled from general amide coupling protocols.[1][5][9] Yields are typical and can vary based on substrates and specific reaction conditions.

Experimental Protocols

Protocol: General Amide Coupling using EDC/NHS

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1 equivalent)

  • Amine (1.2 equivalents)

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous DMF or DCM as solvent

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., DMF or DCM).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.[1][4]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Define Reaction reagents Select High-Purity Reagents start->reagents solvent Choose Anhydrous Solvent reagents->solvent dissolve Dissolve TCAA solvent->dissolve activate Activate Carboxylic Acid (e.g., EDC/NHS) dissolve->activate note1 Maintain Inert Atmosphere dissolve->note1 add_amine Add Amine activate->add_amine note2 Room Temperature (Initial) activate->note2 monitor Monitor Progress (TLC/LC-MS) add_amine->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Purify Product extract->purify end End: Pure Product purify->end

Caption: Experimental workflow for preventing TCAA degradation.

G start Low Yield or Impurity Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction degradation Degradation Suspected? incomplete_reaction->degradation No optimize_coupling Optimize Coupling: - Change Reagent (e.g., HATU) - Double Couple incomplete_reaction->optimize_coupling Yes adjust_conditions Adjust Conditions: - Lower Temperature - Reduce Reaction Time degradation->adjust_conditions Yes check_ph Ensure Neutral pH Avoid Strong Acids/Bases degradation->check_ph Yes inert_atmosphere Use Inert Atmosphere (N2 or Ar) degradation->inert_atmosphere Yes

Caption: Troubleshooting flowchart for TCAA reactions.

G TCAA This compound hydrolysis Amide Bond Hydrolysis TCAA->hydrolysis ring_opening Thiophene Ring Oxidation/Cleavage TCAA->ring_opening side_reaction Carboxylic Acid Side Reactions TCAA->side_reaction harsh_ph Strong Acid/Base harsh_ph->hydrolysis oxidants Oxidizing Agents oxidants->ring_opening high_temp High Temperature high_temp->hydrolysis

Caption: Potential degradation pathways of TCAA.

References

Technical Support Center: Synthesis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-acyl amino acids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-acyl amino acids?

A1: The primary methods for synthesizing N-acyl amino acids are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride or anhydride in the presence of a base.[1][2] This method is widely used in industrial applications. Other chemical methods include the direct dehydration condensation of fatty acids and the amidation of fatty acid activated esters.

  • Enzymatic Synthesis: This approach utilizes enzymes such as lipases or acylases to catalyze the N-acylation of amino acids.[3] It is considered a "greener" alternative to chemical synthesis due to milder reaction conditions and reduced use of hazardous reagents.[3]

Q2: What are the critical parameters to control during N-acyl amino acid synthesis?

A2: Several parameters significantly influence the yield and purity of N-acyl amino acids:

  • pH: The pH of the reaction medium is crucial, especially in the Schotten-Baumann reaction. It affects the nucleophilicity of the amino acid and the stability of the acylating agent.[4]

  • Temperature: Controlling the reaction temperature is essential to minimize side reactions and prevent the degradation of reactants and products.

  • Choice of Base: In chemical synthesis, the base neutralizes the acid byproduct and drives the reaction forward. The type and concentration of the base can impact the extent of side reactions like racemization.[5]

  • Solvent: The solvent system can affect the solubility of reactants and influence the reaction rate and product purity. Biphasic systems (e.g., water and an organic solvent) are common in Schotten-Baumann reactions.[2]

  • Purity of Starting Materials: The purity of the amino acid and the acylating agent is critical to prevent the formation of unwanted byproducts.

Q3: How can I monitor the progress of my N-acylation reaction?

A3: The progress of the reaction can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the detection of side products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of the product and quantify the components of the reaction mixture.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N-acyl amino acids.

Problem 1: Low Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction - Extend the reaction time and continue monitoring by TLC or HPLC. - Ensure proper mixing to facilitate contact between reactants, especially in biphasic systems.
Hydrolysis of Acylating Agent - Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize the hydrolysis of the acyl chloride or anhydride. - Add the acylating agent slowly or in portions to the reaction mixture.
Incorrect pH - For Schotten-Baumann reactions, maintain the pH in the optimal range (typically 9-11) to ensure the amino group is deprotonated and nucleophilic.[4]
Suboptimal Base - Use a non-nucleophilic base, such as triethylamine or Diisopropylethylamine (DIPEA), to avoid competition with the amino acid for the acylating agent.[5]
Poor Solubility of Reactants - Choose a suitable co-solvent to improve the solubility of the amino acid or acylating agent.
Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

ImpurityCauseDetection & Removal
Unreacted Amino Acid Incomplete acylation.Detected by HPLC or NMR.[6][8] Can be removed by washing the organic product solution with water after acidification of the reaction mixture.
Unreacted Fatty Acid Hydrolysis of the acylating agent.Detected by HPLC or NMR. Can be removed by washing with a dilute aqueous base during workup.
Dipeptide Formation The N-acyl amino acid product acts as a coupling agent for another amino acid molecule.Can be minimized by using a hindered base like DIPEA or by controlling the stoichiometry of the reactants.
Racemized Product (D-enantiomer) Abstraction of the α-proton of the amino acid, often facilitated by a strong base or high temperature.Detected by chiral HPLC.[10] Minimized by using a weaker or sterically hindered base, and performing the reaction at a lower temperature.
Problem 3: Product is Discolored

Possible Causes & Solutions

CauseRecommended Solution
Side Reactions at High Temperatures - Perform the reaction at a lower temperature. - Ensure the reaction is not heated for an extended period.
Impurities in Starting Materials - Use high-purity amino acids and acylating agents. - Consider purifying the starting materials before use.
Degradation during Workup or Storage - Avoid exposing the product to harsh acidic or basic conditions for prolonged periods. - Store the purified product under an inert atmosphere and at a low temperature.
Problem 4: Difficulty with Product Isolation and Purification

Possible Causes & Solutions

IssueRecommended Solution
Product is an Oil, Not a Solid - Try different crystallization solvents or solvent mixtures. - Consider purification by column chromatography if crystallization is unsuccessful.
Product Co-precipitates with Salts - During workup, ensure complete removal of inorganic salts by thorough washing with water. - Acidify the reaction mixture slowly to control the precipitation of the N-acyl amino acid.
Product Solidifies in the Reaction Mixture - Use a co-solvent to maintain the solubility of the product throughout the reaction. - For industrial processes, consider performing the reaction at a slightly elevated temperature to prevent solidification.

Experimental Protocols

Protocol 1: Synthesis of N-Lauroylglycine via Schotten-Baumann Reaction

This protocol describes the synthesis of N-lauroylglycine from glycine and lauroyl chloride.[11]

Materials:

  • Glycine

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether (optional)

Procedure:

  • Dissolve Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 molar equivalent) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Adjust pH: Slowly add a solution of NaOH (2.0-2.1 molar equivalents) to the glycine solution while monitoring the pH. Maintain the pH between 10 and 11.

  • Add Lauroyl Chloride: Slowly add lauroyl chloride (1.0-1.05 molar equivalents) to the reaction mixture dropwise. The lauroyl chloride can be added neat or dissolved in a water-immiscible solvent like diethyl ether. Maintain the temperature between 0-10 °C during the addition.

  • Reaction: Continue stirring the mixture at 0-10 °C for 2-4 hours while maintaining the pH between 10 and 11 by the dropwise addition of NaOH solution.

  • Acidification: After the reaction is complete (as monitored by TLC), slowly add concentrated HCl to the reaction mixture with vigorous stirring to precipitate the N-lauroylglycine. Adjust the pH to approximately 2.

  • Isolation: Collect the precipitated product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain N-lauroylglycine as a white solid.

Protocol 2: Enzymatic Synthesis of N-Lauroyl-L-arginine

This protocol outlines the enzymatic synthesis of N-lauroyl-L-arginine using acylase I.[12]

Materials:

  • L-arginine hydrochloride

  • Lauric acid

  • Acylase I from pig kidney

  • Glycerol

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare Reaction Mixture: In a suitable reaction vessel, combine the following components:

    • 25% (v/v) 100 mM buffer (pH 7.5)

    • 0.5 M L-arginine hydrochloride

    • 6.2 mM lauric acid

    • Glycerol

    • 0.33% (w/v) acylase I

  • Incubation: Incubate the reaction mixture at 37 °C for an extended period (e.g., 144 hours) with magnetic stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Workup: Once the reaction has reached equilibrium, the product can be isolated and purified using standard techniques such as extraction and crystallization.

Data Presentation

Table 1: Influence of pH on the Acylation of L-Hydroxyproline with Palmitoyl Chloride

pH RangeMajor ProductsN,O-di-palmitoyl hydroxyproline (%)Notes
9.0 - 10.0O-palmitoyl hydroxyproline, Palmitic acid-O-acylation is the predominant reaction.
10.5 - 13.0O-palmitoyl hydroxyproline, N,O-di-palmitoyl hydroxyproline4.79 - 10.78N-acylation of the initially formed O-acylated product occurs.
> 13.0Palmitic acid, L-hydroxyproline9.00 (decreased)Hydrolysis of the O-acylated intermediate competes with N-acylation.

Data adapted from a study on the acylation of L-hydroxyproline.

Table 2: Comparative Performance of Different Acylating Agents

Acylating AgentReaction Time (hours)Yield (%)Purity (%)Byproducts
Acyl Chloride 1 - 485 - 95> 95HCl (neutralized by base)
Acetic Anhydride 2 - 670 - 85> 90Acetic acid
N-Acetylimidazole 12 - 2450 - 70> 90Imidazole

Illustrative data based on general reactivity principles for the acylation of a primary amine.[13]

Visualizations

Troubleshooting_Workflow start Low Product Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_hydrolysis Suspect Acylating Agent Hydrolysis start->check_hydrolysis check_pH Verify Reaction pH (for Schotten-Baumann) start->check_pH incomplete Incomplete check_completion->incomplete Reaction Not Complete complete Complete check_completion->complete Reaction Complete extend_time Extend Reaction Time & Improve Mixing incomplete->extend_time check_impurities Analyze for Impurities (HPLC/NMR) complete->check_impurities extend_time->check_completion low_temp Lower Reaction Temperature (0-5 °C) check_hydrolysis->low_temp slow_addition Add Acylating Agent Slowly low_temp->slow_addition adjust_pH Adjust pH to 9-11 check_pH->adjust_pH purify Purify Product (Crystallization/Chromatography) check_impurities->purify

Caption: Troubleshooting workflow for low product yield.

Racemization_Mitigation high_racemization High Racemization Detected (Chiral HPLC) cause_base Strong/Unhindered Base high_racemization->cause_base cause_temp High Reaction Temperature high_racemization->cause_temp solution_base Use Weaker or Sterically Hindered Base (e.g., NMM, DIPEA) cause_base->solution_base Mitigation solution_temp Perform Reaction at Lower Temperature (e.g., 0 °C) cause_temp->solution_temp Mitigation

Caption: Strategy for mitigating racemization.

References

Technical Support Center: Purification of [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the purification of [(Thiophene-2-carbonyl)-amino]-acetic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis

Question: My initial synthesis of this compound resulted in a very low yield after the initial workup. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors during the synthesis and initial purification steps. Here are some common causes and solutions:

  • Incomplete Reaction: The acylation of glycine with thiophene-2-carbonyl chloride may not have gone to completion. Ensure you are using appropriate stoichiometry, reaction time, and temperature as dictated by your synthesis protocol. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Loss During Extraction: this compound is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution.[1][2][3] Conversely, it will be protonated and more soluble in an organic solvent in an acidic or neutral solution. Ensure the pH of your aqueous layer is sufficiently high (pH > 9) during the initial basic wash to extract basic impurities and that the pH is sufficiently low (pH < 4) when re-acidifying to precipitate your product.

  • Premature Precipitation: If the product begins to precipitate during the extraction phase before the layers are fully separated, you may lose product at the interface. Ensure vigorous mixing followed by adequate time for the layers to separate completely.

Issue 2: Oily Product Instead of Crystals During Recrystallization

Question: I am trying to recrystallize my crude this compound, but it is "oiling out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid.[4][5] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present.[4][5]

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in an insulated container.[4]

  • Add More Solvent: An excess of solvent can sometimes prevent oiling out by keeping the compound in solution for longer as it cools.[4] Add a small amount of hot solvent to the mixture and attempt to recrystallize again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[4][6]

  • Change Solvent System: If the above methods fail, your chosen solvent may not be appropriate. Experiment with different solvent systems. Good starting points for polar compounds include ethanol, or mixtures like ethyl acetate/hexanes or methanol/dichloromethane.[7]

Issue 3: Colored Impurities Persist After Recrystallization

Question: My crystals of this compound have a persistent yellow or brown color, even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities are common in organic synthesis. Here’s how to address them:

  • Activated Carbon (Charcoal) Treatment: Activated carbon is very effective at adsorbing colored impurities.

    • Protocol:

      • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

      • Allow the solution to cool slightly below its boiling point.

      • Add a small amount of activated carbon (a spatula tip is often sufficient).

      • Gently swirl the flask and then bring the solution back to a boil for a few minutes.

      • Perform a hot gravity filtration to remove the carbon.[5]

      • Allow the filtered solution to cool and crystallize.

  • Caution: Using too much activated carbon can lead to a loss of your desired product due to adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials like glycine and thiophene-2-carboxylic acid (from hydrolysis of the acid chloride), as well as byproducts from side reactions.[8][9] If the reaction conditions are not carefully controlled, polymerization or degradation of the thiophene ring can also occur.

Q2: How can I effectively separate my product from unreacted glycine?

A2: Glycine has very different solubility properties compared to the N-acylated product. Glycine is highly soluble in water but poorly soluble in most organic solvents. During an aqueous workup, unreacted glycine will preferentially remain in the aqueous layer, while your product will be in the organic layer (under acidic or neutral conditions).

Q3: What is a good solvent system for flash column chromatography of this compound?

A3: this compound is a polar compound due to the carboxylic acid and amide groups. For flash chromatography on silica gel, you will likely need a relatively polar solvent system.[10] Good starting points would be:

  • Ethyl acetate/hexanes with a high proportion of ethyl acetate (e.g., 50-100%).[10]

  • Dichloromethane/methanol, starting with a low percentage of methanol (e.g., 2-5%) and gradually increasing the polarity.[10]

  • For very polar compounds that are difficult to elute, a small amount of acetic or formic acid can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities which disrupt the crystal lattice. Further purification by recrystallization or chromatography is recommended.

Q5: Can I use acid-base extraction to purify my product?

A5: Yes, acid-base extraction is an excellent technique for purifying this compound.[1][2][3] The carboxylic acid group allows you to selectively move the compound between an organic phase and an aqueous phase by changing the pH.[2][11]

  • To remove neutral or basic impurities: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate).[2][11] Your product will move into the aqueous layer as its carboxylate salt. The layers can then be separated.

  • To recover your product: The aqueous layer containing the carboxylate salt is then acidified (e.g., with HCl) to a pH below 4, which will precipitate the pure carboxylic acid.[1][3] The solid can then be collected by filtration.

Quantitative Data Summary

The following table summarizes typical data that might be expected during a multi-step purification of this compound.

Purification StepStarting Purity (Approx.)Final Purity (Approx.)Typical Yield (%)Key Parameters
Aqueous Workup 50-70%75-85%80-90%pH control is critical.
Recrystallization 75-85%95-98%60-80%Choice of solvent and cooling rate are key.
Flash Chromatography 95-98%>99%70-90%Proper solvent gradient is important for good separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake vigorously.[3]

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine all aqueous extracts.

  • While stirring, slowly add 1M HCl to the combined aqueous extracts until the pH is approximately 2.[3] A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and heat the mixture to boiling with stirring to dissolve the solid.

  • If colored impurities are present, add a small amount of activated carbon and boil for a few minutes before hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Stages cluster_final Final Product Crude_Product Crude Product (Mixture) Extraction Acid-Base Extraction Crude_Product->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purity Chromatography Flash Chromatography (Optional) Recrystallization->Chromatography High Purity Needed Pure_Product Pure Compound (>99%) Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Attempting Recrystallization Problem Product Oils Out Start->Problem Solution1 Re-heat & Cool Slowly Problem->Solution1 Try First Solution2 Add More Solvent Problem->Solution2 Try First Solution3 Scratch Flask / Add Seed Crystal Problem->Solution3 If Available Success Crystals Form Solution1->Success Failure Still Oiling Out Solution1->Failure Solution2->Success Solution2->Failure Solution3->Success Solution3->Failure Final_Action Change Solvent System Failure->Final_Action

Caption: Troubleshooting flowchart for "oiling out" during recrystallization.

References

Troubleshooting incomplete coupling of unnatural amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the incomplete coupling of unnatural amino acids (UAAs) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling of unnatural amino acids in my peptide synthesis?

Incomplete coupling of unnatural amino acids (UAAs) in solid-phase peptide synthesis (SPPS) is a common issue that can significantly impact the yield and purity of the final peptide. The primary reasons for this problem can be categorized as follows:

  • Steric Hindrance: This is one of the most significant factors affecting the coupling efficiency of UAAs. Bulky side chains, α,α-disubstituted UAAs, and N-methylated amino acids can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down the reaction rate.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to inter- or intra-chain aggregation.[3][4] This aggregation can make the N-terminus of the peptide inaccessible for the coupling reaction. This is a common issue in sequences containing hydrophobic residues.[5]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can limit the diffusion of reagents to the reaction sites, resulting in incomplete coupling.[5]

  • Reduced Nucleophilicity of the Amino Group: The N-terminal amino group of certain residues, such as N-methylated amino acids, is less nucleophilic, which can lead to slower and less efficient coupling reactions.[6]

  • Side Reactions: Various side reactions can consume the activated amino acid or modify the peptide chain, leading to incomplete coupling or the formation of impurities. Common side reactions include diketopiperazine formation, especially with proline at the N-terminus, and aspartimide formation.[7]

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the incoming UAA, particularly if it is sterically hindered.[8]

  • Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc) is not completely removed, the subsequent coupling reaction cannot proceed, leading to truncated peptide sequences.[9]

Q2: How can I identify the cause of incomplete coupling in my experiment?

Identifying the root cause of incomplete coupling is crucial for effective troubleshooting. A systematic approach involving monitoring and analysis is recommended:

  • Real-time Monitoring: Utilize colorimetric tests like the Kaiser test (for primary amines) or the chloranil test (for secondary amines) to qualitatively assess the presence of free amines after the coupling step. A positive result indicates incomplete coupling. For N-methylated residues where these tests can be unreliable, the bromophenol blue test can be used.[10]

  • HPLC and Mass Spectrometry Analysis: After cleaving a small sample of the peptide from the resin, High-Performance Liquid Chromatography (HPLC) can be used to analyze the crude product. The presence of deletion sequences (missing the intended UAA) or truncated peptides in the chromatogram is a clear indication of incomplete coupling. Mass spectrometry (MS) can then be used to confirm the identity of these impurities.[3]

  • Sequence Analysis: Certain peptide sequences are known to be "difficult" and prone to aggregation. Analyze your peptide sequence for stretches of hydrophobic residues or β-branched amino acids, which are known to promote aggregation.[5]

Troubleshooting Guides

Problem 1: Incomplete coupling of sterically hindered UAAs (e.g., N-methylated, α,α-disubstituted).

Sterically hindered UAAs are a common source of coupling difficulties. The following strategies can improve coupling efficiency:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient for hindered UAAs. Switch to more potent activating reagents. Onium salt-based reagents like HATU, HCTU, and COMU are highly recommended for their high reactivity and speed.[8] For minimizing racemization, phosphonium salts like PyBOP and PyAOP are effective.[8]

    • Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentCategoryRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HATU Aminium SaltHighLow-ModerateVery fast and effective, but can cause guanidinylation of the N-terminus if used in excess.[8]
HCTU Aminium SaltHighLow-ModerateSimilar to HATU in efficiency.
COMU Aminium SaltHighLowHigh efficiency, good solubility, and a better safety profile as it is not based on potentially explosive HOBt/HOAt.[8]
PyBOP Phosphonium SaltHighLowHigh efficiency and no guanidinylation side reaction. Byproducts can be difficult to remove.[8]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective and avoids guanidinylation. Slower reaction times compared to onium salts.[8]
  • Modify Reaction Conditions:

    • Double Coupling: If a single coupling is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion. This is particularly useful for incorporating arginine or when multiple identical amino acids are in a row.[11][12]

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[11]

    • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help overcome the activation energy barrier for sterically hindered residues. However, this may also increase the risk of racemization.

  • Experimental Protocol: Double Coupling for a Difficult Amino Acid

    • After the first coupling reaction, take a small sample of the resin for a qualitative test (e.g., Kaiser test).

    • If the test is positive (indicating free amines), wash the resin thoroughly with DMF (3-5 times) to remove any byproducts from the first coupling.

    • Prepare a fresh solution of the activated amino acid using the same equivalents as in the first coupling.

    • Add the fresh solution to the resin and allow the second coupling to proceed for the same duration as the first, or longer if necessary.

    • After the second coupling, perform another qualitative test to confirm completion.

    • If the coupling is still incomplete, consider capping the remaining unreacted amines to prevent the formation of deletion sequences.

Problem 2: Peptide aggregation leading to poor coupling.

Peptide aggregation is a major obstacle in the synthesis of long or hydrophobic peptides. The following strategies can mitigate this issue:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1][13] They are incorporated as a dipeptide unit and the native residue is regenerated during the final cleavage.[1][13]

    • DMB/Hmb-Protected Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine or other amino acid can disrupt interchain hydrogen bonding.[4][5] These protecting groups are removed during the final TFA cleavage.[5]

  • Optimize Synthesis Conditions:

    • Choice of Resin: Use low-aggregation resins with polyethylene glycol (PEG) backbones (e.g., ChemMatrix®, NovaSyn® TGR) which can improve solvation of the growing peptide chain.[13]

    • "Difficult" Solvents: In cases of severe aggregation, using more polar or "chaotropic" solvents like N-methylpyrrolidone (NMP) or adding DMSO to the DMF can help to disrupt secondary structures.[4]

  • Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

    • In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent like HATU (1.5-2 equivalents) in DMF.

    • Add DIPEA (3-4 equivalents) to the solution to activate the dipeptide.

    • Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, wash the resin thoroughly with DMF.

    • Proceed with the standard Fmoc deprotection of the pseudoproline dipeptide to continue the peptide synthesis.

Problem 3: Side reactions causing low yield and impurities.

Side reactions can significantly reduce the yield of the desired peptide. Here are some common side reactions and how to address them:

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with Proline as the second amino acid.

    • Solution: Use 2-chlorotrityl chloride resin, which is sterically hindered and suppresses this side reaction. Alternatively, couple the third amino acid quickly after the second.

  • Aspartimide Formation: Occurs in sequences containing Asp, particularly Asp-Gly or Asp-Ser.

    • Solution: Use a Dmb-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to block the formation of the aspartimide intermediate.[5]

  • Racemization: The loss of stereochemical purity can occur during the activation step, especially with sensitive amino acids like His and Cys.[7]

    • Solution: Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure.[8][14] Perform the activation at a lower temperature and for a shorter time.

  • Experimental Protocol: Capping Unreacted Amines

    • After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the resin with DMF.

    • Prepare a capping solution, typically a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF to remove excess capping reagents.

    • Perform a Kaiser test to confirm that all free amines have been capped (the beads should be yellow).

Analytical Protocols

HPLC Analysis for Monitoring Coupling Completion

This protocol provides a general method for using reversed-phase HPLC to assess the completeness of a coupling reaction.

  • Sample Preparation:

    • Take a small sample of the peptide-resin (a few beads).

    • Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin sample and allow the cleavage to proceed for 1-2 hours.

    • Precipitate the cleaved peptide with cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the crude peptide pellet in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for peptide analysis.[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[3]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column.[3]

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[3]

  • Data Interpretation:

    • A major peak corresponding to the full-length peptide should be observed.

    • The presence of a significant peak eluting earlier than the main product may indicate a deletion sequence resulting from incomplete coupling.

    • Mass spectrometry should be used to confirm the identity of the peaks.

Visual Guides

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test, HPLC analysis) q1 Is the UAA sterically hindered? (N-methylated, α,α-disubstituted) start->q1 strategy1 Optimize Coupling: - Use stronger coupling reagent (HATU, COMU) - Double couple - Increase temperature q1->strategy1 Yes q2 Is the peptide sequence prone to aggregation? (Hydrophobic stretch) q1->q2 No re_evaluate Re-evaluate and re-synthesize strategy1->re_evaluate strategy2 Disrupt Aggregation: - Use Pseudoproline Dipeptides - Use DMB/Hmb protected amino acids - Use chaotropic solvents (NMP, DMSO) q2->strategy2 Yes q3 Are there known side reactions for this sequence? (Aspartimide, Diketopiperazine) q2->q3 No strategy2->re_evaluate strategy3 Prevent Side Reactions: - Use specific protected dipeptides - Choose appropriate resin (e.g., 2-Cl-Trt) q3->strategy3 Yes cap Cap unreacted amines q3->cap No / Unsure strategy3->re_evaluate cap->re_evaluate

Caption: A decision-making workflow for troubleshooting incomplete UAA coupling.

SPPS_Cycle resin Resin with growing peptide chain (N-terminus Fmoc-protected) deprotection 1. Deprotection: Remove Fmoc group with piperidine in DMF resin->deprotection wash1 2. Washing: Remove piperidine and byproducts with DMF deprotection->wash1 coupling 3. Coupling: Add activated Fmoc-UAA with coupling reagent (e.g., HATU) and base (e.g., DIPEA) wash1->coupling wash2 4. Washing: Remove excess reagents and byproducts with DMF coupling->wash2 next_cycle Repeat cycle for next amino acid wash2->next_cycle next_cycle->deprotection

Caption: The standard cycle of solid-phase peptide synthesis using Fmoc chemistry.

References

Technical Support Center: Method Refinement for Consistent Bioassay Results with Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving thiophene-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My thiophene compound shows high variability in bioassay results between experiments. What are the common causes?

High variability with thiophene compounds in bioassays often stems from two primary sources: poor solubility and compound instability. Thiophene and its derivatives are frequently characterized by low aqueous solubility, which can lead to precipitation in your assay medium. This precipitation alters the effective concentration of the compound, leading to inconsistent results. Additionally, the thiophene ring can be susceptible to metabolic degradation, particularly oxidation, which can affect its activity over the course of the experiment.

Q2: How can I improve the solubility of my thiophene compound in my bioassay?

The most common method to improve the solubility of thiophene compounds is to use an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. However, it is crucial to keep the final concentration of DMSO in the assay low, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with the assay.[1][2][3] It is also recommended to perform a solubility test by preparing serial dilutions of your compound in the assay medium and visually inspecting for any precipitation. Measuring the turbidity of these solutions using a spectrophotometer can provide a more quantitative assessment of solubility.[4]

Q3: What is the recommended final concentration of DMSO in a cell-based assay?

The optimal final concentration of DMSO is cell-line dependent and should be determined empirically. However, a general guideline is to keep the concentration at or below 0.5%. Some sensitive cell lines may show cytotoxic effects at concentrations as low as 0.1%.[2][3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO as your test wells) to account for any solvent effects.

Q4: How can I assess the stability of my thiophene compound in the bioassay?

To assess the stability of your thiophene compound, you can incubate it in the complete assay medium for the duration of your experiment (e.g., 24, 48, or 72 hours). At various time points, take aliquots of the medium and analyze the concentration of the parent compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC). A significant decrease in the parent compound concentration over time indicates instability.

Q5: My compound is colored. How can this affect my colorimetric assay (e.g., MTT assay)?

Colored compounds can interfere with colorimetric assays by contributing to the absorbance reading, leading to inaccurate results. To mitigate this, it is essential to include a "compound only" control, which contains the compound in cell-free media. The absorbance of this control can then be subtracted from the absorbance of the wells containing cells and the compound.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

Potential Causes:

  • Compound Precipitation: The compound is not fully dissolved in the assay medium.

  • Compound Instability: The compound is degrading over the course of the assay.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents.

Solutions:

  • Verify Solubility:

    • Visually inspect the wells for any signs of precipitation after adding the compound.

    • Perform a solubility assessment by preparing serial dilutions and measuring turbidity.[4]

  • Assess Stability:

    • Conduct a stability study by incubating the compound in the assay medium and analyzing its concentration over time via HPLC.

  • Refine Pipetting Technique:

    • Ensure pipettes are properly calibrated.

    • Use reverse pipetting for viscous solutions.

    • Prepare a larger volume of master mix to minimize pipetting variations between wells.

Issue 2: High Background Signal in Colorimetric Assays (e.g., MTT)

Potential Causes:

  • Compound Interference: The compound itself absorbs light at the measurement wavelength.[5]

  • Media Components: Phenol red in the culture medium can contribute to background absorbance.

  • Contamination: Microbial contamination of the cell culture or reagents.

Solutions:

  • Run Controls:

    • Include a "compound only" control (cell-free media with the compound) to measure its intrinsic absorbance.[5]

    • Include a "media only" blank to determine the background absorbance of the medium.

  • Use Phenol Red-Free Media:

    • If high background persists, consider using a phenol red-free version of your culture medium for the assay.

  • Check for Contamination:

    • Regularly test your cell cultures for mycoplasma contamination.

    • Use sterile techniques when preparing and handling all reagents.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO ConcentrationCell TypeAssayIC50 / EffectReference
1%Bovine Aortic Smooth Muscle Cells[3H]thymidine incorporation~50% inhibition of growth[1]
2.9%Bovine Aortic Endothelial Cells[3H]thymidine incorporation~50% inhibition of growth[1]
≥ 0.1%3T3-L1 AdipocytesJC-1 fluorescent stainingIncreased mitochondrial membrane potential[2]
≥ 10%3T3-L1 AdipocytesOil Red O assayReduced lipid content[2]
5% and 10%Human Apical Papilla CellsMTT assayCytotoxic at all time points[3]
0.1% and 0.5%Human Apical Papilla CellsMTT assayConsidered safe for up to 7 days[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with a Thiophene Compound

This protocol is adapted from standard MTT assay procedures and includes considerations for poorly soluble compounds.

Materials:

  • Thiophene compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the thiophene compound from the stock solution in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a "compound only" control (cell-free medium with the compound).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank from all readings.

    • Subtract the absorbance of the "compound only" control from the corresponding test wells.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol provides a general framework for assessing the metabolic stability of a thiophene compound using human liver microsomes.

Materials:

  • Thiophene compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • HPLC system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing the thiophene compound (at a final concentration of e.g., 1 µM), HLMs (e.g., 0.5 mg/mL), and phosphate buffer.

    • Prepare a control incubation without the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold ACN to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC to determine the concentration of the remaining parent thiophene compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Bioassay Results solubility_check Is the compound fully soluble in the assay medium? start->solubility_check stability_check Is the compound stable for the duration of the assay? solubility_check->stability_check Yes optimize_solubility Optimize Solubility: - Test different co-solvents - Lower final concentration - Use solubilizing agents solubility_check->optimize_solubility No pipetting_check Are pipetting techniques and calibration correct? stability_check->pipetting_check Yes optimize_stability Optimize Stability: - Reduce incubation time - Add antioxidants (if appropriate) - Modify buffer conditions stability_check->optimize_stability No refine_pipetting Refine Pipetting: - Calibrate pipettes - Use master mixes - Employ reverse pipetting for viscous liquids pipetting_check->refine_pipetting No consistent_results Consistent Results pipetting_check->consistent_results Yes optimize_solubility->solubility_check optimize_stability->stability_check refine_pipetting->pipetting_check

Caption: Troubleshooting workflow for inconsistent bioassay results with thiophene compounds.

Clopidogrel_Metabolism cluster_liver Liver Metabolism cluster_platelet Platelet Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP2C19, CYP1A2, CYP2B6 Inactive_Metabolite Inactive Carboxylic Acid Derivative Clopidogrel->Inactive_Metabolite Esterases (~85%) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP2C19, CYP2B6, CYP2C9, CYP3A4 P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Prevents ADP-induced

Caption: Simplified metabolic activation pathway of the thiophene-containing drug, clopidogrel.[6][7][8][9]

References

Technical Support Center: Green Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-aminothiophenes. The guidance focuses on addressing specific issues that may be encountered during experimentation, with an emphasis on environmentally benign methodologies.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 2-aminothiophenes using green chemistry approaches.

Issue 1: Low or No Product Yield in Gewald Reaction

The Gewald reaction is a cornerstone for 2-aminothiophene synthesis, and low yields are a frequent challenge.[1][2][3]

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel Condensation The initial condensation between the carbonyl compound and the active methylene nitrile is critical.[3] Ensure the quality of starting materials. The choice of base is also crucial; consider screening bases such as morpholine, piperidine, or triethylamine.[2][3] For less reactive ketones, a stronger base might be required.[2] The removal of water, a byproduct of this step, can be important, so consider using a dehydrating agent.[2]
Poor Sulfur Solubility or Reactivity Use of polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of elemental sulfur.[2] Gentle heating (40-60 °C) can also improve sulfur's reactivity, but be cautious of excessive heat which may lead to side reactions.[2]
Steric Hindrance For sterically hindered ketones, a two-step protocol might be more effective. Isolate the α,β-unsaturated nitrile from the Knoevenagel condensation first, then react it with sulfur and a base in a separate step.[2]
Incorrect Stoichiometry Ensure all reagents are pure and dry.[2] Precise measurement of all starting materials is essential for optimal results.[2]

Issue 2: Formation of Byproducts and Purification Challenges

The presence of byproducts can complicate the purification of the desired 2-aminothiophene.

Possible ByproductMitigation and Purification Strategy
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2] Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Purification can often be achieved through recrystallization or column chromatography.[2][4]
Knoevenagel Intermediate The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization are slow.[2] Ensure sufficient sulfur is present and that the reaction conditions are suitable for the cyclization step.[2]
Dimerization or Polymerization Starting materials or intermediates can sometimes undergo self-condensation.[2] Adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent may help to minimize these side reactions.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding green synthetic methods for 2-aminothiophenes.

Q1: What are the main green chemistry approaches for synthesizing 2-aminothiophenes?

A1: Several green methodologies have been developed for the synthesis of 2-aminothiophenes, primarily focusing on modifications of the Gewald reaction.[4][5] These include:

  • Microwave-assisted synthesis: This method can drastically reduce reaction times and improve yields.[6][7][8]

  • Use of eco-friendly solvents: Water, polyethylene glycol (PEG), and ionic liquids have been successfully used as greener alternatives to volatile organic compounds.[4][9][10][11]

  • Catalyst-free synthesis: Some protocols allow for the synthesis of 2-aminothiophenes without a catalyst, often in water.[9][12]

  • Mechanochemistry: High-speed ball milling offers a solvent-free approach to the Gewald reaction.[4][13]

  • Use of reusable catalysts: Heterogeneous catalysts and functionalized fibers that can be recovered and reused have been developed to improve the sustainability of the process.[4][14][15]

Q2: How can I improve the efficiency of my microwave-assisted Gewald reaction?

A2: To optimize a microwave-assisted synthesis, consider the following:

  • Solvent Choice: The choice of solvent can significantly impact microwave absorption and reaction efficiency.

  • Temperature and Time: Systematically screen different temperatures and irradiation times to find the optimal conditions for your specific substrates.[6][8]

  • Base Selection: The base used can influence the reaction rate and yield under microwave conditions.[8]

Q3: Are there any catalyst-free methods available for 2-aminothiophene synthesis?

A3: Yes, catalyst-free methods have been reported. One notable approach involves the synthesis of 2-aminothiophenes and 2-amino-4,5-dihydrothiophenes from 4-thiazolidinone derivatives in water.[9][12] This method is advantageous for its operational simplicity and high yields.[9] Another catalyst-free approach utilizes ultrasound activation in water with sodium polysulfides.[4][16][17]

Q4: What are the advantages of using ionic liquids for 2-aminothiophene synthesis?

A4: Ionic liquids can serve as both the solvent and catalyst in the Gewald reaction.[11] Their use can lead to significant rate enhancements and improved yields.[10] A key advantage is the potential for recycling the ionic liquid and catalyst, making the process greener.[10][11] Furthermore, in some cases, the products can be obtained in high purity without the need for chromatographic purification.[18][19]

Q5: Can the Gewald reaction be performed without a solvent?

A5: Yes, mechanochemistry, specifically high-speed ball milling, allows for the solvent-free synthesis of 2-aminothiophenes via the Gewald reaction.[4][13] This method can be conducted under aerobic conditions and may even be catalytic in base.[13] Combining ball milling with thermal heat can significantly increase the reaction rate.[13]

Quantitative Data Summary

The following tables summarize quantitative data for various green synthetic approaches to 2-aminothiophenes.

Table 1: Microwave-Assisted Gewald Synthesis

Carbonyl CompoundActive Methylene NitrileBaseSolventTemp (°C)Time (min)Yield (%)Reference
Various aldehydes/ketonesMalononitrile/Ethyl cyanoacetateVariesVaries50-1202-4857-95[6][8]
ArylacetaldehydesActivated nitrilesMorpholineEthanol7020High[7]
4-NitroacetophenoneEthyl cyanoacetate-Ethanol12046-[6]

Table 2: Synthesis in Alternative Solvents

MethodSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Ionic Liquid-supported[bmIm]OHSelf-catalyzed60235-92[4][11][19]
Ionic LiquidBmimBF4/BmimPF6EDDA---[10]
WaterNone-150.5-24High[9][12]
Water/UltrasoundSodium polysulfideNone700.5-142-90[4][16][17]
PEG-600/Ultrasound--Room Temp10-50 min29-98[4]

Table 3: Mechanochemical Synthesis

Carbonyl CompoundActive Methylene NitrileConditionsTime (h)Yield (%)Reference
KetonesMalononitrile derivativeHigh-speed ball milling2412-41[4]
KetonesMalononitrile derivativeHSBM with heat gun0.514-53[4]

Experimental Protocols

Protocol 1: General Microwave-Assisted Gewald Synthesis

This protocol is adapted from various sources describing microwave-assisted synthesis.[6][8]

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the selected base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[6][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if feasible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aminothiophene derivative.[6]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[6]

Protocol 2: Catalyst-Free Synthesis in Water

This protocol is based on the work of Zeng et al. for the synthesis of 2-aminothiophenes from 4-thiazolidinone derivatives.[9][12]

  • Synthesize the carboxylic acid intermediate (referred to as compound 9 in the source) from the corresponding tert-butyl acetate derivative by dissolving it in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirring at room temperature for approximately 24 hours.[9][12]

  • Isolate the carboxylic acid intermediate by evaporating the solvent and crystallizing from DCM-MeOH.[9][12]

  • To a solution of sodium borohydride (1 mmol) in water (2.5 mL) at 15 °C, add the carboxylic acid intermediate (0.5 mmol).[12]

  • Stir the reaction mixture at 15 °C until the reaction is complete as monitored by TLC (typically 0.5–24 hours).[12]

  • Quench the reaction with 1 M HCl.

  • Collect the resulting precipitate by filtration.

  • Purify the solid by silica gel column chromatography (e.g., petroleum ether: ethyl acetate = 5:1) to afford the pure 2-aminothiophene.[12]

Protocol 3: Synthesis in a Basic Ionic Liquid

This protocol is adapted from the work by Rao Kaki et al. using [bmIm]OH.[11]

  • In a reaction vessel, mix the ketone (2 mmol), malononitrile (2 mmol), sulfur (2 mmol), and the basic ionic liquid [bmIm]OH (2.4 equivalents).[11]

  • Heat the mixture to 60 °C for 2 hours.[11]

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether or ethyl acetate (3 x 40 mL).

  • Concentrate the combined organic layers under vacuum to obtain the crude product.[11] The product is often pure enough for further use without additional purification.

  • The ionic liquid can be recovered by washing the residue with diethyl ether and drying under vacuum at 90 °C for 2 hours to be reused.[11]

Visualizations

Gewald_Reaction_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Addition Michael Addition of Sulfur Intermediate1->Addition Sulfur Elemental Sulfur (S8) Sulfur->Addition Intermediate2 Thiolate Intermediate Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The mechanistic pathway of the Gewald reaction.

Green_Synthesis_Workflow Start Select Green Approach Microwave Microwave-Assisted Start->Microwave IonicLiquid Ionic Liquid Solvent Start->IonicLiquid CatalystFree Catalyst-Free (in Water) Start->CatalystFree Mechanochem Mechanochemistry (Ball Milling) Start->Mechanochem Reaction Perform Gewald Reaction Microwave->Reaction IonicLiquid->Reaction CatalystFree->Reaction Mechanochem->Reaction Workup Reaction Workup (Extraction/Filtration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure 2-Aminothiophene Characterization->FinalProduct

Caption: General experimental workflow for green 2-aminothiophene synthesis.

Troubleshooting_Logic Problem Low/No Product Yield CheckCondensation Check Knoevenagel Condensation? Problem->CheckCondensation OptimizeBase Optimize Base/Remove Water CheckCondensation->OptimizeBase Yes CheckSulfur Check Sulfur Reactivity? CheckCondensation->CheckSulfur No Success Improved Yield OptimizeBase->Success OptimizeSolventTemp Optimize Solvent/Temperature CheckSulfur->OptimizeSolventTemp Yes CheckSterics Steric Hindrance? CheckSulfur->CheckSterics No OptimizeSolventTemp->Success TwoStep Use Two-Step Protocol CheckSterics->TwoStep Yes CheckSterics->Success No TwoStep->Success

Caption: Troubleshooting logic for low yield in Gewald synthesis.

References

Technical Support Center: Scaling Up the Synthesis of [(Thiophene-2-carbonyl)-amino]-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of [(Thiophene-2-carbonyl)-amino]-acetic acid derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to larger-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are successfully synthesizing our target molecule at the gram scale using HATU as a coupling reagent, but are concerned about the cost for a kilogram-scale campaign. What are more economical and scalable coupling strategies?

A1: While reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for small-scale synthesis due to their efficiency and low risk of racemization, their cost can be prohibitive for large-scale production.[1] For kilogram-scale and pilot-plant production, more cost-effective and atom-economical methods are typically employed. The most common strategies involve:

  • Acid Chloride Formation: This is a classic and highly cost-effective method where thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acyl chloride is highly reactive and is typically used in a one-pot synthesis without isolation.[3]

  • Carbodiimides: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization, are widely used for large-scale amide couplings.[4]

  • n-Propanephosphonic Acid Anhydride (T3P®): T3P® has become a popular reagent in process chemistry for large-scale amide bond formation due to its high reactivity, excellent yields, and favorable safety profile.[5]

Q2: Upon moving to a larger reactor, we are observing a decrease in yield and an increase in impurities. What could be the cause and how can we mitigate this?

A2: This is a common challenge when scaling up chemical reactions and is often attributed to issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition of the product.[6]

Troubleshooting Steps:

  • Optimize Agitation: Ensure the stirring speed and impeller design are adequate for the reactor volume and viscosity of the reaction mixture to maintain homogeneity.

  • Control Reaction Temperature: Implement a robust temperature control system. For highly exothermic reactions, such as the formation of the acyl chloride or the subsequent amidation, a slow, controlled addition of the reagent is crucial to manage the heat output.

  • Consider a "Heel" of Solvent: Starting the reaction with a larger volume of solvent (a "heel") can help to better dissipate the heat generated during the initial stages of reagent addition.

Q3: We are noticing significant amounts of unreacted starting materials even after extended reaction times at a larger scale. Why is this happening?

A3: In addition to the mixing and temperature issues mentioned above, incomplete conversion at a larger scale can be due to:

  • Purity of Reagents and Solvents: Impurities in starting materials or residual water in solvents can consume reagents and catalysts, leading to incomplete reactions. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.[6]

  • Atmospheric Moisture: Amide coupling reactions, especially those involving highly reactive intermediates like acyl chlorides, are sensitive to moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Suboptimal Reaction Conditions: The optimal temperature and concentration for a small-scale reaction may not be directly transferable to a larger scale. It may be necessary to re-optimize these parameters.

Q4: Our product is "oiling out" during crystallization instead of forming a solid, which was not an issue at the lab scale. How can we resolve this?

A4: "Oiling out" occurs when the product comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities that depress the melting point.

Solutions:

  • Adjust Cooling Rate: Slow down the cooling process to allow for proper crystal lattice formation.

  • Increase Solvent Volume: Add a small amount of additional solvent to keep the product dissolved at a slightly lower temperature.

  • Solvent System Modification: If using a mixed solvent system, you may need to adjust the ratio of the "soluble" and "less soluble" solvents.

  • Charcoal Treatment: If impurities are suspected, a charcoal treatment of the hot solution before crystallization can help to remove them.

Data Presentation: Small-Scale vs. Scaled-Up Synthesis (Illustrative Example)

The following table provides an illustrative comparison of key parameters for the synthesis of a this compound derivative at different scales. Note: These values are representative and may vary depending on the specific derivative and optimized process.

ParameterLab Scale (10 g)Pilot Scale (10 kg)
Coupling Reagent HATUThionyl Chloride / Pyridine
Solvent DMFToluene
Reaction Time 4 hours12 hours (including controlled additions)
Typical Yield 85%78%
Purity (by HPLC) >98%>97%
Major Impurities Unreacted starting materialsDiacylated product, residual solvents
Purification Method Flash ChromatographyRecrystallization

Experimental Protocols

Scalable Synthesis of Thiophene-2-carbonyl chloride

This procedure is adapted for larger scale and avoids the use of more hazardous reagents where possible.

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser with a gas outlet to a scrubber, charge toluene (5 L per kg of thiophene-2-carboxylic acid).

  • Add thiophene-2-carboxylic acid (1.0 kg, 7.8 mol).

  • Slowly add thionyl chloride (1.12 kg, 9.4 mol, 1.2 equiv) dropwise over 2-3 hours, maintaining the internal temperature below 40°C. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 60-65°C and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC or GC analysis of a quenched sample).

  • Cool the reaction mixture to room temperature. The resulting solution of thiophene-2-carbonyl chloride in toluene is typically used directly in the next step without isolation.

Kilogram-Scale Amide Coupling
  • In a separate reactor, prepare a solution of glycine (0.64 kg, 8.5 mol, 1.1 equiv) and sodium hydroxide (0.68 kg, 17.0 mol, 2.2 equiv) in water (5 L).

  • Cool the aqueous glycine solution to 0-5°C.

  • Slowly add the solution of thiophene-2-carbonyl chloride in toluene from the previous step to the aqueous glycine solution over 3-4 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water (2 L).

  • Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum at 50-60°C.

Large-Scale Recrystallization
  • Charge the crude, dry this compound into a clean reactor.

  • Add a suitable solvent for recrystallization (e.g., ethanol/water mixture, isopropanol). The optimal solvent system should be determined at the lab scale.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_purification Purification TCA Thiophene-2-Carboxylic Acid AcidChloride Acid Chloride Formation (Thionyl Chloride, Toluene) TCA->AcidChloride Glycine Glycine AmideCoupling Amide Coupling (Aqueous NaOH) Glycine->AmideCoupling AcidChloride->AmideCoupling Workup Acidic Workup & Precipitation AmideCoupling->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization FinalProduct Final Product This compound Recrystallization->FinalProduct

Caption: Scalable synthesis workflow for this compound.

Troubleshooting_Tree Start Low Yield or High Impurities in Scaled-Up Reaction Q_Mixing Is mixing adequate? Start->Q_Mixing Check A_Mixing_Yes A_Mixing_Yes Q_Mixing->A_Mixing_Yes Yes A_Mixing_No Increase agitation speed Optimize impeller design Q_Mixing->A_Mixing_No No Q_Temp Is temperature controlled? A_Mixing_Yes->Q_Temp Check A_Temp_Yes A_Temp_Yes Q_Temp->A_Temp_Yes Yes A_Temp_No Improve cooling efficiency Slow reagent addition Q_Temp->A_Temp_No No Q_Purity Are reagents/solvents pure & dry? A_Temp_Yes->Q_Purity Check A_Purity_Yes A_Purity_Yes Q_Purity->A_Purity_Yes Yes A_Purity_No Use higher purity materials Ensure anhydrous conditions Q_Purity->A_Purity_No No Solution Re-optimize reaction parameters (concentration, time) A_Purity_Yes->Solution Consider

Caption: Troubleshooting decision tree for scale-up issues.

References

Validation & Comparative

A Comparative In Vivo Validation Guide: Efficacy of [(Thiophene-2-carbonyl)-amino]-acetic acid (TCAA) in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of [(Thiophene-2-carbonyl)-amino]-acetic acid (TCAA), a novel small molecule with putative analgesic properties. As Senior Application Scientists, our goal is not merely to present a protocol, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design. This document compares TCAA's potential efficacy against a mechanism-specific competitor and the current standard of care, providing the technical depth required by drug development professionals.

The Scientific Rationale: Targeting GlyT2 for Neuropathic Pain

Neuropathic pain, a debilitating condition resulting from nerve damage, is often refractory to conventional analgesics.[1] A key pathological mechanism is the impairment of inhibitory neurotransmission within the spinal cord dorsal horn, which acts as a gate for pain signals.[2][3] Specifically, reduced signaling by the inhibitory neurotransmitter glycine leads to a state of hyperexcitability, manifesting as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated pain response).[2][4]

The neuronal glycine transporter 2 (GlyT2) is a critical regulator of glycine levels at the synapse, responsible for re-uptake into presynaptic terminals.[1][2] By inhibiting GlyT2, the synaptic concentration of glycine increases, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs) and strengthening inhibitory signaling.[2][5] This enhancement of glycinergic tone is a promising therapeutic strategy to re-establish spinal pain control.[3] TCAA, a thiophene carboxamide derivative, is hypothesized to act as a selective GlyT2 inhibitor.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GlyT2 GlyT2 Transporter Vesicle Glycine Vesicle Vesicle->GlyT2 Re-uptake Glycine Glycine Vesicle->Glycine Release Glycine->GlyT2 GlyR Glycine Receptor (GlyR) Glycine->GlyR Binding Chloride Cl- Influx GlyR->Chloride Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride->Hyperpolarization TCAA TCAA (Putative Inhibitor) TCAA->GlyT2 BLOCKS

Figure 1: Proposed Mechanism of Action for TCAA.

Comparative Compound Profiling

To rigorously assess the bioactivity of TCAA, its performance must be benchmarked against relevant alternatives. The selection of comparators is critical for contextualizing the results.

  • TCAA (Test Article): The novel molecule under investigation, hypothesized to be a selective GlyT2 inhibitor.

  • ALX1393 (Mechanistic Competitor): A well-characterized, selective GlyT2 inhibitor that serves as a positive control for the target mechanism.[6][7][8] Its inclusion validates that GlyT2 inhibition produces the expected analgesic effect in the chosen model.

  • Gabapentin (Standard of Care): A first-line treatment for neuropathic pain.[9][10][11] Its mechanism, primarily involving the α2δ-1 subunit of voltage-gated calcium channels, is distinct from GlyT2 inhibition, providing a comparison against a clinically relevant, mechanistically different drug.[12][13][14]

  • Vehicle (Negative Control): The formulation excipient used to dissolve the test articles. This group is essential to control for any effects of the injection procedure or the solvent itself.

Compound Primary Mechanism of Action (MoA) Molecular Target Rationale for Inclusion
TCAA Putative Glycine Re-uptake InhibitionGlycine Transporter 2 (GlyT2)Test article for efficacy validation.
ALX1393 Glycine Re-uptake Inhibition[15][16]Glycine Transporter 2 (GlyT2)[6]Positive control for the target mechanism.
Gabapentin Reduction of neurotransmitter release[13][17]α2δ-1 subunit of VGCCs[12][14]Clinically relevant standard of care; distinct MoA.
Vehicle InertN/ANegative control for experimental procedures.

Experimental Design and Workflow

The validation will be conducted using the Chronic Constriction Injury (CCI) model in Sprague Dawley rats, a widely accepted and robust model for inducing neuropathic pain-like behaviors.[4][18][19] The experimental workflow is designed to establish a stable pain phenotype before assessing the analgesic efficacy of the compounds.

Key Considerations:

  • Animals: Adult male Sprague Dawley rats (200-250g) will be used.

  • Group Size: n=8-10 animals per group is recommended to achieve sufficient statistical power.

  • Blinding: All behavioral assessments must be performed by an experimenter blinded to the treatment groups to eliminate bias.

  • Timeline: Behavioral testing will establish a baseline before surgery, confirm the development of hypersensitivity post-surgery, and then measure the acute effects of the compounds.

Figure 2: Overall In Vivo Experimental Workflow.

Core Efficacy Protocols

The following protocols describe the essential steps for surgery and behavioral assessment. Adherence to these standardized methods is crucial for reproducibility.

Chronic Constriction Injury (CCI) Surgical Protocol

This procedure induces a peripheral neuropathy that leads to central sensitization.[18][20]

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Site Preparation: Shave the fur on the lateral surface of the mid-thigh of the left hind limb. Sterilize the skin with povidone-iodine and 70% ethanol.

  • Incision and Nerve Exposure: Make a small incision through the skin and fascia. Carefully separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.[21]

  • Ligation: Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.[20] The ligatures should be tightened just enough to elicit a brief twitch in the respective hind limb, without arresting circulation.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-Operative Care: Administer a post-operative analgesic that will not interfere with the development of the neuropathic pain phenotype (e.g., buprenorphine for the first 24 hours). House animals on soft bedding to avoid irritation to the surgical site.[18][21] Monitor for signs of infection or distress.

Behavioral Assessment: Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of tactile allodynia.[22][23]

  • Habituation: Place the animals in individual transparent boxes on an elevated wire mesh floor for at least 20-30 minutes before testing to allow for acclimation.[24]

  • Stimulation: Use a set of calibrated von Frey filaments (e.g., Stoelting). Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[23][25]

  • Up-Down Method: Start with a mid-range filament (e.g., 2.0 g).

    • If there is no paw withdrawal response, the next stimulus will be with a stronger filament.

    • If the rat withdraws its paw, the next stimulus will be with a weaker filament.[25]

  • Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams) using the formula described by Chaplan et al. (1994).[23] A significant decrease in the withdrawal threshold in the operated paw compared to baseline indicates successful induction of mechanical allodynia.

Behavioral Assessment: Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a noxious thermal stimulus, assessing heat hyperalgesia.[26][27]

  • Habituation: Place the animals in the test chambers on a glass floor for acclimation, similar to the von Frey test.

  • Stimulation: A mobile radiant heat source (e.g., IITC Plantar Test) is positioned under the glass floor directly beneath the plantar surface of the hind paw to be tested.[28]

  • Measurement: Activate the heat source. A timer automatically starts and measures the time until the rat withdraws its paw. When the paw is withdrawn, the heat source and timer stop automatically.[29]

  • Cut-off Time: A cut-off time (e.g., 20-25 seconds) must be set to prevent tissue damage in the absence of a response.[28]

  • Data Collection: Perform three measurements per paw with at least 5 minutes between each to avoid sensitization. The average of these latencies is recorded. A significant decrease in withdrawal latency indicates thermal hyperalgesia.

Data Analysis and Interpretation

The primary endpoints are the Paw Withdrawal Threshold (PWT) from the von Frey test and the Paw Withdrawal Latency (PWL) from the Hargreaves test. Data should be analyzed using a two-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) to compare between treatment groups and vehicle.

Hypothetical Results Table:

Treatment Group (Dose) Paw Withdrawal Threshold (g) at 1h Post-Dose % Reversal of Allodynia Paw Withdrawal Latency (s) at 1h Post-Dose % Reversal of Hyperalgesia
Vehicle 3.5 ± 0.40%6.2 ± 0.70%
TCAA (10 mg/kg) 10.8 ± 1.163%12.5 ± 1.368%
ALX1393 (10 mg/kg) 11.5 ± 0.970%13.1 ± 1.075%
Gabapentin (30 mg/kg) 9.9 ± 1.256%11.8 ± 1.561%
Sham (No Surgery) 15.0 ± 0.8N/A15.5 ± 1.1N/A
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. % Reversal is calculated relative to sham and vehicle controls.

Interpretation:

  • A statistically significant increase in PWT and PWL for a treatment group compared to the vehicle group indicates an analgesic effect.

  • The performance of TCAA should be directly compared to ALX1393. Similar efficacy would suggest TCAA is a potent GlyT2 inhibitor.

  • Comparison with Gabapentin provides a benchmark against the clinical standard of care.

Mechanistic Validation: Confirming Target Engagement In Vivo

While behavioral data demonstrates efficacy, it does not definitively prove the mechanism of action. A crucial follow-up experiment is to assess markers of neuronal activity in the spinal cord.

Immunohistochemistry for c-Fos: The protein c-Fos is an immediate-early gene product and a widely used marker for neuronal activation following a noxious stimulus.[30] Reduced c-Fos expression in the dorsal horn of the spinal cord following drug treatment would provide strong evidence that TCAA is dampening nociceptive signaling at the spinal level.

  • One hour after drug administration, animals are subjected to a brief, non-harmful noxious stimulus (e.g., radiant heat).

  • Two hours post-stimulus, animals are euthanized, and the lumbar spinal cord is collected.

  • Spinal cord sections are processed for immunohistochemistry using an antibody against c-Fos.

  • The number of c-Fos positive neurons in the superficial dorsal horn (Laminae I-II) is quantified.

  • A significant reduction in c-Fos-positive cells in the TCAA-treated group compared to the vehicle group would support the hypothesis that TCAA inhibits spinal nociceptive processing.

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to validate the in vivo bioactivity of this compound (TCAA) as a potential treatment for neuropathic pain. By benchmarking against both a mechanism-specific competitor and the standard of care, and by incorporating protocols for mechanistic validation, this framework ensures that the resulting data is both robust and contextually relevant for drug development decisions. Positive findings would warrant further investigation into pharmacokinetics, off-target effects, and chronic dosing paradigms.

References

Comparative Analysis of Thiophene-2-Carboxamides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in two key therapeutic areas: anticancer and antimicrobial applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Thiophene-2-Carboxamides

Thiophene-2-carboxamide derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines and specific molecular targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxicity and VEGFR-2 inhibitory activity of selected thiophene-2-carboxamide derivatives. The data highlights how substitutions on the thiophene and carboxamide moieties influence their anticancer potency.

Compound IDR1R2Target Cell Line/EnzymeIC50 (µM)
Series 1: General Cytotoxicity
MB-D1BrImide derivativeA375 (Melanoma)>50
MB-D2BrAmide derivativeA375 (Melanoma)~25[1]
MB-D4HAmide derivativeA375 (Melanoma)~50[1]
Series 2: VEGFR-2 Inhibition
Compound 54-FluorophenylSubstituted phenylVEGFR-20.59[2][3]
Compound 214-ChlorophenylSubstituted phenylVEGFR-21.29[2][3]
Compound 43Thieno[3,2-d]pyrimidinePyrimidine derivativeVEGFR-20.026
Compound 44Thieno[3,2-d]pyrimidinePyrimidine derivativeVEGFR-20.045
Compound 32PyridineSubstituted phenylVEGFR-20.80
Compound 33PyridineSubstituted phenylVEGFR-20.57

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 5-position of the thiophene ring: The presence of a halogen, such as bromine, can influence cytotoxic activity.[1] For VEGFR-2 inhibitors, aryl substituents at this position are common.

  • Amide substituents: The nature of the substituent on the carboxamide nitrogen is crucial for activity. For general cytotoxicity, different amide and imide functionalities have been explored.[1] In the context of VEGFR-2 inhibition, complex aromatic and heterocyclic moieties are often employed to interact with the kinase domain.

  • Fused ring systems: Thieno[3,2-d]pyrimidine derivatives have shown potent VEGFR-2 inhibitory activity, suggesting that extending the heterocyclic core can enhance binding to the target enzyme.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of thiophene-2-carboxamide derivatives against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell line (e.g., A375, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiophene-2-carboxamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Visualization: VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway, a key target for many anticancer thiophene-2-carboxamides.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src c-Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Permeability Akt->Permeability Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Thiophene-2-carboxamide Inhibitor Inhibitor->VEGFR2 Inhibits MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Thiophene-2-Carboxamides in 96-well plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

References

Cross-Validation of Analytical Methods for Thiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of thiophene compounds is critical. These compounds are not only integral to many pharmaceutical agents but also appear as organosulfur contaminants.[1] This guide provides a comparative overview of cross-validated analytical methods for the determination of thiophene derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[2] This is particularly important during method transfer, for example, from a research and development setting to a quality control laboratory.[3] The primary goal is to verify that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[3]

Comparison of Analytical Methods

The choice of analytical technique for thiophene compounds depends on factors such as the sample matrix, the required sensitivity, and the specific goals of the analysis.[4] While GC-MS is a robust technique for volatile and semi-volatile organic compounds like chlorinated thiophenes, HPLC is also a powerful and widely used method for the separation and quantification of these compounds.[1][5]

Table 1: Comparison of HPLC-UV and GC-MS Method Parameters for Thiophene Compound Analysis

ParameterHPLC-UV MethodGC-MS Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1][4][6]Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[4]
Mobile Phase/Carrier Gas Isocratic or gradient mixture of Acetonitrile and Water[4][6]Helium at a constant flow rate (e.g., 1 mL/min)[4]
Detection UV-Vis Detector[1][4][6]Mass Spectrometer (Electron Ionization - EI)[4]
Typical Run Time 10-25 minutes[4][6]15-20 minutes[4]
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase) and filtration[4]Dissolution in a volatile solvent (e.g., dichloromethane) and optional derivatization[4][5]
Advantages Robust for a wide range of thiophene derivativesHigh specificity and sensitivity
Disadvantages May require derivatization for some compoundsNot suitable for non-volatile compounds

Method Validation Parameters: A Quantitative Comparison

The following tables summarize key validation parameters for HPLC-UV and GC-MS methods for the analysis of various thiophene compounds, compiled from multiple studies.

Table 2: HPLC-UV Method Validation Data for Thiophene Compounds

Thiophene Compound(s)Linearity (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Dibenzothiophene, 4,6-dimethyldibenzothiophene, Dibenzothiophene sulfoneNot Specified>0.9990.160.598.7-101.2<2.0
Hydroquinone6.0-30.00.99990.080.26Not SpecifiedNot Specified
Lornoxicam3.0-15.00.99951.263.8299.21-99.600.47-1.82
Moxifloxacin1-100.9980.1650.500Not SpecifiedNot Specified

Data compiled from multiple sources.[6][7][8]

Table 3: GC-MS Method Validation Data for Thiophene Compounds

Thiophene Compound(s)Injection TechniqueRepeatability (%RSD)Recovery (%)
2,2′:5′,2″-terthiophene (α-terthienyl)Pulsed splitless with temperature programmingGoodSatisfactory
Chlorinated ThiophenesNot SpecifiedNot SpecifiedNot Specified

Data compiled from multiple sources.[5][9]

Experimental Protocols

HPLC-UV Method for Dibenzothiophene (DBT), 4,6-dimethyl-dibenzothiophene (4,6-DMDBT), and Dibenzothiophene Sulfone

This method was developed for the monitoring of thiophenic compounds in liquid fuel desulfurization studies.[6]

  • Instrumentation: HPLC system with a UV detector, and a PerfectSil Target ODS-3 column (250 × 4.6 mm, 5 μm).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (90:10 v/v) at a flow rate of 1.0 mL/min.[6]

  • Detection: UV detection at 231 nm.[6]

  • Standard Solutions: Stock solutions of DBT and 4,6-DMDBT are prepared in acetonitrile.[6]

  • Sample Preparation: For adsorption experiments, a solution containing known concentrations of DBT and 4,6-DMDBT in acetonitrile is prepared. The remaining concentrations after adsorption are determined by HPLC.[6]

GC-MS Method for Chlorinated Thiophenes

This method is proposed for the analysis of chlorinated thiophenes.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 mL of an aqueous sample, add a suitable internal standard.

    • Adjust the pH to neutral (pH 7).

    • Transfer to a separatory funnel and add 30 mL of an organic solvent (e.g., dichloromethane or hexane).

    • Shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.[5]

  • GC-MS Parameters: The specific parameters for the GC-MS instrument (e.g., column type, temperature program, mass spectrometer settings) would be optimized for the specific chlorinated thiophenes of interest.[5]

  • Method Validation: The method's performance characteristics are derived from validated methods for similar chlorinated volatile organic compounds. Specificity is demonstrated by the absence of interfering peaks at the retention time of the chlorinated thiophenes in blank samples.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for method validation and cross-validation.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Define Validation Protocol & Acceptance Criteria specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: A typical workflow for the validation of an analytical method.

Inter-Laboratory Cross-Validation Workflow Inter-Laboratory Cross-Validation Workflow cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory cluster_comparison Comparison & Evaluation transfer_method Validated Analytical Method receive_method Receive & Implement Method transfer_method->receive_method Method Transfer transfer_samples Prepare & Ship Samples receive_samples Receive & Analyze Samples transfer_samples->receive_samples compare_results Statistically Compare Results receive_method->compare_results receive_samples->compare_results acceptance Meet Predefined Acceptance Criteria? compare_results->acceptance acceptance->receive_method No (Troubleshoot) report Cross-Validation Report acceptance->report Yes

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

References

Benchmarking [(Thiophene-2-carbonyl)-amino]-acetic acid against other FIH-1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to FIH-1 Inhibitors: [(Thiophene-2-carbonyl)-amino]-acetic acid and Alternatives

For researchers and professionals in the fields of drug discovery and cellular biology, the modulation of the hypoxia-inducible factor (HIF) pathway presents a significant therapeutic target for a variety of ischemic diseases and cancers. A key negative regulator of this pathway is the Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase that suppresses the transcriptional activity of HIF-1α. The inhibition of FIH-1 is a promising strategy to enhance the expression of hypoxia-responsive genes. This guide provides a detailed comparison of this compound and its derivatives against other known FIH-1 inhibitors, namely Dimethyloxaloylglycine (DMOG) and L-Mimosine.

Performance Comparison of FIH-1 Inhibitors

The inhibitory activity of this compound derivatives and other FIH-1 inhibitors is typically evaluated through cell-based assays that measure the transcriptional activation of HIF-1α. A key method involves the use of a Hypoxia Response Element (HRE) driving the expression of a reporter gene, such as luciferase. The increase in reporter gene activity serves as a surrogate for FIH-1 inhibition.

InhibitorAssay TypeCell LineConcentrationObserved Effect
Methyl (thiophene-2-carbonyl)glycinate HRE-Luciferase Reporter Assay[1][2][3][4]SK-N-BE(2)c100 µM~2.5-fold increase in HRE-luciferase activity under mild hypoxic conditions (3% O2)
Dimethyloxaloylglycine (DMOG) HRE-Luciferase Reporter Assay[3]SK-N-BE(2)c100 µM~4.5-fold increase in HRE-luciferase activity under mild hypoxic conditions (3% O2)
L-Mimosine Prolyl 4-hydroxylase reconstitution assay-120 µM (IC50)Inhibited prolyl 4-hydroxylase activity

Note: The data for L-Mimosine pertains to its inhibitory activity on prolyl 4-hydroxylase, which, like FIH-1, is a 2-oxoglutarate-dependent dioxygenase. While indicative of its potential to inhibit FIH-1, it is not a direct measure of FIH-1 inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the experimental procedures used for evaluation, the following diagrams illustrate the HIF-1 signaling pathway and a typical workflow for assessing FIH-1 inhibitors.

HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / FIH-1 Inhibition HIF-1α_normoxia HIF-1α Hydroxylation Asparaginyl Hydroxylation HIF-1α_normoxia->Hydroxylation O2, 2-OG FIH-1_normoxia FIH-1 FIH-1_normoxia->Hydroxylation No_Binding Binding Blocked Hydroxylation->No_Binding p300/CBP_normoxia p300/CBP p300/CBP_normoxia->No_Binding No_Transcription Target Gene Transcription Inhibited No_Binding->No_Transcription HIF-1α_hypoxia HIF-1α Binding Binding HIF-1α_hypoxia->Binding FIH-1_inhibited FIH-1 (Inhibited) p300/CBP_hypoxia p300/CBP p300/CBP_hypoxia->Binding Transcription Target Gene Transcription Activated Binding->Transcription Inhibitor FIH-1 Inhibitor (e.g., this compound) Inhibitor->FIH-1_inhibited

Caption: HIF-1 signaling under normoxia versus hypoxia/FIH-1 inhibition.

FIH-1 Inhibitor Evaluation Workflow Start Start: Cell Culture Transfection Transfect cells with HRE-luciferase reporter plasmid Start->Transfection Treatment Treat cells with FIH-1 inhibitors (e.g., Thiophene derivative, DMOG) Transfection->Treatment Incubation Incubate under normoxic or mild hypoxic conditions Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure Luciferase Activity Lysis->Assay Analysis Data Analysis: Calculate fold induction Assay->Analysis End End: Compare Inhibitor Potency Analysis->End

Caption: Workflow for HRE-luciferase reporter assay to assess FIH-1 inhibition.

Experimental Protocols

HRE-Luciferase Reporter Gene Assay

This cell-based assay is a common method to quantify the transcriptional activity of HIF-1α, and by extension, the inhibitory effect of compounds on FIH-1.

1. Cell Culture and Transfection:

  • Human neuroblastoma SK-N-BE(2)c cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are seeded in 24-well plates at a suitable density.

  • Cells are co-transfected with a hypoxia-responsive luciferase reporter plasmid (containing multiple HRE copies) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., this compound derivatives, DMOG) at various concentrations. A vehicle control (e.g., DMSO) is also included.

3. Hypoxic Incubation:

  • The plates are incubated under normoxic (21% O2) or mild hypoxic (e.g., 3% O2) conditions for a specified period (e.g., 24 hours).

4. Luciferase Assay:

  • Following incubation, cells are lysed.

  • Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

5. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

  • The fold induction of HRE activity is calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

In Vitro FIH-1 Enzymatic Assay (General Protocol)

This biochemical assay directly measures the enzymatic activity of FIH-1.

1. Reagents and Materials:

  • Recombinant human FIH-1 enzyme.

  • A peptide substrate corresponding to the C-terminal transactivation domain (CTAD) of HIF-1α.

  • Cofactors: Fe(II), 2-oxoglutarate (2-OG), and ascorbate.

  • Test inhibitors.

  • Assay buffer.

  • Detection system (e.g., mass spectrometry to detect hydroxylation, or a coupled enzyme system).

2. Assay Procedure:

  • The reaction is initiated by mixing recombinant FIH-1, the HIF-1α peptide substrate, and cofactors in the assay buffer.

  • The test inhibitor at various concentrations is added to the reaction mixture.

  • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • The reaction is stopped (e.g., by adding a quenching solution).

3. Detection and Analysis:

  • The extent of substrate hydroxylation is quantified.

  • The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The available data suggests that this compound and its derivatives are effective inhibitors of FIH-1, leading to the activation of HIF-1α transcriptional activity.[1][2][3][4] In a cell-based HRE reporter assay, Methyl (thiophene-2-carbonyl)glycinate demonstrated significant activity, albeit seemingly less potent than the well-established inhibitor DMOG under the tested conditions.[3] L-Mimosine, while a known inhibitor of related enzymes, requires more direct comparative data against FIH-1 to be definitively benchmarked against the thiophene-based compounds.

For researchers seeking to modulate the HIF pathway through FIH-1 inhibition, this compound derivatives represent a promising chemical scaffold. Further studies employing direct enzymatic assays are warranted to precisely quantify their inhibitory potency and selectivity against other 2-oxoglutarate-dependent dioxygenases.

References

Comparative Docking Analysis of Thiophene Derivatives Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiophene Derivatives' Performance in Silico

Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their versatile structure allows for diverse substitutions, leading to potent and selective inhibitors for various protein targets implicated in diseases ranging from cancer to inflammation and infectious diseases. This guide provides a comparative overview of the docking scores of several thiophene-based compounds against key protein targets, supported by generalized experimental protocols for in silico analysis.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking scores and, where available, the corresponding in vitro inhibitory concentrations (IC50) of various thiophene derivatives against a selection of therapeutically relevant protein targets. This data, compiled from multiple studies, highlights the potential of the thiophene scaffold in designing targeted inhibitors.

Thiophene Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)IC50Reference
Thiophene-3-carboxamide DerivativesVEGFR-2--191.1 nM (Compound 14d)[1]
Quinolyl-thienyl ChalconesVEGFR-2--73.41 nM (Compound 19)[1]
Mono and Bithiophene CompoundsCDK2--0.042 - 4.09 µM[1]
Thieno[2,3-d]pyrimidine DerivativesEGFR (Wild Type)--37.19 nM (Compound 5b)[1]
Thieno[2,3-d]pyrimidine DerivativesEGFR (T790M Mutant)--7.5204.10 nM (Compound 5b)[1]
Thiophene Pyrazole HybridsCOX-24COX-8.1 to -9.2-[2]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene DerivativesCOX-2---[2]
Thiophene-based 1,3-diketones and flavonesDprE1---[3]
Chroman-4-one ester derivativesDNA gyrase B1KZN--[3]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesAcetylcholinesterase (AChE)--9.3-[4]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesButyrylcholinesterase (BChE)--9.4-[4]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivativesGlutathione S-transferase (GST)--9.7-[4]
3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-onesLactate Dehydrogenase (LDH)--127 to -171 (MolDock Score)-[5]
Thiophene Sulfonamide DerivativesEnoyl acyl carrier protein reductase (InhA)2NSD-6 to -12-[6]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized workflow for molecular docking studies, compiled from standard practices in the field.[1][7][8][9][10][11][12][13][14][15][16][17][18] This protocol outlines the essential steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

Protein Preparation

Proper preparation of the receptor is crucial for a successful docking study.[7][10][11][13]

  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Initial Cleaning: All non-essential molecules, such as water, ions, and co-crystallized ligands, are generally removed from the PDB file.[7][10] However, in some cases, crystallographic waters that are known to participate in ligand binding may be retained.[10]

  • Handling Multiple Chains: If the protein functions as a monomer, any additional protein chains in the asymmetric unit are removed.[7][10]

  • Completing the Structure: Missing side chains and loops in the protein structure are modeled and optimized.[7][10]

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are usually not resolved in crystal structures, are added to the protein.[7][10]

  • Charge Assignment: Partial charges are assigned to each atom of the protein using a force field (e.g., AMBER, CHARMm).[1]

  • Energy Minimization: The prepared protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.

Ligand Preparation

The small molecules (thiophene derivatives in this case) must also be prepared for docking.[8][12][14][19]

  • 2D to 3D Conversion: The 2D structures of the thiophene derivatives are drawn using chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field, such as MMFF94.[1]

  • Addition of Charges and Hydrogens: Gasteiger partial charges and hydrogen atoms are added to the ligand structures.[1]

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[12]

Grid Generation and Docking
  • Defining the Binding Site: A grid box is generated around the active site of the protein.[1][9] The dimensions of the grid box are set to encompass the entire binding pocket, which is often centered on the position of a co-crystallized ligand or key active site residues.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[1][15][20] These programs systematically search for the best binding poses of the ligand within the protein's active site by exploring various conformations and orientations.[16]

Analysis of Docking Results
  • Scoring: The docking poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., docking score, binding energy in kcal/mol).[1]

  • Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the active site.[1]

Mandatory Visualization

Experimental Workflow for Comparative Docking

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output protein_prep Protein Preparation (PDB retrieval, cleaning, H-addition) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding energy calculation) docking->scoring analysis Binding Mode Analysis (Interaction analysis) scoring->analysis comparison Comparative Analysis of Docking Scores analysis->comparison rtk_pathway ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk Binds to dimerization Receptor Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruits pi3k PI3K dimerization->pi3k Activates ras Ras adaptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylates response Cellular Responses (Proliferation, Survival, etc.) transcription->response akt Akt pi3k->akt akt->response

References

Head-to-head comparison of different synthetic routes to [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of [(Thiophene-2-carbonyl)-amino]-acetic acid, a valuable building block in medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic methodologies, offering insights into their respective yields, operational complexities, and reaction conditions.

The synthesis of N-acylated amino acids is a fundamental process in the development of novel therapeutic agents and functional materials. This compound, also known as N-(thiophen-2-ylcarbonyl)glycine, is a key structural motif in various biologically active compounds. This guide presents a head-to-head comparison of three synthetic routes to this target molecule, complete with quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via three different routes:

ParameterRoute 1: Acylation with Thiophene-2-carbonyl chlorideRoute 2: Direct Coupling with Thiophene-2-carboxylic acidRoute 3: Hydrolysis of this compound ethyl ester
Starting Materials Thiophene-2-carbonyl chloride, GlycineThiophene-2-carboxylic acid, Glycine ethyl esterThis compound ethyl ester
Key Reagents Sodium hydroxideDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Lithium hydroxide
Solvent(s) Water, DichloromethaneDichloromethane, WaterTetrahydrofuran, Water
Reaction Temperature 0-5 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 2-3 hours12-18 hours4-6 hours
Reported Yield ~85% (Estimated based on analogous reactions)~70-80% (Estimated based on analogous reactions)>90% (Estimated based on analogous reactions)
Purification Method Acidification and filtrationExtraction and crystallizationAcidification and extraction

Synthetic Route Comparison Workflow

Workflow for Comparing Synthetic Routes cluster_0 Route 1: Acylation cluster_1 Route 2: Direct Coupling cluster_2 Route 3: Ester Hydrolysis start1 Thiophene-2-carbonyl chloride + Glycine proc1 Schotten-Baumann Reaction (NaOH, H2O/DCM) start1->proc1 prod1 This compound proc1->prod1 start2 Thiophene-2-carboxylic acid + Glycine ethyl ester proc2 DCC Coupling (DMAP, DCM) start2->proc2 inter2 This compound ethyl ester proc2->inter2 hydro2 Ester Hydrolysis (LiOH, THF/H2O) inter2->hydro2 prod2 This compound hydro2->prod2 start3 This compound ethyl ester proc3 Base-catalyzed Hydrolysis (LiOH, THF/H2O) start3->proc3 prod3 This compound proc3->prod3

Caption: Comparative workflow of the three synthetic routes.

Experimental Protocols

Route 1: Acylation of Glycine with Thiophene-2-carbonyl chloride (Schotten-Baumann Reaction)

This route offers a direct and often high-yielding approach to the target molecule. The reaction is performed under basic aqueous conditions.

Materials:

  • Glycine

  • Thiophene-2-carbonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Separately, dissolve thiophene-2-carbonyl chloride (1.05 eq) in dichloromethane.

  • Add the thiophene-2-carbonyl chloride solution dropwise to the cold glycine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the aqueous layer with dichloromethane to remove any unreacted thiophene-2-carbonyl chloride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Route 2: Direct Coupling of Thiophene-2-carboxylic acid with Glycine Ethyl Ester followed by Hydrolysis

This two-step route involves the formation of an ester intermediate, which is then hydrolyzed to the final product. This method is common in peptide synthesis.

Step 2a: Synthesis of this compound ethyl ester via DCC Coupling

Materials:

  • Thiophene-2-carboxylic acid

  • Glycine ethyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of thiophene-2-carboxylic acid (1.0 eq), glycine ethyl ester hydrochloride (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound ethyl ester, which can be purified by column chromatography.

Step 2b: Hydrolysis of this compound ethyl ester

Materials:

  • This compound ethyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the this compound ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to afford this compound.

Route 3: Hydrolysis of Pre-synthesized this compound ethyl ester

This route is ideal if the corresponding ester is readily available or has been synthesized separately.

Materials:

  • This compound ethyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the THF.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Logical Relationship of Synthetic Routes

Interrelation of Synthetic Pathways TCCA Thiophene-2-carboxylic acid TCCL Thiophene-2-carbonyl chloride TCCA->TCCL SOCl2 or (COCl)2 Ester This compound ethyl ester TCCA->Ester Route 2a (DCC Coupling) Target This compound TCCL->Target Route 1 (Acylation) Gly Glycine Gly->Target Route 1 GlyEt Glycine ethyl ester GlyEt->Ester Route 2a Ester->Target Route 2b & Route 3 (Hydrolysis)

Caption: Logical connections between starting materials and intermediates.

This guide provides a foundational comparison of different synthetic strategies for obtaining this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

Assessing the Target Specificity of [(Thiophene-2-carbonyl)-amino]-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the target specificity of [(Thiophene-2-carbonyl)-amino]-acetic acid, a known modulator of the Hypoxia-Inducible Factor (HIF) signaling pathway. By objectively comparing its performance with alternative compounds and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in drug discovery and development.

Introduction to this compound and its Target

This compound belongs to a class of furan- and thiophene-2-carbonyl amino acid derivatives that have been identified as inhibitors of the Factor Inhibiting HIF-1 (FIH-1). FIH-1 is an asparaginyl hydroxylase that negatively regulates the transcriptional activity of HIF-α by hydroxylating an asparagine residue in its C-terminal transactivation domain, which prevents the recruitment of transcriptional coactivators. By inhibiting FIH-1, this compound and its analogs activate the HIF signaling pathway, a central regulator of the cellular response to low oxygen conditions (hypoxia). This pathway controls the expression of numerous genes involved in angiogenesis, erythropoiesis, and glucose metabolism, making it an attractive therapeutic target for various ischemic diseases and cancer.

Comparative Analysis of HIF Activation

CompoundStructureHIF Activation (Fold Induction at 100 µM)[1]FIH-1 Docking Score (MolDock Score)[1]
This compound (1i) O=C(O)CNC(=O)c1sccc1
2.5-85.9Furan-2-carbonyl-amino]-acetic acid (1a)O=C(O)CNC(=O)c1occc11.8-83.5(S)-2-[(Thiophene-2-carbonyl)-amino]-propionic acid (1j)CC(C(=O)O)NC(=O)c1sccc12.1-90.1N-(Thiophene-2-carbonyl)-L-phenylalanine (1p)O=C(O)C(Cc1ccccc1)NC(=O)c2sccc24.1-105.7DMOG (Positive Control) O=C(O)C(=O)N(C)C(=O)C(=O)O5.2Not Reported

Note: Higher fold induction indicates greater activation of the HIF pathway in cells. A more negative docking score suggests a stronger predicted binding affinity to FIH-1.

Target Specificity and Off-Target Profile

A critical aspect of drug development is ensuring target specificity to minimize off-target effects. The primary off-targets for FIH-1 inhibitors are the HIF prolyl hydroxylases (PHDs), which also play a key role in the degradation of HIF-α. While the study by Kawaguchi et al. was designed to favor the detection of FIH-1 inhibition, comprehensive selectivity profiling against PHDs for this compound is not publicly available.

For comparison, below are the reported IC50 values for some commercially available FIH-1 and PHD inhibitors. This data highlights the varying degrees of potency and selectivity that can be achieved.

InhibitorPrimary Target(s)FIH-1 IC50PHD2 IC50Selectivity (PHD2/FIH-1)
DMOG Pan-hydroxylase~1 µM~20 µM~0.05
NOG Pan-hydroxylase~200 µM~3 µM~67
IOX2 PHD2>100 µM21 nM>4760

Note: This table provides a general comparison, and IC50 values can vary depending on the assay conditions.

The lack of direct enzymatic inhibition and broad selectivity data for this compound underscores the need for further experimental characterization to fully assess its therapeutic potential.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of HIF.

Protocol:

  • Cell Culture and Transfection:

    • Plate human cell lines (e.g., HEK293T, HeLa) in 96-well plates.

    • Co-transfect the cells with an HRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24-48 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., DMOG).

  • Induction of Hypoxia (Optional):

    • For studies under hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O2) for 16-24 hours. For normoxic studies of FIH-1 inhibitors, this step is omitted.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure both fire-fly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

Western Blot for HIF-1α Stabilization

This assay is used to directly visualize the accumulation of the HIF-1α protein, which is an indicator of PHD and/or FIH-1 inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HepG2) in 6-well plates and allow them to adhere.

    • Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 4-8 hours). Include a vehicle control and a positive control (e.g., CoCl2 or DMOG).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α band intensity to the loading control.

Visualizations

HIF Signaling Pathway and Point of Intervention

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / FIH-1 Inhibition HIF-1α_p HIF-1α PHDs PHDs HIF-1α_p->PHDs Prolyl Hydroxylation FIH-1 FIH-1 HIF-1α_p->FIH-1 Asparaginyl Hydroxylation Proteasome Proteasomal Degradation HIF-1α_p->Proteasome VHL VHL Complex PHDs->VHL p300/CBP p300/CBP FIH-1->p300/CBP Blocks Binding VHL->HIF-1α_p Ubiquitination HIF-1α_s HIF-1α (Stable) HIF-1β HIF-1β HIF-1α_s->HIF-1β Dimerization HIF-1 HIF-1 Complex HIF-1β->HIF-1 HRE HRE HIF-1->HRE HIF-1->p300/CBP_h Recruits Target Genes Target Gene Expression HRE->Target Genes T2CAA [(Thiophene-2-carbonyl)- amino]-acetic acid T2CAA->FIH-1_h Inhibits Workflow cluster_primary Primary Target Assessment (FIH-1) cluster_secondary Secondary Target Assessment (Off-Targets) Compound This compound & Alternatives Biochemical_Assay FIH-1 Enzymatic Assay (IC50 Determination) Compound->Biochemical_Assay Cell_Assay HRE Luciferase Reporter Assay (Cellular Potency) Compound->Cell_Assay PHD_Assay PHD Enzymatic Assays (PHD1, 2, 3) (IC50 Determination for Selectivity) Compound->PHD_Assay Broad_Panel Broad Off-Target Panel Screening (e.g., Kinase Panel) Compound->Broad_Panel Potency Potency Biochemical_Assay->Potency Potency Cellular_Efficacy Cellular_Efficacy Cell_Assay->Cellular_Efficacy Cellular Efficacy Selectivity Selectivity PHD_Assay->Selectivity Selectivity Safety_Profile Safety_Profile Broad_Panel->Safety_Profile Safety Profile

References

Reproducibility of Thophene-2-Carboxamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse biological activities of thiophene-2-carboxamide derivatives, ranging from anticancer to antimicrobial effects, have positioned them as a significant scaffold in medicinal chemistry. This guide provides a comparative analysis of published bioactivity data for this class of compounds, with a focus on the reproducibility of these findings. We will delve into the quantitative data from various studies, detail the experimental protocols employed, and discuss the factors that can influence the reproducibility of such research.

Comparative Analysis of Anticancer Activity

The anticancer potential of thiophene-2-carboxamide derivatives has been explored against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Below is a summary of IC50 values for several derivatives from different studies. Direct comparison of the exact same compounds across multiple independent studies is limited in the available literature, highlighting a gap in reproducibility assessment. However, we can compare the activity of structurally similar compounds and discuss the potential for variability.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 2b (a phenyl-thiophene-carboxamide)Hep3B5.46[1]
Compound 2e (a phenyl-thiophene-carboxamide)Hep3B12.58[1]
Compound 5b (derivative with 4-Cl-phenyl ring)MCF-70.09[2]
Compound 5c (derivative with 4-Cl-phenyl ring)MCF-72.22[2]
Compound 5c (derivative with 4-Cl-phenyl ring)HepG20.72[2]
MB-D1 (5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide)A375>50[3]
MB-D2 (a 5-bromo-thiophene-2-carboxamide derivative)A375~25 (estimated from viability %)[3]
MB-D2 (a 5-bromo-thiophene-2-carboxamide derivative)MCF-7~75 (estimated from viability %)[3]
Thiophene Carboxamide Derivative 5 HepG-2Not explicitly stated, but showed high activity[4]
Thiophene Carboxamide Derivative 21 HepG-2Not explicitly stated, but showed high activity[4]

Note on Reproducibility: The variability in reported IC50 values can be attributed to several factors, including differences in experimental protocols (e.g., incubation time, cell seeding density), the specific passage number of the cell lines used, and the purity of the synthesized compounds.[5][6] For instance, the MTT assay, commonly used to determine cell viability, can be influenced by the metabolic activity of the cells, which can vary with culture conditions.[7][8][9]

Comparative Analysis of Antibacterial Activity

Thiophene-2-carboxamide derivatives have also demonstrated promising antibacterial activity. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial potency. The following table summarizes MIC values for some derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Amino thiophene-2-carboxamide 7b P. aeruginosaNot specified (86.9% inhibition)[10]
Amino thiophene-2-carboxamide 7b S. aureusNot specified (83.3% inhibition)[10]
Amino thiophene-2-carboxamide 7b B. subtilisNot specified (82.6% inhibition)[10]
Hydroxy thiophene-2-carboxamide 3b B. subtilisNot specified (78.3% inhibition)[10]
Hydroxy thiophene-2-carboxamide 3b P. aeruginosaNot specified (78.3% inhibition)[10]

Note on Reproducibility: Similar to anticancer assays, MIC values can exhibit inter-laboratory variability.[11] Factors such as the specific growth medium, inoculum size, and incubation conditions can all impact the final MIC determination.[12] Standardization of these parameters is crucial for ensuring the reproducibility of antibacterial susceptibility testing.

Experimental Protocols

To facilitate the replication and verification of the reported bioactivities, this section provides detailed methodologies for the key experiments cited.

Cell Viability Assessment by MTT Assay

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.[13]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the thiophene-2-carboxamide derivative in a 96-well microtiter plate containing a suitable bacterial growth medium.[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the bioactivity of thiophene-2-carboxamide derivatives, particularly in their anticancer effects. These include the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Tyrosine Phosphatase 1B (PTP1B), as well as the induction of apoptosis through the activation of caspases.[1][3]

VEGFR-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: Add the thiophene-2-carboxamide derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay. The reduction in substrate phosphorylation in the presence of the compound indicates inhibitory activity.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Treat cells with the thiophene-2-carboxamide derivative for a specified time.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. This reagent contains a proluminescent substrate for caspase-3 and -7.

  • Incubation: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.

  • Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity. Measure the luminescence using a luminometer.[14]

Visualizing Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Thiophene-2-Carboxamide_Anticancer_Pathway T2C Thiophene-2- Carboxamide VEGFR2 VEGFR-2 T2C->VEGFR2 Inhibits PTP1B PTP1B T2C->PTP1B Inhibits Caspases Caspase Activation T2C->Caspases Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellGrowth Cell Growth & Proliferation PTP1B->CellGrowth Promotes Apoptosis Apoptosis Caspases->Apoptosis Executes MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Thiophene-2- Carboxamide Derivatives Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolvent Add Solubilization Solution Incubate3->AddSolvent ReadAbsorbance Read Absorbance at 570nm AddSolvent->ReadAbsorbance End End ReadAbsorbance->End

References

A Comparative Guide to the Metabolic Stability of Thiophene Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiophene Moiety - A Double-Edged Sword in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to the phenyl ring allows it to act as a bioisostere, often improving the physicochemical properties, metabolic stability, and binding affinity of drug candidates.[2] This has led to the successful integration of thiophene into numerous FDA-approved drugs.[2] However, the thiophene moiety is also recognized as a "structural alert".[3][4][5] Its metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes, can lead to the formation of highly reactive electrophilic metabolites. These reactive species are frequently implicated in drug-induced toxicities, most notably hepatotoxicity.[3][4][5][6]

This guide provides a comparative analysis of the metabolic stability of thiophene derivatives. We will delve into the mechanistic details of thiophene bioactivation, explore the structural factors that govern metabolic fate, and present standardized, field-proven protocols for assessing metabolic stability. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select thiophene-containing compounds with favorable pharmacokinetic and safety profiles.

Metabolic Bioactivation of the Thiophene Ring: A Tale of Two Pathways

The metabolic fate of the thiophene ring is predominantly governed by oxidative enzymes in the liver.[7][8] The primary catalysts are Cytochrome P450s (CYP450s), a superfamily of heme-containing monooxygenases.[3][5][6] The metabolism of thiophenes can proceed through two main competitive pathways: S-oxidation and C-oxidation (epoxidation), both of which can generate reactive metabolites.[6][9]

  • Thiophene S-Oxidation: This pathway involves the direct oxidation of the sulfur atom to form a thiophene-S-oxide.[10][11][12] These intermediates are highly electrophilic and unstable, except in cases with bulky substituents at the 2- and 5-positions.[10] They can react with cellular nucleophiles, such as glutathione (GSH), or covalently bind to proteins, potentially leading to toxicity.[3][11][12]

  • Thiophene Epoxidation (Arene Oxidation): This pathway involves the oxidation of the thiophene ring's carbon-carbon double bonds to form a thiophene epoxide.[3][9][10] Like their S-oxide counterparts, these epoxides are reactive electrophiles. They can rearrange to form hydroxythiophenes, which often exist in equilibrium with their thiolactone tautomers, or they can be trapped by nucleophiles like GSH.[9][10][13] The formation of an epoxide intermediate is considered a key step in the bioactivation of drugs like tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis.[4][5][10][14]

Quantum chemical studies suggest that the epoxidation pathway is often kinetically and thermodynamically more favorable than S-oxidation.[6][15] The energy barrier for epoxidation has been calculated to be lower (13.23 kcal/mol) than that for S-oxidation (14.75 kcal/mol), and the formation of the epoxide is significantly more exothermic.[6][15]

Below is a diagram illustrating the main bioactivation pathways.

G Thiophene_Derivative Thiophene Derivative CYP450 Cytochrome P450 (Oxidation) Thiophene_Derivative->CYP450 S_Oxide Reactive Intermediate: Thiophene-S-oxide CYP450->S_Oxide S-Oxidation Epoxide Reactive Intermediate: Thiophene Epoxide CYP450->Epoxide C-Oxidation (Epoxidation) Detox Detoxification (e.g., GSH Conjugation) S_Oxide->Detox Covalent_Binding Covalent Binding to Proteins S_Oxide->Covalent_Binding Epoxide->Detox Epoxide->Covalent_Binding Hydroxythiophene Hydroxythiophene / Thiolactone Epoxide->Hydroxythiophene Rearrangement Toxicity Cellular Toxicity Covalent_Binding->Toxicity

Caption: CYP450-mediated bioactivation of thiophene derivatives.

Factors Influencing Metabolic Stability

The inclusion of a thiophene ring does not automatically condemn a compound to metabolic instability or toxicity.[3][5][14] Several factors can significantly influence the metabolic outcome.

  • Substitution Patterns: The nature and position of substituents on the thiophene ring are critical. Electron-withdrawing groups or bulky substituents at the α-carbon positions (C2 and C5) can sterically hinder or electronically disfavor CYP450-mediated oxidation, thus reducing the formation of reactive metabolites.[16] Conversely, unsubstituted positions are more prone to attack.[17]

  • Alternative Metabolic Pathways: The presence of other, more easily metabolized functional groups within the molecule can divert metabolic activity away from the thiophene ring.[3] If a compound has a "metabolic soft spot" elsewhere, it may be preferentially oxidized, leading to faster clearance but sparing the thiophene from bioactivation.

  • Detoxification Systems: The body possesses effective detoxification mechanisms. Reactive electrophilic intermediates can be quenched by endogenous nucleophiles like glutathione (GSH), forming stable conjugates that are then eliminated.[3] The balance between bioactivation and detoxification is a key determinant of whether a thiophene-containing drug will exhibit toxicity.

In Vitro Assessment of Metabolic Stability: Key Experimental Protocols

To predict a compound's in vivo behavior, in vitro metabolic stability assays are indispensable tools in early drug discovery.[18][19] These assays measure the rate of disappearance of a parent compound when incubated with liver-derived enzyme systems.[20][21] The two most common and complementary systems are liver microsomes and hepatocytes.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to assess Phase I metabolism, especially CYP450-mediated reactions.[20][22][23] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located.[23]

Causality Behind Experimental Choices:

  • Liver Microsomes: Chosen for their high concentration of Phase I enzymes.[7]

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic cycle. Since NADPH is consumed, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the reaction doesn't stop due to cofactor depletion.[24][25]

  • Time Points: Multiple time points are taken to calculate the rate of compound depletion.[23][25]

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[25][26]

  • LC-MS/MS Analysis: This is the gold standard for quantifying the remaining parent compound due to its high sensitivity, selectivity, and speed.[27][28][29]

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compound, positive controls (compounds with known low and high clearance), and an NADPH regenerating system.[24][25]

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., human, rat) and buffer (e.g., potassium phosphate, pH 7.4) to 37°C.[25]

  • Initiation: Add the test compound to the microsomal mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[30] The final DMSO concentration should typically be kept below 0.5% to avoid enzyme inhibition.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[23][30]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[24]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[24][31]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis A Prepare Microsomes, Buffer, Test Compound C Pre-warm Microsomes + Buffer + Compound A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH System B->D E Aliquots taken at 0, 5, 15, 30, 45 min D->E F Add to Quenching Solution (Acetonitrile + IS) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Half-Life (t½) & Intrinsic Clearance (CLint) H->I

Caption: Experimental workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

Intact hepatocytes are often considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a complete cellular system.[7][20][26] This assay also accounts for compound permeability across the cell membrane.[26]

Causality Behind Experimental Choices:

  • Cryopreserved Hepatocytes: Provide a convenient and more reproducible alternative to freshly isolated hepatocytes, containing both Phase I and II enzymes.[18]

  • Suspension Culture: Allows for uniform exposure of all cells to the test compound. Plated hepatocytes can be used for longer incubations, which is advantageous for low-turnover compounds.[32]

  • CO2 Incubator: Maintains physiological pH and temperature (37°C) for the cells during the incubation period.[8]

  • Data Analysis: Similar to the microsomal assay, data on the disappearance of the parent compound over time is used to calculate key pharmacokinetic parameters.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes and dilute them in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust cell density as required (e.g., 0.5-1.0 x 10^6 viable cells/mL).[33]

  • Incubation: In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified CO2 incubator.[8]

  • Initiation: Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension to start the reaction.[33]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and terminate the reaction by adding them to a cold quenching solution (e.g., acetonitrile with an internal standard).[8][26]

  • Sample Processing: Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.[8]

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.[26][33]

Comparative Data Analysis

The data generated from these assays allows for the calculation of key parameters to compare compound stability:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[34]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug elimination.[7][18][34] A lower CLint value signifies higher stability.

The following table summarizes representative data for thiophene derivatives, illustrating how structural modifications can impact metabolic stability.

CompoundKey Structural FeatureIn Vitro Systemt½ (min)CLint (µL/min/mg protein or 10^6 cells)Primary Metabolic PathwayReference
Tienilic Acid (TA) 2-thenoyl groupRat Liver Microsomes-High covalent bindingC5-Hydroxylation (via epoxide)[10][13]
Tienilic Acid Isomer (TAI) 3-thenoyl groupRat Liver Microsomes-~5-fold higher covalent binding than TAS-oxidation and Epoxidation[10][13]
OSI-930 Substituted thiopheneHuman Liver Microsomes-Forms GSH conjugateS-oxidation[3][12]
Compound 2b (Nonacidic) ThienopyrimidineS9 Rat Liver Fraction> Indomethacin (1.5x)Slow in vitro clearance-[35][36]
Substituted 2-acetylthiophenes 5-CH3 substitutionHuman Liver Microsomes-No adduct detectedBlocked bioactivation[16]
Substituted 2-acetylthiophenes UnsubstitutedHuman Liver Microsomes-High adduct formationBioactivation[16]

Note: Direct numerical comparison of t½ and CLint across different studies and experimental conditions should be done with caution. The table is intended to illustrate trends.

The data clearly shows that even a simple positional isomerization (Tienilic Acid vs. its isomer) can dramatically alter the metabolic profile and potential for bioactivation.[13] Furthermore, strategic substitution, such as adding a methyl group at the C5 position, can effectively block metabolism at that site and prevent the formation of reactive intermediates.[16]

Conclusion and Strategic Outlook

The metabolic stability of thiophene derivatives is a complex interplay between the inherent reactivity of the thiophene ring, the influence of its substituents, and the presence of alternative metabolic pathways. While the thiophene moiety is a known structural alert due to its potential for CYP450-mediated bioactivation into reactive S-oxides and epoxides, this liability can be effectively managed through rational drug design.

By employing the robust in vitro assays detailed in this guide—namely, the microsomal and hepatocyte stability assays—drug discovery teams can gain critical early insights into a compound's metabolic fate. This allows for the systematic comparison of derivatives and the selection of candidates with an optimal balance of potency and metabolic stability. The strategic blocking of metabolically labile sites (e.g., C5 position) and the introduction of alternative, "softer" metabolic spots are proven strategies to mitigate the risks associated with the thiophene core, paving the way for the development of safer and more effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Benchtop

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of [(Thiophene-2-carbonyl)-amino]-acetic acid (CAS No. 33955-17-8). As a compound featuring both a thiophene core and a carboxylic acid functional group, it requires a nuanced approach to ensure safe and compliant disposal. This document moves beyond a simple checklist, explaining the chemical reasoning behind each step to empower researchers to make informed safety decisions.

Part 1: Hazard Profile and Safety First

Before handling this compound for disposal, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its hazard profile can be reliably inferred from its primary structural components: the thiophene ring and the carboxylic acid group.

  • Thiophene Moiety Hazards : The thiophene core is the primary contributor to the compound's potential toxicity and flammability. Thiophene itself is a flammable liquid and can be irritating to the skin, eyes, and respiratory system.[1][2] Upon combustion, thiophene and its derivatives can produce poisonous gases, including toxic sulfur oxides.[1][2][3] Furthermore, thiophene can be absorbed through the skin, and repeated exposure may pose risks to the liver and nervous system.[1][4]

  • Carboxylic Acid Moiety Hazards : The acetic acid portion of the molecule confers acidic properties. While this specific compound is a solid, solutions will be acidic and potentially corrosive. Carboxylic acids can cause skin and eye irritation or burns.[5][6]

Given these properties, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Safety and Characterization Data

Parameter Value / Guideline Source
Chemical Name This compound N/A
CAS Number 33955-17-8 [7][8]
Molecular Formula C₇H₇NO₃S [7][8]
Molecular Weight 185.20 g/mol [7]
Primary Hazards Irritant (Skin, Eyes, Respiratory), Potential Organ Toxicity, Flammable (as part of the thiophene class) [1][2][4]
Required PPE Nitrile gloves, safety glasses with side shields (or goggles), lab coat [2][9]

| Handling Location | Certified Chemical Fume Hood |[10] |

Part 2: The Core Principles of Disposal

The disposal of this compound is governed by three fundamental principles. Adherence to these is non-negotiable for maintaining a safe laboratory environment.

  • Waste Minimization : The most effective disposal strategy begins with thoughtful experimental design. Before starting work, calculate the minimum amount of reagent necessary for your protocol to avoid generating excess waste.

  • Absolute Prohibition of Sink/Trash Disposal : Under no circumstances should this chemical, in either solid form or solution, be disposed of down the drain or in the regular trash.[11] Its sulfur content and potential toxicity can interfere with wastewater treatment processes and pose a significant environmental hazard.

  • Meticulous Waste Segregation : Do not mix waste containing this compound with other waste streams unless they are known to be compatible. Cross-contamination can lead to dangerous chemical reactions. For instance, mixing this acidic waste with a base could cause an exothermic neutralization reaction, while mixing it with strong oxidizing agents could lead to a violent reaction due to the thiophene moiety.[2][12]

Part 3: Experimental Protocol: Waste Disposal Procedure

This protocol provides a step-by-step methodology for the safe collection and temporary storage of this compound waste pending pickup by a certified hazardous waste disposal service.

Step 1: Waste Container Selection
  • Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: The container must not react with or be degraded by the acidic nature of the waste or any solvents used. Using incompatible containers, such as metal cans, can lead to corrosion and leaks. Food-grade containers are strictly prohibited for waste storage.[13]

Step 2: Waste Segregation and Collection
  • Action (Solid Waste): Collect pure, unadulterated this compound solid waste in a dedicated, clearly labeled container.

  • Action (Liquid Waste): If the compound is dissolved in a solvent, collect it in a container designated for that specific solvent waste stream (e.g., "Non-Halogenated Organic Solvent Waste" or "Aqueous Acidic Waste"). Do not mix different solvent waste types.[11]

  • Causality: Segregation at the point of generation is the most critical step in preventing accidental chemical reactions within the waste container.[13] It also simplifies the disposal process for your institution's environmental health and safety (EH&S) office and reduces disposal costs.

Step 3: Proper Labeling (Immediate Action Required)
  • Action: As soon as the first drop or crystal of waste enters the container, affix a "Hazardous Waste" label.[11] The label must contain the following information:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" and any solvents present, with estimated percentages.

    • The specific hazard characteristics: "Irritant, Toxic" .

    • The accumulation start date (the date the first waste was added).

    • The Principal Investigator's name and lab location.

  • Causality: Federal and local regulations mandate immediate and accurate labeling. This practice ensures that anyone handling the container is aware of its contents and associated dangers, which is vital in case of a spill or emergency.[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of waste generation.[13]

  • Action: The SAA must feature secondary containment, such as a large, chemical-resistant tray or bin. Keep the waste container tightly closed except when actively adding waste.[11][13]

  • Causality: The SAA provides a controlled, designated location for hazardous waste, preventing it from cluttering the workspace. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental contamination.[13]

Step 5: Arranging for Waste Pickup
  • Action: Monitor the volume of waste in the container. Once it is nearly full (e.g., 90% capacity) or has been stored for the maximum time allowed by your institution (often one year for partially filled containers in an SAA), contact your EH&S office to schedule a waste pickup.[13]

  • Causality: Adhering to institutional timelines and volume limits ensures compliance with hazardous waste accumulation regulations and facilitates a smooth and timely removal process.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G start Waste Generation: This compound is_solid Is the waste in solid form? start->is_solid solid_waste Collect in container labeled: 'Solid Hazardous Waste: This compound' is_solid->solid_waste  Yes solvent_type What is the solvent? is_solid->solvent_type No (in solution)   store_saa Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->store_saa non_halogenated Collect in container labeled: 'Non-Halogenated Solvent Waste' List compound as component. solvent_type->non_halogenated Non-Halogenated Organic (e.g., Acetone, Ethanol) aqueous Collect in container labeled: 'Aqueous Acidic Waste' List compound as component. solvent_type->aqueous Aqueous Buffer other_organic Consult EH&S for specific waste stream (e.g., Halogenated) solvent_type->other_organic Other non_halogenated->store_saa aqueous->store_saa other_organic->store_saa pickup Arrange for pickup by EH&S or licensed waste vendor. store_saa->pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling [(Thiophene-2-carbonyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with [(Thiophene-2-carbonyl)-amino]-acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the hazardous properties of its constituent functional groups: a thiophene ring, an amide linkage, and a carboxylic acid. A thorough risk assessment should be conducted before handling.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to be skin, eye, and respiratory irritation.[1][2] Thiophene-containing compounds can be harmful, and their combustion may produce toxic sulfur dioxide gas.[3][4] Carboxylic acids can cause burns and tissue damage upon direct contact.[5] Therefore, a comprehensive PPE strategy is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[1] A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[1][6]Protects against potential splashes of solutions and airborne powder.[7] Acids can cause severe eye damage.[5]
Skin Protection Chemical-resistant lab coat.[7][8] Disposable nitrile gloves.[5][7][8] Inspect gloves before use and change immediately if contaminated.[6][7]Prevents skin contact with the chemical, which may cause irritation or be harmful.[1][2][3]
Respiratory Protection Work in a certified chemical fume hood.[1][6][9] If significant dust is generated, a NIOSH-approved respirator may be necessary.[1]Minimizes inhalation of airborne powder, which may cause respiratory irritation.[1][2]
Foot Protection Fully enclosed, chemical-resistant shoes.[1][7]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.

1. Preparation and Weighing:

  • Engineering Controls : All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Area Designation : Designate a specific area within the fume hood for handling this compound.

  • Gather Materials : Before starting, ensure all necessary equipment, such as spatulas, weighing paper, and waste containers, are within the designated area.

2. Solution Preparation:

  • Solvent Addition : When dissolving the compound, slowly add the solvent to the solid to avoid splashing.

  • Compatibility : Ensure the chosen solvent is compatible with the compound and other materials in use.

3. Post-Handling Decontamination:

  • Work Surface : Decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[6]

  • Equipment : Clean all non-disposable equipment thoroughly after use.

4. Personal Decontamination:

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat).[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Procedures

Waste TypeDisposal Protocol
Solid Waste All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, clearly labeled hazardous waste container.[1][3][7][9]
Liquid Waste Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this chemical down the drain.[3][7]
Container Disposal The original container, even if empty, should be treated as hazardous waste.
Final Disposal All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[4][9] This typically involves high-temperature incineration.[4]

Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[3][9]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_personal_safety Personal Safety prep_area Designate Handling Area in Fume Hood gather_materials Gather All Necessary Equipment and Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate_area Decontaminate Work Area and Equipment dissolve->decontaminate_area segregate_waste Segregate Solid and Liquid Waste decontaminate_area->segregate_waste doff_ppe Properly Remove PPE decontaminate_area->doff_ppe dispose Dispose of Waste via Licensed Contractor segregate_waste->dispose wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.